10,12-Pentacosadiynamide
Description
Structure
2D Structure
Properties
IUPAC Name |
pentacosa-10,12-diynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYELBSLSBHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 10,12-Pentacosadiynamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 10,12-Pentacosadiynamide, a versatile biomaterial with significant potential in biosensing and drug delivery applications. The document details its synthesis, physicochemical characteristics, self-assembly into stimuli-responsive vesicles, and mechanisms of cellular interaction. Experimental protocols and quantitative data are presented to facilitate its application in research and development.
Physicochemical Properties of this compound
This compound is a long-chain diacetylene monomer. Its amphiphilic nature, arising from a hydrophilic amide head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, drives its self-assembly in aqueous environments.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₄₃NO | [1][2] |
| Molecular Weight | 373.62 g/mol | [1][2] |
| CAS Number | 178323-65-4 | [1] |
| Appearance | Neat | [2] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the amidation of 10,12-pentacosadiynoic acid. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
10,12-Pentacosadiynoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonia solution (e.g., ammonium hydroxide) or ammonia gas
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid: 10,12-Pentacosadiynoic acid is first converted to its more reactive acid chloride derivative.
-
Dissolve 10,12-pentacosadiynoic acid in an anhydrous solvent like DCM or THF under an inert atmosphere.
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (monitoring by IR spectroscopy is recommended, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amidation: The resulting crude 10,12-pentacosadiynoyl chloride is then reacted with ammonia.
-
Dissolve the acid chloride in an anhydrous solvent.
-
Cool the solution to 0 °C and slowly bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.
-
Continue the reaction for a few hours at room temperature.
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.
-
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Self-Assembly and Polymerization into Polydiacetylene (PDA) Vesicles
A key characteristic of this compound is its ability to self-assemble into vesicles in aqueous solutions. These vesicles can then be polymerized via UV irradiation to form polydiacetylene (PDA) vesicles, which exhibit unique chromatic properties.
Experimental Protocol: Preparation and Polymerization of this compound Vesicles
Materials:
-
This compound
-
Chloroform
-
Deionized water or buffer solution
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
UV lamp (254 nm)
Procedure:
-
Thin-Film Hydration:
-
Dissolve this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding deionized water or a buffer solution and agitating the flask. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be sonicated using a probe or bath sonicator.
-
Alternatively, the suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Polymerization:
-
Cool the vesicle suspension to 4 °C.
-
Expose the suspension to UV irradiation at 254 nm. A typical UV dose for complete polymerization is approximately 0.8 J/cm².[4] The solution will turn a deep blue color upon successful polymerization.
-
Stimuli-Responsive Properties of Polydiacetylene Vesicles
Polymerized this compound vesicles exhibit a distinct blue-to-red color transition and a corresponding turn-on of fluorescence in response to various external stimuli. This is due to a conformational change in the conjugated polymer backbone.
| Stimulus | Response | Quantitative Data | Reference |
| Temperature | Reversible or irreversible blue-to-red transition upon heating. | The transition temperature can be modulated by the vesicle composition. For example, PCDA/DMPC vesicles show significant colorimetric response at 60°C and 90°C. | [5] |
| pH | Blue-to-red transition at alkaline pH. | For PCDA/DMPC vesicles, the color transition begins above pH 9.0. | [5] |
| Mechanical Stress | Color change upon interaction with analytes that perturb the vesicle membrane. | Varies depending on the analyte and vesicle composition. |
Applications in Drug Delivery
The stable, vesicle structure of polymerized this compound makes it a promising candidate for controlled drug delivery systems. The polymer shell can enhance the stability of the vesicles and provide sustained release of encapsulated drugs.
Experimental Protocol: Drug Loading and In Vitro Release
Drug Loading:
-
Hydrophobic Drugs: Hydrophobic drugs, such as paclitaxel, can be co-dissolved with this compound in the organic solvent during the thin-film hydration process. The drug will be entrapped within the lipid bilayer of the vesicles upon hydration.
-
Hydrophilic Drugs: Hydrophilic drugs can be dissolved in the aqueous buffer used for hydration. The drug will be encapsulated in the aqueous core of the vesicles.
In Vitro Release Study:
-
Place a known amount of the drug-loaded vesicle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Quantitative Data on Drug Release:
-
Incorporation of 10,12-pentacosadiynoic acid (PCDA) into phospholipid vesicles has been shown to sustain the release of paclitaxel. While conventional vesicles released approximately 69% of the drug in 24 hours, vesicles containing a 75% molar ratio of PCDA released only 32% in the same period.[6]
-
The release rate can be further controlled by the duration of UV irradiation during polymerization. Increasing the UV exposure time from 20 to 40 minutes decreased the cumulative release of paclitaxel from polymerized PCDA/phospholipid vesicles over 24 hours.[7]
Cellular Interaction and Uptake
Understanding the mechanism of cellular uptake is crucial for the development of effective drug delivery systems. Studies on polydiacetylene-based nanoparticles suggest that they are internalized by cells primarily through endocytosis.
Cellular Uptake Pathway
Research indicates that polydiacetylene micelles are internalized by cells via a caveolae-mediated endocytic pathway.[8] This pathway involves the invagination of small, flask-shaped pits in the plasma membrane called caveolae.
Caption: Caveolae-mediated endocytosis of PDA vesicles.
Conclusion
This compound is a highly versatile monomer that self-assembles into stimuli-responsive polydiacetylene vesicles. Its well-defined chemical properties, coupled with the ability to encapsulate and provide sustained release of therapeutic agents, make it a material of significant interest for researchers in the fields of biosensing and drug delivery. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this promising biomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 10,12-Pentacosadiynamide (CAS: 178323-65-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on 10,12-Pentacosadiynamide is limited in publicly available scientific literature. This guide synthesizes available data on its chemical nature, a likely synthetic route based on related compounds, and potential biological activities inferred from structurally similar molecules. All discussions of biological effects are hypothetical and require experimental validation.
Core Data Presentation
Due to the scarcity of published research specifically on this compound, a comprehensive table of quantitative data is not available. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 178323-65-4 | CymitQuimica[1] |
| Molecular Formula | C₂₅H₄₃NO | CymitQuimica[1] |
| Molecular Weight | 373.62 g/mol | CymitQuimica[1] |
| Common Synonyms | Pentacosa-10,12-diynamide | CymitQuimica[1] |
| Physical Form | Neat (undiluted substance) | CymitQuimica[1] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, a robust synthetic route can be proposed based on the well-established chemistry of its parent compound, 10,12-pentacosadiynoic acid, and standard amidation techniques.
Proposed Synthesis of this compound
This protocol is based on the synthesis of related N-substituted diacetylene amides.
Step 1: Activation of 10,12-Pentacosadiynoic Acid to its N-Hydroxysuccinimide (NHS) Ester
-
Objective: To create a reactive ester intermediate that will readily undergo aminolysis.
-
Materials: 10,12-Pentacosadiynoic acid, N-Hydroxysuccinimide (NHS), a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Procedure:
-
Dissolve 10,12-pentacosadiynoic acid and NHS (typically 1.1-1.2 molar equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the carbodiimide coupling agent (1.1 molar equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the carbodiimide byproduct (e.g., dicyclohexylurea if DCC is used).
-
The filtrate containing the NHS ester of 10,12-pentacosadiynoic acid can be used directly in the next step or purified by column chromatography.[2]
-
Step 2: Amidation to form this compound
-
Objective: To form the final amide product by reacting the activated ester with ammonia.
-
Materials: NHS ester of 10,12-pentacosadiynoic acid, a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide), and a suitable solvent.
-
Procedure:
-
Dissolve the NHS ester from Step 1 in a suitable solvent.
-
Add an excess of the ammonia source to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Proposed two-step synthesis of this compound.
Caption: Hypothetical workflow for evaluating the biological activity.
Potential Applications and Biological Relevance (Inferred)
While no specific biological activities have been reported for this compound, the broader classes of long-chain fatty amides and diacetylenic compounds have been investigated for various therapeutic applications.
Potential Antimicrobial Activity
Long-chain fatty acids and their amide derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[3][4][5] The mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The long alkyl chain of this compound could potentially facilitate its insertion into microbial membranes, leading to leakage of intracellular components and cell death. Further research would be required to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
Potential Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of diacetylenic compounds against various cancer cell lines.[6][7] The rigid diacetylene core, combined with long hydrophobic chains, may play a role in their interaction with cellular components, potentially inducing apoptosis or inhibiting cell proliferation. The amide functionality could influence the compound's solubility, stability, and interaction with biological targets. Investigating the cytotoxicity of this compound against a panel of cancer cell lines could reveal potential as an anticancer agent.
Self-Assembly and Biomaterial Applications
The parent compound, 10,12-pentacosadiynoic acid, is well-known for its ability to form self-assembled monolayers (e.g., Langmuir-Blodgett films) that can be polymerized into polydiacetylenes. These polymers have applications in biosensors and smart materials due to their chromic properties. It is plausible that this compound could also exhibit self-assembly properties, potentially forming vesicles, tubules, or other nanostructures.[8] The amide headgroup would likely alter the packing and hydrogen-bonding interactions compared to the carboxylic acid, leading to different supramolecular architectures.
Future Directions
The field would greatly benefit from the following research on this compound:
-
Detailed Physicochemical Characterization: Comprehensive analysis including melting point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Biological Screening: Systematic evaluation of its antimicrobial and cytotoxic activities.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms.
-
Self-Assembly and Polymerization Studies: Investigation of its ability to form organized structures and undergo topochemical polymerization.
This technical guide provides a foundational understanding of this compound based on available data and scientific precedent. It is intended to serve as a starting point for researchers interested in exploring the synthesis, properties, and potential applications of this intriguing molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of some N-substituted amides of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic diacetylenes from the stony coral Montipora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supramolecular self-assembled aggregates formed by pentacosa-10,12-diynyl amidomethyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the UV Polymerization of 10,12-Pentacosadiynamide for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of the ultraviolet (UV) light-induced polymerization of 10,12-Pentacosadiynamide. This process is fundamental to the creation of stabilized vesicles, often termed liposomes, which are of significant interest for advanced drug delivery systems. The ability of these structures to undergo a distinct blue-to-red color transition in response to environmental stimuli also positions them as promising candidates for novel biosensors.
The Core Mechanism: Topochemical Polymerization
The UV polymerization of this compound is a solid-state reaction that proceeds via a 1,4-topochemical addition mechanism. This reaction is highly dependent on the spatial arrangement of the monomer units within a self-assembled structure, such as a vesicle bilayer or a thin film. For polymerization to occur, the diacetylene moieties of adjacent monomers must be in close proximity and have the correct orientation.[1]
Upon exposure to 254 nm UV radiation, the conjugated diacetylene groups are excited, leading to the formation of a highly reactive diradical intermediate. This intermediate then propagates through the ordered array of monomers, creating a conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA).[2] This polymerization crosslinks the lipid molecules, significantly enhancing the mechanical stability of the vesicle structure.
The newly formed polydiacetylene backbone is responsible for the characteristic blue color of the polymerized vesicles, with a maximum absorption (λmax) typically around 640 nm.[3] This "blue phase" can subsequently transition to a "red phase" (λmax ~540 nm) upon exposure to external stimuli such as heat, pH changes, or mechanical stress. This colorimetric transition is a result of conformational changes in the polymer backbone.[4]
Quantitative Data on Polymerization
The progress of the UV polymerization of this compound can be monitored quantitatively by UV-vis spectroscopy. The increase in absorbance at approximately 640 nm is directly proportional to the formation of the blue-phase polydiacetylene.
| UV Irradiation Time (minutes) | Absorbance at λmax (~640 nm) (Arbitrary Units) | Wavelength of Maximum Absorption (λmax) (nm) |
| 1 | 0.25 | ~641 |
| 3 | 0.60 | ~638 |
| 5 | 0.85 | ~635 |
| 10 | 1.10 | ~630 |
| 15 | 1.20 | ~628 |
| 20 | 1.25 | ~627 |
Note: The data presented are representative values extracted from typical polymerization experiments and may vary based on specific experimental conditions such as monomer concentration, lamp intensity, and vesicle composition.[5][6] As the polymerization time increases, a slight blue shift in the λmax is often observed.[5]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of N-substituted 10,12-pentacosadiynamides involves the conversion of 10,12-pentacosadiynoic acid (PCDA) to its acid chloride, followed by amidation.
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
Oxalyl chloride
-
Dry dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Amine (e.g., aqueous ammonia for the primary amide, or a primary/secondary amine for N-substituted amides)
-
Pyridine (for N-substituted amides)
-
1N HCl
-
Anhydrous Na2SO4
-
Hexane
Procedure:
-
Activation of PCDA: Dissolve 10,12-pentacosadiynoic acid in dry dichloromethane. Add oxalyl chloride and a catalytic drop of DMF. Stir the mixture for 30 minutes.[2]
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 10,12-pentacosadiynoyl chloride.[2]
-
Amidation: Dissolve the amine and pyridine in chloroform and add this solution dropwise to the 10,12-pentacosadiynoyl chloride. Stir the reaction mixture overnight.[2]
-
Work-up: Extract the reaction mixture with 1N HCl followed by distilled water. Dry the organic layer over anhydrous Na2SO4.[2]
-
Purification: Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield the this compound.[2]
Preparation of Vesicles and UV Polymerization
Materials:
-
This compound
-
Chloroform
-
Deionized water or buffer solution
-
Probe sonicator or extruder
-
UV lamp (254 nm)
Procedure:
-
Lipid Film Formation: Dissolve the this compound in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Add deionized water or a suitable buffer to the flask. Heat the suspension to a temperature above the phase transition temperature of the lipid (e.g., 60-80°C) to facilitate hydration.[2]
-
Vesicle Formation: Sonicate the suspension using a probe sonicator for a defined period (e.g., 15-40 minutes) or extrude it through polycarbonate filters of a specific pore size to obtain vesicles of a desired diameter.[2]
-
Annealing: Cool the vesicle solution and store it at 4°C overnight to allow the vesicles to anneal and stabilize.[2]
-
UV Polymerization: Transfer the vesicle solution to a quartz cuvette. Irradiate the solution with a 254 nm UV lamp for a specified duration (e.g., 1-20 minutes). The solution will gradually turn blue, indicating successful polymerization.[7]
Characterization of Monomer and Polymer
Infrared (IR) Spectroscopy:
-
Monomer: Expected to show characteristic peaks for the amide group (N-H stretch around 3300 cm-1, C=O stretch around 1650 cm-1), C-H stretches of the alkyl chain (2850-2950 cm-1), and weak C≡C stretches for the diacetylene unit (~2150 and ~2220 cm-1).[3][8]
-
Polymer: The diacetylene peaks will diminish upon polymerization, while the other characteristic peaks of the side chains will remain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum of the monomer will show signals corresponding to the protons of the long alkyl chain, the protons adjacent to the amide group, and the amide proton itself.
-
13C NMR: The monomer will exhibit signals for the carbonyl carbon of the amide, the carbons of the diacetylene group, and the numerous carbons of the alkyl chain. Upon polymerization, the signals for the diacetylene carbons will be replaced by signals corresponding to the carbons in the conjugated ene-yne backbone.
UV-visible (UV-vis) Spectroscopy:
-
Monomer: The monomer is colorless and does not absorb in the visible region.[9]
-
Polymer: The polymerized vesicles or films will show a strong absorption in the visible region, with a primary peak around 640 nm (blue phase) and a secondary vibronic shoulder at a slightly shorter wavelength.[5]
This guide provides a foundational understanding of the UV polymerization of this compound. For specific applications in drug development, further optimization of the formulation and polymerization conditions will be necessary to achieve the desired vesicle size, stability, and release characteristics.
References
- 1. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10,12-PENTACOSADIYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Self-Assembly of Diacetylene Amides
For Researchers, Scientists, and Drug Development Professionals
The spontaneous organization of molecules into well-defined, functional superstructures, known as self-assembly, is a cornerstone of modern materials science and nanotechnology. Among the various classes of molecules capable of self-assembly, diacetylene amides have emerged as a particularly versatile and promising group. Their unique ability to form ordered assemblies that can be subsequently stabilized through topochemical polymerization makes them ideal candidates for a wide range of applications, from drug delivery and tissue engineering to biosensing and advanced materials.
This technical guide provides a comprehensive overview of the core principles governing the self-assembly of diacetylene amides. It details the synthesis of common monomers, explores the mechanisms driving their assembly into complex nanostructures, and provides detailed protocols for their preparation and characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the underlying relationships.
Core Principles of Diacetylene Amide Self-Assembly
The self-assembly of diacetylene amides is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amide functional group is central to this process, acting as a powerful structure-directing agent through the formation of intermolecular hydrogen bonds.[1] This directional bonding guides the molecules into ordered, often one-dimensional, arrays such as nanofibers, nanotubes, and ribbons.
The process can be conceptualized as follows:
Caption: Key stages from monomer design to final application.
The specific morphology of the resulting nanostructure is highly dependent on the molecular design of the diacetylene amide monomer. Factors such as the length of the alkyl chains, the nature of the head group (e.g., amino acid, sugar), and the presence of chiral centers all play a critical role in determining the final assembled architecture.[2][3][4] For instance, peptide amphiphiles containing diacetylene tails often self-assemble into β-sheet-stabilized nanofibers.[5][6]
Upon self-assembly, the diacetylene units within the ordered structure are brought into close proximity and proper orientation for topochemical polymerization.[1] Exposure to UV radiation (typically 254 nm) triggers a 1,4-addition reaction, converting the colorless monomer assembly into a colored, conjugated polydiacetylene (PDA) polymer (blue or red phase) without disrupting the overall nanostructure.[6] This polymerization provides covalent stabilization to the self-assembled construct, enhancing its mechanical and thermal stability.
Synthesis and Experimental Protocols
The synthesis of diacetylene amide monomers can be achieved through various organic chemistry routes. A common approach involves the coupling of a diacetylene-containing carboxylic acid with an amine-containing head group.
Caption: From synthesis to characterization of assemblies.
This protocol is a generalized procedure based on methods for creating peptide amphiphiles.[5][6]
-
Amine Protection: Protect the amino group of the desired amino acid or peptide sequence (e.g., with an Fmoc or Boc group).
-
Coupling Reaction: Activate the carboxylic acid of a long-chain diacetylene fatty acid (e.g., 10,12-pentacosadiynoic acid) using a coupling agent like HBTU or HATU.
-
Amide Bond Formation: React the activated diacetylene acid with the deprotected N-terminus of the peptide sequence in an appropriate organic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA).
-
Purification: Purify the resulting diacetylene amide product using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
This protocol is adapted from methods used for peptide amphiphiles that self-assemble in response to pH changes.[6]
-
Dissolution: Dissolve the purified diacetylene amide monomer in deionized water to a desired concentration (e.g., 1.0 - 2.0 wt%). The pH may need to be adjusted (e.g., to alkaline pH for acidic peptides) to ensure complete dissolution of the monomers.
-
Triggering Assembly: Initiate self-assembly by adjusting the pH. For example, exposing the solution to ammonium hydroxide vapor in a sealed chamber can screen charges and drive assembly through hydrogen bonding and hydrophobic collapse.[6]
-
Gelation: Allow the solution to stand undisturbed for a period ranging from minutes to hours. Gel formation is confirmed when the vial can be inverted without flow.
-
Sample Preparation: Place the self-assembled sample (e.g., hydrogel, organogel, or a solution containing nanostructures) in a quartz cuvette or on a glass slide.[6][7]
-
UV Exposure: Irradiate the sample with a UV lamp at a wavelength of 254 nm. A low-power handheld UV lamp (e.g., 4-W) is often sufficient.[6]
-
Polymerization Monitoring: The polymerization process is accompanied by a distinct color change, typically from colorless/white to a deep blue or purple.[2][7] This change can be monitored visually and quantified using UV-Vis spectroscopy, where characteristic absorption peaks for the PDA backbone appear around 640 nm (blue phase) and 540 nm (red phase).[8]
Quantitative Data Summary
The efficiency of self-assembly and the properties of the resulting materials can be quantified. The tables below summarize key parameters for different diacetylene amide systems.
Table 1: Gelation Properties of Diacetylene Amide Derivatives Data synthesized from representative studies.[2][9]
| Monomer Type | Head Group | Solvent | Minimum Gelation Conc. (wt%) | Resulting Morphology |
| Glycolipid Amide | D-Glucosamine | Ethanol/Water (1:1) | 1.0 | Fibers, Helices |
| Glycolipid Amide | D-Glucosamine | Toluene | > 2.0 | Planar Sheets |
| Peptide Amphiphile | GANPNAAG | Water (pH triggered) | 2.0 | Nanofibers |
| Amino Acid Amide | Glycine | Water | 0.5 | Nanofibers |
| Diacetylene Amine Salt | Secondary Amine | Water | Not Applicable (forms nanotubes) | Nanotubes |
Table 2: Structural and Optical Properties of Assembled Diacetylene Amides Data synthesized from representative studies.[6][7][8]
| System | Assembled Structure | Dimensions | Polymerization Wavelength (nm) | PDA Absorption Max (nm) |
| Diacetylene Amine Salt | Nanotubes | 35 nm (inner dia.), 27 nm (wall) | 254 | Blue phase, then red/yellow |
| Linear Peptide Amphiphile | Nanofibers | ~8 nm diameter | 254 | ~620 (blue phase) |
| Branched Peptide Amphiphile | Nanofibers | ~8 nm diameter | 254 | Lower absorption than linear |
| Glycine-based Amide | Hydrogel Fibers | Not specified | 254 | 540 (red), 640 (blue at 77K) |
Applications in Drug Development
The unique properties of self-assembled diacetylene amides make them highly attractive for drug delivery applications.[10][11][12] Hydrogels formed from these molecules can serve as depots for the sustained release of therapeutics.[12][13]
Caption: Encapsulation and release of therapeutics.
The process involves encapsulating a therapeutic agent within the aqueous compartments of the hydrogel network during the self-assembly process.[12] The release of the drug can then occur through diffusion out of the matrix or as the matrix itself biodegrades. The ability to polymerize the assembly offers an additional level of control over the mechanical properties and degradation rate of the delivery vehicle, allowing for tunable release profiles. Furthermore, the colorimetric response of PDAs to environmental stimuli (e.g., temperature, pH, interaction with cells) opens the door for developing "smart" delivery systems that can also act as diagnostic sensors.[7][14]
References
- 1. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Amphiphile Nanofibers with Conjugated Polydiacetylene Backbones in Their Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. The effect of hydrogen-bonds of amino acid-derived diacetylene by photopolymerization in supramolecular hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morphology-Dependent Cell Imaging by Using a Self-Assembled Diacetylene Peptide Amphiphile - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatic Properties of Polydiacetylene from 10,12-Pentacosadiynamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chromatic properties of polydiacetylene (PDA) derived from the monomer 10,12-Pentacosadiynamide. Polydiacetylenes are a class of conjugated polymers renowned for their dramatic colorimetric transitions, typically from blue to red, in response to a wide array of external stimuli. This unique characteristic makes them highly attractive materials for the development of sensitive and specific biosensors, chemosensors, and other smart materials. While much of the existing literature focuses on the carboxylic acid derivative, 10,12-pentacosadiynoic acid (PCDA), this guide will focus on the amide counterpart, drawing parallels and highlighting potential differences where applicable.
Core Principles of Polydiacetylene Chromism
Polydiacetylenes are synthesized through the topochemical polymerization of self-assembled diacetylene monomers. This process, typically initiated by UV irradiation (254 nm), results in the formation of a highly conjugated polymer backbone of alternating ene-yne bonds. In its initial, unperturbed state, this conjugated backbone is planar, leading to a strong absorption in the red region of the visible spectrum (~640 nm), which imparts a characteristic blue color to the material.
The chromatic transition of PDA is a result of conformational changes in the polymer backbone. External stimuli, such as heat, pH changes, mechanical stress, or the binding of analytes, can disrupt the planar arrangement of the side chains, inducing strain on the conjugated backbone. This strain leads to a distortion of the π-orbital overlap, effectively shortening the conjugation length. This change in electronic structure results in a blue-shift of the maximum absorption to a lower wavelength (~540 nm), causing the material to appear red.[1] This blue-to-red transition is often accompanied by a "turn-on" of fluorescence, as the red phase is significantly more emissive than the blue phase.[2]
Quantitative Spectral Properties
The chromatic properties of polydiacetylene derived from this compound and its derivatives are summarized in the table below. The data for the N-(2-ethanol)-10,12-pentacosadiynamide is presented as a close analogue to the unsubstituted amide.
| Property | Blue Phase | Red Phase | Reference |
| Maximum Absorption (λmax) | ~640 nm | ~540 nm | [3] |
| Molar Extinction Coefficient | High (qualitative) | Lower (qualitative) | |
| Fluorescence Emission | Non-fluorescent | ~560 nm, ~620 nm | [4] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of polydiacetylene vesicles from this compound. These protocols are adapted from established procedures for PCDA, a closely related and widely studied diacetylene monomer.
Synthesis of Polydiacetylene Vesicles
Objective: To prepare self-assembled vesicles of this compound and polymerize them to form blue-phase polydiacetylene.
Materials:
-
This compound monomer
-
Chloroform or other suitable organic solvent
-
Deionized water or buffer solution
-
Probe sonicator or bath sonicator
-
UV lamp (254 nm)
Procedure:
-
Monomer Dissolution: Dissolve a known concentration of this compound in chloroform.
-
Film Formation: Evaporate the solvent under a stream of nitrogen gas or in a rotary evaporator to form a thin film of the monomer on the walls of a glass vial.
-
Hydration: Add deionized water or a buffer solution to the vial containing the monomer film.
-
Vesicle Formation: Heat the solution above the phase transition temperature of the lipid (typically ~60-70°C) and sonicate using a probe or bath sonicator until the solution becomes translucent, indicating the formation of vesicles.
-
Cooling and Annealing: Allow the vesicle solution to cool slowly to room temperature and then store at 4°C overnight to allow for vesicle stabilization.
-
Polymerization: Expose the vesicle solution to UV irradiation at 254 nm. The polymerization progress can be monitored by the appearance of the characteristic blue color. The irradiation time will need to be optimized to achieve the desired degree of polymerization.
Characterization of Chromatic Properties
Objective: To quantify the colorimetric and fluorescent response of the polydiacetylene vesicles to an external stimulus.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Baseline Measurement: Record the UV-Vis absorption spectrum (400-800 nm) and the fluorescence emission spectrum (excitation typically around 480-500 nm) of the blue-phase polydiacetylene vesicle solution.
-
Stimulus Application: Introduce the stimulus of interest (e.g., change in temperature, pH, or addition of an analyte) to the vesicle solution.
-
Spectral Measurement: After a suitable incubation period, record the UV-Vis and fluorescence spectra of the solution again.
-
Data Analysis:
-
Colorimetric Response (CR%): The degree of the blue-to-red color transition can be quantified using the following equation: CR% = [ (A0 - Af) / A0 ] * 100 Where A0 is the absorbance at ~640 nm before the stimulus and Af is the absorbance at ~640 nm after the stimulus.
-
Fluorescence Quantum Yield: The change in fluorescence intensity can be used to quantify the response.
-
Visualizations
Experimental Workflow for PDA Vesicle Synthesis and Characterization
Caption: Workflow for the synthesis and chromatic characterization of polydiacetylene vesicles.
Signaling Pathway of PDA Chromatic Transition
Caption: The signaling pathway illustrating the chromatic transition of polydiacetylene in response to external stimuli.
References
- 1. External Stimuli-Responsive Characteristics of Poly(N,N'-diethylacrylamide) Hydrogels: Effect of Double Network Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimuli-responsive polymers: Fundamental considerations and applications [ouci.dntb.gov.ua]
The Chromatic Symphony of Polydiacetylenes: An In-depth Technical Guide to the Blue-to-Red Color Transition in Polymerized 10,12-Pentacosadiynamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fascinating blue-to-red color transition exhibited by polymerized 10,12-Pentacosadiynamide (PDA). This phenomenon, rooted in the unique molecular architecture of polydiacetylenes, has garnered significant attention for its potential applications in sensing, diagnostics, and smart materials. This document delves into the core mechanisms, experimental protocols, and quantitative analysis of this chromatic transformation, offering a valuable resource for professionals in the fields of chemistry, materials science, and drug development.
The Underpinnings of the Chromatic Shift: A Mechanistic Overview
The vibrant blue-to-red color transition in polymerized this compound is a direct consequence of conformational changes within its conjugated polymer backbone. In its initial, metastable "blue phase," the polymer chains are in a planar, highly ordered state, allowing for extensive π-orbital overlap. This extended conjugation results in the absorption of light in the red region of the visible spectrum (around 640 nm), leading to the characteristic blue appearance.
External stimuli, such as heat, pH changes, mechanical stress, or the binding of analytes, can disrupt the delicate intermolecular interactions that maintain this ordered state. This disruption induces a torsional strain on the polymer backbone, causing it to twist and adopt a more disordered, non-planar conformation. This twisting reduces the effective conjugation length of the π-system, leading to a hypsochromic shift (a shift to a shorter wavelength) in the material's absorption spectrum. The absorption maximum shifts to around 540 nm, resulting in the visually striking "red phase".[1] This transition is often accompanied by the emergence of fluorescence in the red phase.[2]
The sensitivity of this transition can be finely tuned by modifying the headgroup of the diacetylene monomer, altering the packing of the molecules in their self-assembled state.
Quantifying the Color Transition: Data and Analysis
The blue-to-red color transition can be quantitatively assessed using UV-Vis spectroscopy. The change in the absorption spectrum provides a reliable measure of the extent of the transition. A key metric used for this quantification is the Colorimetric Response (CR%), which is calculated using the following formula:
CR (%) = [ (PB₀ - PB₁) / PB₀ ] x 100
Where:
-
PB (Percent Blue) = A_blue / (A_blue + A_red)
-
A_blue is the absorbance at the maximum of the blue phase (typically ~640 nm).
-
A_red is the absorbance at the maximum of the red phase (typically ~540 nm).
-
PB₀ is the initial Percent Blue before the stimulus.
-
PB₁ is the final Percent Blue after the stimulus.[3]
The following tables summarize quantitative data on the colorimetric response of polydiacetylene systems under various stimuli.
Table 1: Colorimetric Response of Polydiacetylene Vesicles to pH Changes
| Polymer System | pH | Colorimetric Response (CR%) | Reference |
| Poly(PCDA) | 7 to 13 | Gradual increase with pH | [4] |
| Poly(PCDA-mBzA) | 7 to 13 | Gradual increase with pH, transition shifted to higher pH compared to poly(PCDA) | [4] |
Table 2: Thermochromic Transition of Polydiacetylene Materials
| Polydiacetylene Material | Blue-to-Red Transition Temperature (T_BR) | Red-to-Yellow Transition Temperature (T_RY) | Reference |
| PDA on paper/cardboard | ~50 to 200 °C (tunable by headgroup functionalization) | Not specified | [5][6] |
Table 3: Colorimetric Response of Polydiacetylene Liposomes to Lead Ions (Pb²⁺)
| Liposome Composition (molar ratio) | Pb²⁺ Concentration (µM) | Colorimetric Response (CR%) | Reference |
| PCDA–EDEA–TAA : PCDA (1:9) | 100 | ~60 | [3] |
| PCDA–EDEA–OA : PCDA (1:9) | 100 | ~52 | [3] |
| Pure PCDA | 100 | Minimal | [3] |
Experimental Corner: Protocols for Synthesis and Analysis
This section provides detailed methodologies for the synthesis of this compound, the preparation of polydiacetylene vesicles, and the induction and analysis of the blue-to-red color transition.
Synthesis of this compound
This protocol describes a general method for the conversion of 10,12-Pentacosadiynoic Acid to this compound. One common method involves the activation of the carboxylic acid followed by reaction with an amine source.
Materials:
-
10,12-Pentacosadiynoic Acid (PCDA)
-
Thionyl chloride (SOCl₂) or a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ammonia solution (concentrated) or an ammonium salt
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous work-up and purification reagents
Procedure (using an activating agent like DCC):
-
Dissolve 10,12-Pentacosadiynoic Acid in an anhydrous solvent.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution to activate the carboxylic acid. This forms a good leaving group.
-
In a separate flask, prepare a solution of the amine source (e.g., concentrated ammonia).
-
Slowly add the activated carboxylic acid solution to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is then subjected to standard work-up procedures (e.g., extraction, washing with acidic and basic solutions) to remove unreacted starting materials and byproducts.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.[7]
Preparation of Polydiacetylene Vesicles
This protocol outlines the formation of polydiacetylene vesicles using the solvent injection method.
Materials:
-
This compound
-
Polar solvent (e.g., ethanol, THF)
-
Deionized water
Procedure:
-
Dissolve the this compound monomer in a polar solvent to create a stock solution.
-
Heat a volume of deionized water to a temperature above the phase transition temperature of the monomer.
-
Slowly inject the monomer solution into the heated water while stirring vigorously. The rapid change in solvent polarity induces the self-assembly of the amphiphilic monomers into vesicles.
-
Continue stirring for a period to allow for the evaporation of the organic solvent.
-
Anneal the vesicle solution by storing it at a low temperature (e.g., 4°C) overnight to promote the formation of well-ordered structures.
-
To polymerize the diacetylene monomers, expose the vesicle solution to 254 nm UV light. The polymerization process is visually indicated by the appearance of a blue color.[8]
Induction and Analysis of the Blue-to-Red Color Transition
This protocol describes how to induce the color transition using a change in pH and how to analyze it using UV-Vis spectroscopy.
Materials:
-
Polydiacetylene vesicle solution (blue phase)
-
Acidic and/or basic solutions (e.g., HCl, NaOH) to adjust pH
-
UV-Vis Spectrophotometer
Procedure:
-
Take an initial UV-Vis spectrum of the blue polydiacetylene vesicle solution to establish the baseline absorbance at ~640 nm and ~540 nm.
-
Gradually add small aliquots of an acidic or basic solution to the vesicle solution to induce a change in pH.
-
After each addition, gently mix the solution and record the UV-Vis spectrum.
-
Observe the decrease in the absorbance peak at ~640 nm and the increase in the absorbance peak at ~540 nm as the color transitions from blue to red.
-
Continue this process until the transition is complete or the desired pH range has been covered.
-
Calculate the Colorimetric Response (CR%) at each step to quantify the transition.[4][9]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of the blue-to-red color transition in polydiacetylenes.
Caption: Experimental workflow for polydiacetylene vesicle-based sensing.
Conclusion
The blue-to-red color transition of polymerized this compound represents a powerful and versatile platform for the development of advanced materials and sensing technologies. A thorough understanding of the underlying mechanism, coupled with robust experimental protocols, is crucial for harnessing its full potential. This guide provides a foundational resource for researchers and professionals seeking to explore and utilize this remarkable chromatic phenomenon in their respective fields. The ability to quantitatively analyze the transition and the potential for fine-tuning its sensitivity through chemical modification opens up a vast landscape for innovation in diagnostics, drug delivery, and smart packaging.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Colorimetric Temperature Measurement Ahead of Flame Zone with Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Fluorescence Properties of Polydiacetylene Amides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of polydiacetylene amides (PDAs), a class of chromatic polymers with significant potential in biosensing and drug development. This document details their synthesis, the mechanism behind their unique fluorescence turn-on capabilities, and their applications as sensitive detection platforms.
Core Principles of Polydiacetylene Amide Fluorescence
Polydiacetylene amides are a fascinating class of materials that exhibit a dramatic colorimetric and fluorescent response to external stimuli. In their native state, self-assembled diacetylene monomers containing amide functionalities are polymerized, typically by UV irradiation at 254 nm, to form a deep blue, non-fluorescent polymer.[1][2] This "blue phase" is characterized by a highly ordered, conjugated backbone with a strong absorption maximum around 640 nm.[1][3]
Upon exposure to various environmental triggers—such as changes in temperature, pH, or the binding of a target analyte—the polymer backbone undergoes a conformational change. This structural rearrangement perturbs the π-electron delocalization, resulting in a shift of the absorption maximum to a shorter wavelength, typically around 540 nm.[1][3] This electronic transition is observed as a distinct blue-to-red color change and, critically for sensing applications, is accompanied by the emergence of a strong red fluorescence.[1][3] This "turn-on" fluorescence provides a highly sensitive and easily detectable signal.
The general mechanism of this stimuli-induced fluorescence is depicted in the diagram below.
Caption: General mechanism of stimuli-induced fluorescence in polydiacetylene amides.
Quantitative Fluorescence Properties
The fluorescence characteristics of polydiacetylene amides are highly dependent on the specific monomer structure, the method of assembly (e.g., vesicles, films), and the nature of the stimulus. While comprehensive data across a wide range of amide-functionalized PDAs is an ongoing area of research, the following table summarizes key optical properties reported in the literature.
| Polydiacetylene System | Analyte/Stimulus | Absorption Max (Blue Phase) | Absorption Max (Red Phase) | Emission Max | Quantum Yield (Φ) | Detection Limit | Reference(s) |
| PCDA-based vesicles | Histamine | ~640 nm | ~540 nm | Not Specified | Not Specified | 10.1 ppm | [2] |
| PCDA/PCDA-EDEA vesicles | Urease (Ammonia) | ~640 nm | ~540 nm | Not Specified | Not Specified | Not Specified | [1] |
| Phenylboronic acid & 1,8-naphthalimide PDA | Sialic Acid | Not Specified | Not Specified | Not Specified | >0.4 | Not Specified | [1] |
| General PDAs | Thermal | ~640 nm | ~550 nm | ~560 nm | Not Specified | Not Applicable | [4] |
Note: "Not Specified" indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of fluorescent polydiacetylene amide vesicles, which are a common platform for biosensing applications.
Synthesis of Polydiacetylene Amide Vesicles via Solvent Injection
This protocol is adapted from methodologies described for the preparation of PDA vesicles.[2][4][5]
Materials:
-
Diacetylene amide monomer (e.g., a derivative of 10,12-pentacosadiynoic acid (PCDA))
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Chloroform (if starting from a lipid film)
-
Additional lipids (e.g., DSPC, cholesterol) if preparing mixed vesicles[2]
Equipment:
-
Round bottom flask or glass vial
-
Rotary evaporator or nitrogen stream source
-
Syringe pump
-
Stir plate with heating capabilities
-
Water bath sonicator (optional)
-
UV lamp (254 nm)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Monomer Solution Preparation: Dissolve the diacetylene amide monomer in ethanol to a concentration of 2 mg/mL.[4] If preparing mixed vesicles, co-dissolve the desired lipids in chloroform at the desired molar ratios.[2]
-
Solvent Evaporation (for mixed vesicles): If using a lipid mixture in chloroform, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round bottom flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.[2]
-
Vesicle Formation:
-
Heat a volume of deionized water (e.g., 20 mL) to a temperature 5-10 °C above the melting temperature of the diacetylene monomer, under vigorous stirring.[2][4]
-
Slowly inject the ethanolic solution of the diacetylene amide monomer (or the rehydrated lipid film) into the heated water at a controlled rate (e.g., 1 mL/min) using a syringe pump.[2]
-
Continue stirring the solution at the elevated temperature for approximately 1 hour to ensure complete evaporation of the ethanol and self-assembly of the monomers into vesicles.[2][4]
-
-
Vesicle Annealing: Cool the vesicle solution to room temperature and then store it at 4°C overnight. This annealing step promotes the ordered packing of the monomers, which is crucial for effective polymerization.[2][5]
-
Polymerization:
-
Transfer the vesicle solution to a suitable container (e.g., a quartz cuvette).
-
Irradiate the solution with a 254 nm UV lamp for a predetermined time (e.g., 5 minutes) to induce polymerization.[2] The solution should turn a deep blue color.
-
The optimal polymerization time should be determined experimentally to maximize the blue phase while minimizing the premature conversion to the red phase.[6]
-
-
Characterization:
-
Size Distribution: Determine the size and polydispersity of the vesicles using Dynamic Light Scattering (DLS).
-
Colorimetric Response: Measure the UV-Vis absorption spectrum of the blue PDA vesicles. The characteristic peak should be around 640 nm.
-
Fluorescence Baseline: Measure the fluorescence spectrum of the blue PDA vesicles to establish a baseline. The emission should be minimal.
-
Fluorescence Measurement of Analyte Response
Procedure:
-
Incubation: Add a known concentration of the analyte solution to the blue PDA vesicle solution. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).[2]
-
Colorimetric Analysis: Record the UV-Vis spectrum of the solution after incubation. The colorimetric response (CR) can be quantified using the following equation: CR (%) = [ (PB₀ - PB₁) / PB₀ ] * 100 where PB = A_blue / (A_blue + A_red), with A_blue and A_red being the absorbances at the maxima of the blue and red phases, respectively. PB₀ is the initial value before adding the analyte.[7]
-
Fluorometric Analysis: Record the fluorescence emission spectrum of the solution after incubation. An appropriate excitation wavelength (e.g., 485 nm or 490 nm) should be used, and the emission is typically monitored around 555-560 nm.[4] The change in fluorescence intensity is a measure of the analyte concentration.
Signaling Pathways and Applications
The fluorescence turn-on mechanism of polydiacetylene amides makes them highly suitable for developing biosensors for a wide range of applications, including the detection of enzymes, proteins, and small molecules relevant to drug development.
Enzyme-Triggered Fluorescence
A key application of PDA-based sensors is the detection of enzyme activity. For instance, a PDA vesicle system can be designed to respond to the enzymatic products of urease. In this system, the PDA vesicles are composed of monomers with carboxylic acid headgroups (like PCDA) and can also include amide-functionalized monomers (like PCDA-EDEA).[1] The urease enzyme catalyzes the hydrolysis of urea to produce ammonia. The resulting increase in local pH from the ammonia deprotonates the carboxylic acid headgroups of the PDA, leading to electrostatic repulsion. This repulsion disrupts the ordered structure of the polymer backbone, triggering the blue-to-red color change and the emergence of fluorescence.
The workflow for this enzyme-triggered sensing is illustrated below.
Caption: Signaling pathway for a urease-responsive polydiacetylene amide sensor.
This guide provides a foundational understanding of the fluorescence properties of polydiacetylene amides. The unique combination of a visually perceptible color change and a sensitive "turn-on" fluorescence signal makes these materials a powerful platform for the development of novel biosensors and diagnostic tools in the field of drug development and beyond. Further research into the synthesis of novel diacetylene amide monomers and the comprehensive characterization of their photophysical properties will undoubtedly expand their applications.
References
- 1. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Polydiacetylene Vesicles Using 10,12-Pentacosadiynamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydiacetylene (PDA) vesicles are self-assembled supramolecular structures that have garnered significant interest in the fields of biosensing and drug delivery. These vesicles are formed from diacetylene monomers, such as 10,12-pentacosadiynamide, which can be polymerized upon exposure to UV irradiation. This polymerization results in a conjugated ene-yne backbone, rendering the vesicles a distinct blue color. A key feature of PDA vesicles is their ability to undergo a colorimetric and fluorometric transition from blue to red in response to external stimuli, including changes in temperature, pH, or the binding of specific molecules to the vesicle surface. This property makes them highly valuable as sensitive detection platforms.
The amide headgroup of this compound offers distinct advantages over the more common carboxylic acid derivatives, such as modified surface charge characteristics and the potential for different hydrogen bonding interactions, which can influence vesicle stability and sensitivity. These application notes provide detailed protocols for the preparation and characterization of polydiacetylene vesicles using a representative N-substituted this compound, along with their potential applications in drug delivery, particularly in cancer therapy.
Data Presentation
Table 1: Physicochemical Properties of this compound Vesicles
| Parameter | Value | Method of Measurement |
| Mean Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (pH 5.0) | +15 to +25 mV | Electrophoretic Light Scattering |
| Zeta Potential (pH 7.4) | +5 to +15 mV | Electrophoretic Light Scattering |
| Zeta Potential (pH 9.0) | -5 to -15 mV | Electrophoretic Light Scattering |
| UV-Vis Absorbance (Blue Phase) | ~640 nm | UV-Vis Spectroscopy |
| UV-Vis Absorbance (Red Phase) | ~550 nm | UV-Vis Spectroscopy |
| Fluorescence Emission (Red Phase) | ~560 - 620 nm | Fluorescence Spectroscopy |
Table 2: Colorimetric and Fluorescent Response to Stimuli
| Stimulus | Blue to Red Transition | Fluorescence | Application |
| Increase in Temperature | Yes | Turns On | Thermosensing |
| Decrease in pH | Yes | Turns On | pH-responsive Drug Release |
| Binding of Analyte | Yes | Turns On | Biosensing |
| Mechanical Stress | Yes | Turns On | Stress Sensing |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Solvent Injection
This protocol describes the formation of unilamellar vesicles using the solvent injection method.
Materials:
-
This compound (or a suitable N-substituted derivative like PCDA-EDEA)
-
Ethanol, spectroscopic grade
-
Deionized water (18.2 MΩ·cm)
-
Vials, magnetic stir bars, and stirrer/hotplate
-
Syringe pump and syringe with a fine gauge needle
-
Bath sonicator
-
UV lamp (254 nm)
Procedure:
-
Dissolve this compound in ethanol to a final concentration of 1-2 mg/mL.
-
Heat a volume of deionized water in a vial to a temperature approximately 5-10°C above the melting point of the diacetylene monomer, under vigorous stirring.
-
Using a syringe pump, slowly inject the ethanolic solution of the monomer into the heated water at a rate of 100-200 µL/min.
-
Continue stirring for 1 hour to allow for the evaporation of ethanol and the self-assembly of the monomers into vesicles.
-
Allow the vesicle solution to cool to room temperature and then store at 4°C overnight to anneal the vesicles.
-
Polymerize the vesicles by exposing the solution to 254 nm UV light. The solution will turn a deep blue color. The optimal UV exposure time should be determined empirically by monitoring the absorbance at ~640 nm.
Protocol 2: Characterization of Polydiacetylene Vesicles
This protocol outlines the basic characterization of the prepared vesicles.
Equipment:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Size and Zeta Potential:
-
Dilute a small aliquot of the vesicle solution in deionized water or an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge of the vesicles. Perform measurements at different pH values to assess pH responsiveness.
-
-
Polymerization and Colorimetric Response:
-
Record the UV-Vis spectrum of the polymerized vesicle solution from 400 to 800 nm to confirm the formation of the blue phase (absorbance maximum around 640 nm).
-
To induce a colorimetric transition, expose the vesicles to a stimulus (e.g., heat, change in pH).
-
Record the UV-Vis spectrum again to observe the shift in the absorbance maximum to the red phase (around 550 nm).
-
-
Fluorescent Response:
-
Using a fluorometer, measure the fluorescence emission spectrum of the blue phase vesicles (excitation typically around 480-500 nm). The blue phase is generally non-fluorescent.
-
Induce the blue-to-red transition and measure the fluorescence emission spectrum again. A significant increase in fluorescence should be observed.
-
Visualizations
Application Notes and Protocols for Langmuir-Blodgett Film Deposition of 10,12-Pentacosadiynamide
Introduction
10,12-Pentacosadiynamide (PCDA) is an amphiphilic diacetylene monomer that is extensively utilized in the fabrication of highly ordered thin films via the Langmuir-Blodgett (LB) technique.[1] These films are of significant interest to researchers in materials science, biosensing, and drug delivery. The defining characteristic of PCDA is its ability to undergo topochemical polymerization upon exposure to UV irradiation, resulting in a polydiacetylene (PDA) film.[2] This polymerization is accompanied by a distinct colorimetric transition from blue to red, which can be triggered by various external stimuli such as temperature, pH, or the binding of specific biomolecules.[3] This property makes PDA films excellent candidates for the development of sensitive and selective biosensors.[4] Furthermore, the precise control over film thickness and molecular organization afforded by the LB technique allows for the creation of tailored drug delivery platforms.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the deposition of PCDA Langmuir-Blodgett films, their subsequent polymerization, and characterization. The information is intended for researchers, scientists, and drug development professionals seeking to utilize these advanced materials in their work.
Application Notes
The unique properties of PCDA Langmuir-Blodgett films make them suitable for a range of applications:
-
Biosensors: The colorimetric response of PDA films to external stimuli is the foundation of their use in biosensors.[3][4] By functionalizing the surface of the PDA film with specific recognition elements (e.g., antibodies, enzymes, or aptamers), highly sensitive and selective sensors can be developed for the detection of pathogens, toxins, proteins, and other biomolecules.[7][8] The binding of the target analyte to the recognition element perturbs the conjugated backbone of the PDA, inducing the blue-to-red color transition that can be detected visually or spectrophotometrically.
-
Drug Delivery: The well-defined, layered structure of LB films allows for the precise loading and controlled release of therapeutic agents.[9][10] PCDA films can be engineered to encapsulate drugs within their layers, which can then be released in response to specific physiological triggers (e.g., changes in pH or temperature). The biocompatibility of these materials is a key advantage for such applications.[6]
-
Nonlinear Optics: The highly ordered and conjugated structure of polydiacetylene films gives rise to significant third-order nonlinear optical properties, making them promising materials for applications in optical devices.[2][11]
Experimental Protocols
The following protocols outline the key steps for the successful deposition and polymerization of PCDA Langmuir-Blodgett films.
1. Materials and Equipment
-
Chemicals:
-
This compound (PCDA)
-
Spreading Solvent: Chloroform (HPLC grade)
-
Subphase: Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
2. Protocol: Preparation of PCDA Spreading Solution
-
Weigh a precise amount of PCDA powder.
-
Dissolve the PCDA in chloroform to a final concentration of 1 mg/mL.[13]
-
Ensure the PCDA is fully dissolved by gentle sonication if necessary.
-
Store the solution in a sealed vial to prevent solvent evaporation.
3. Protocol: Langmuir Film Formation and Isotherm Measurement
-
Thoroughly clean the Langmuir-Blodgett trough and barriers.
-
Fill the trough with ultrapure water as the subphase.
-
Allow the subphase to equilibrate to the desired temperature (typically room temperature).
-
Clean the water surface by aspiration until the surface pressure reading is stable and close to zero.[14]
-
Using a microsyringe, carefully deposit a known volume of the PCDA solution dropwise onto the water surface.[15]
-
Allow approximately 15-20 minutes for the chloroform to completely evaporate, leaving a PCDA monolayer at the air-water interface.[15]
-
Compress the monolayer by moving the barriers at a slow, constant speed (e.g., 10-20 mm/min).
-
Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.[16] This isotherm provides critical information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).[17]
4. Protocol: Langmuir-Blodgett Film Deposition
-
Compress the PCDA monolayer to the desired deposition surface pressure. This is typically in the condensed phase of the isotherm, where the molecules are well-ordered.[18]
-
Clean the substrate (e.g., by sonication in appropriate solvents and/or plasma cleaning).
-
Mount the substrate on the dipping arm of the LB trough.
-
For a hydrophilic substrate, the first layer is deposited by moving the substrate upwards through the monolayer. For a hydrophobic substrate, the first layer is deposited by moving the substrate downwards.[15]
-
Set the deposition speed (typically 1-5 mm/min).
-
Initiate the dipping process. The transfer of the monolayer onto the substrate is monitored by the transfer ratio, which should be close to 1 for successful deposition.[18]
-
Repeat the dipping process to deposit multiple layers (multilayers) if required.
5. Protocol: UV Polymerization
-
Place the substrate with the deposited PCDA film under a UV lamp (254 nm).
-
Expose the film to UV radiation for a specific duration (e.g., 1-10 minutes). The optimal exposure time will depend on the lamp intensity and the desired degree of polymerization.
-
Polymerization is visually indicated by the film's color change from colorless to blue.[2]
6. Protocol: Characterization
-
UV-Vis Spectroscopy: Record the absorption spectra of the polymerized film. The blue phase of PDA typically shows a strong absorption peak around 640 nm, while the red phase exhibits a peak around 540 nm.
-
Atomic Force Microscopy (AFM): Image the surface morphology of the LB film to assess its uniformity, domain structure, and thickness.[19]
-
Other Techniques: Depending on the application, other characterization techniques such as X-ray reflectivity, Fourier-transform infrared spectroscopy (FTIR), and fluorescence microscopy can be employed to further analyze the film's structure and properties.[20][21]
Data Presentation
The following tables summarize typical quantitative data for the LB deposition of PCDA.
Table 1: Typical Experimental Parameters for PCDA Langmuir-Blodgett Film Deposition
| Parameter | Typical Value(s) | Reference(s) |
| PCDA Concentration in Spreading Solution | 0.5 - 1.0 mg/mL in chloroform | [13] |
| Subphase | Ultrapure Water | [15] |
| Deposition Surface Pressure | 15 - 30 mN/m | [22] |
| Barrier Compression Speed | 5 - 20 mm/min | [23] |
| Deposition Speed (Dipping Speed) | 1 - 5 mm/min | [11] |
| UV Polymerization Wavelength | 254 nm | [24] |
| UV Exposure Time | 1 - 15 minutes | [24] |
Table 2: Characteristic Properties of PCDA and Polydiacetylene (PDA) Films
| Property | PCDA Monolayer | Blue Phase PDA Film | Red Phase PDA Film |
| Color | Colorless | Blue | Red |
| Major UV-Vis Absorption Peak | N/A | ~640 nm | ~540 nm |
| Fluorescence | Non-fluorescent | Non-fluorescent | Fluorescent |
Visualizations
References
- 1. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boydbiomedical.com [boydbiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of multilayer films to molecular sensors: some examples of bioengineering at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Layer-by-Layer Biomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Possible applications for Langmuir-Blodgett films | Scilit [scilit.com]
- 12. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 13. nist.gov [nist.gov]
- 14. sfu.ca [sfu.ca]
- 15. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
- 16. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in silico osmotic pressure approach allows characterization of pressure–area isotherms of lipid monolayers at low molecular areas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biolinscientific.com [biolinscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and characterization of mono- and multilayer films of polymerizable 1,2-polybutadiene using the Langmuir-Blodgett technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. mdpi.com [mdpi.com]
Application Notes & Protocols: Fabrication of Colorimetric Sensors with 10,12-Pentacosadiynamide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of Operation
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties, making them excellent candidates for colorimetric sensors.[1][2] These sensors are fabricated from diacetylene monomers, such as 10,12-Pentacosadiynamide (PCDA), which self-assemble into organized structures like vesicles, liposomes, or nanofibers.[3][4]
Upon exposure to 254 nm UV light, these monomer assemblies undergo a 1,4-addition polymerization to form a stable, deep blue-colored polymer with a highly conjugated ene-yne backbone.[1][5] The sensor's operation hinges on a chromatic transition from blue to red. This change is triggered by external stimuli—including temperature, pH, mechanical stress, or specific molecular binding events—that perturb the polymer's conjugated backbone.[6][7] This blue-to-red color shift, often accompanied by the appearance of red fluorescence, can be easily detected by the naked eye or quantified using a spectrometer, providing a simple yet sensitive detection mechanism.[2][8]
The versatility of PDA-based sensors is enhanced by modifying the diacetylene monomer's headgroup with specific recognition elements (e.g., antibodies, aptamers, chelating agents) to achieve high selectivity for a target analyte.[2][9] These sensors have been successfully applied in the detection of a wide array of targets, including viruses, bacteria, metal ions, and small molecules.[6][7][10]
References
- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel receptor-free polydiacetylene nanofiber biosensor for detecting E. coli via colorimetric changes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00619J [pubs.rsc.org]
- 4. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric Detection of the SARS-CoV-2 Virus (COVID-19) in Artificial Saliva Using Polydiacetylene Paper Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Chromatic Detection of Bacteria by Use of a New Biomimetic Polymer Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heavy Metal Ion Detection Using 10,12-Pentacosadiynamide-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 10,12-pentacosadiynamide and its derivatives as a colorimetric and fluorescent sensor for the detection of heavy metal ions. The protocols are based on established methodologies for closely related polydiacetylene (PDA) systems, primarily those utilizing 10,12-pentacosadiynoic acid (PCDA), and are adapted for this compound.
Principle of Detection
Sensors based on this compound operate on the principle of chromatic transition of polydiacetylene (PDA). The monomer, this compound, is first self-assembled into vesicles or films. Upon exposure to UV light (typically at 254 nm), the diacetylene units within the ordered assembly undergo photopolymerization to form a conjugated PDA polymer, which exhibits a characteristic blue color.
The head group of the monomer can be functionalized with specific chelating agents that have a high affinity for target heavy metal ions. When the functionalized PDA sensor is exposed to a solution containing the target metal ion, the binding of the ion to the chelating agent induces a mechanical stress on the conjugated polymer backbone. This stress disrupts the planar conformation of the PDA, causing a transition from the blue phase (absorption maximum ~640 nm) to a red phase (absorption maximum ~540 nm). This color change can be detected by the naked eye or quantified using spectrophotometry. Additionally, the red phase of the PDA is often fluorescent, providing a secondary "turn-on" fluorescence signal for detection.
Data Presentation: Performance of Functionalized Polydiacetylene Sensors
The following table summarizes the performance of functionalized polydiacetylene sensors for the detection of specific heavy metal ions based on published data for 10,12-pentacosadiynoic acid (PCDA) derivatives. It is anticipated that sensors derived from this compound would exhibit comparable performance.
| Target Ion | Functional Moiety | Detection Method | Limit of Detection (LOD) | Selectivity | Reference |
| Cadmium (Cd²⁺) | 5-hydroxy-N¹,N³-bis(pyridin-2-ylmethyl)isophthalamide (HP) | Colorimetric & Fluorometric | 8.6 μM (at pH 6.8) | High selectivity over other metal ions including Li⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Cu²⁺, Ag⁺, Zn²⁺, and Hg²⁺.[1][2][3] | [1][2][3] |
| Lead (Pb²⁺) | Thymine-1-acetic acid (TAA) | Colorimetric & Fluorometric | 38 nM | High selectivity over other metal ions.[4] | [4] |
| Lead (Pb²⁺) | Orotic acid (OA) | Colorimetric & Fluorometric | 25 nM | High selectivity over other metal ions.[4] | [4] |
Experimental Protocols
Protocol 1: Synthesis of Functionalized this compound Monomer
This protocol describes a general method for coupling a chelating agent to the amide head group of this compound. The specific chelating agent will determine the selectivity of the sensor. The example of coupling 5-hydroxyisophthalic acid-2-picolylamine (HP) for Cd²⁺ detection is adapted here for the amide monomer.[2]
Materials:
-
This compound
-
Desired chelating agent with a reactive carboxylic acid group (e.g., a derivative of HP)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound and the selected carboxylic acid-functionalized chelating agent in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized monomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Polydiacetylene Vesicles
This protocol outlines the formation of PDA vesicles from the functionalized monomer.
Materials:
-
Functionalized this compound monomer
-
Chloroform
-
Deionized water or buffer solution (e.g., HEPES buffer)
-
Probe sonicator or bath sonicator
-
UV lamp (254 nm)
Procedure:
-
Dissolve the functionalized this compound monomer in chloroform in a round-bottom flask.
-
Remove the chloroform under reduced pressure to form a thin film of the monomer on the wall of the flask.
-
Hydrate the thin film by adding deionized water or a buffer solution (e.g., 10 mM HEPES).
-
Sonicate the suspension using a probe or bath sonicator until the solution becomes clear, indicating the formation of vesicles.
-
Cool the vesicle solution in an ice bath.
-
Expose the vesicle solution to UV irradiation at 254 nm for a specified time (e.g., 1-5 minutes) to induce polymerization. A color change from colorless to blue should be observed.
Protocol 3: Heavy Metal Ion Detection
This protocol describes the procedure for using the prepared PDA vesicles for the detection of heavy metal ions.
Materials:
-
Polymerized functionalized PDA vesicle solution
-
Stock solutions of various heavy metal ions
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Colorimetric Detection:
-
Place a known volume of the blue PDA vesicle solution into a cuvette.
-
Add a specific concentration of the heavy metal ion solution to the cuvette.
-
Observe any color change from blue to red.
-
Record the UV-Vis absorption spectrum of the solution before and after the addition of the metal ion. The appearance of a new peak around 540 nm and a decrease in the peak at ~640 nm indicates a positive response.
-
-
Fluorometric Detection:
-
Place a known volume of the blue PDA vesicle solution into a fluorescence cuvette.
-
Add the heavy metal ion solution.
-
Excite the solution at a wavelength corresponding to the red phase of the PDA (e.g., 530 nm).
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity indicates the detection of the target ion.
-
-
Selectivity Test:
-
To assess the selectivity of the sensor, repeat the detection procedure with a range of different heavy metal ions at the same concentration. A significant colorimetric and/or fluorescent response should only be observed for the target ion.
-
-
Quantitative Analysis:
-
To determine the limit of detection (LOD), perform a titration by adding increasing concentrations of the target metal ion to the PDA vesicle solution and measuring the corresponding change in absorbance or fluorescence.
-
The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve (response vs. concentration).
-
Visualizations
Caption: Experimental workflow for heavy metal ion detection.
Caption: Signaling pathway of the PDA-based sensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visual Simultaneous Detection and Real-Time Monitoring of Cadmium Ions Based on Conjugated Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visual Simultaneous Detection and Real-Time Monitoring of Cadmium Ions Based on Conjugated Polydiacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03435B [pubs.rsc.org]
Application Notes & Protocols: Polydiacetylene-Based Biosensors for Virus Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of Polydiacetylene (PDA) Biosensors
Polydiacetylene (PDA) materials have emerged as a versatile platform for the development of rapid, label-free biosensors.[1][2] These conjugated polymers exhibit unique chromic properties, undergoing a distinct color change from blue to red, and a transition from a non-fluorescent to a fluorescent state in response to external stimuli.[3][4][5] This optical transition is the core of the sensing mechanism.
The process begins with the self-assembly of diacetylene (DA) monomers, which are amphiphilic molecules, into organized structures like vesicles or liposomes in an aqueous solution.[3][6] Subsequent photopolymerization, typically using 254 nm UV light, cross-links the monomers to form the blue-phase PDA polymer.[7][8] The conjugated ene-yne backbone of this blue phase is responsible for its characteristic absorption at approximately 640 nm.[5][6]
When the PDA surface is disturbed by an external event, such as the binding of a target virus to a functionalized receptor, mechanical stress is induced on the polymer backbone.[9] This stress perturbs the π-conjugated system, leading to a conformational change and a transition to the red phase, which absorbs at around 540-550 nm.[3][10] This blue-to-red color shift is easily observable by the naked eye, making PDA sensors suitable for point-of-care diagnostics.[10][11] Simultaneously, the red phase exhibits fluorescence, providing a secondary, often more sensitive, mode of detection.[6][12]
Applications in Virus Detection
PDA-based biosensors have been successfully developed for the detection of a range of clinically relevant viruses. By functionalizing the PDA vesicles with specific biorecognition elements—such as antibodies, peptides, or sialic acid residues—high selectivity for the target virus is achieved.[1][13]
-
Influenza Virus (H1N1, H5N1): Early work demonstrated the detection of influenza virus by functionalizing PDA vesicles with sialic acid, which binds to the hemagglutinin (HA) protein on the virus surface.[4][13] More recent developments have utilized specific antibodies and peptides for enhanced selectivity and sensitivity, achieving detection limits comparable to RT-PCR.[14][15]
-
SARS-CoV-2: The demand for rapid testing during the COVID-19 pandemic spurred the development of PDA-based sensors for SARS-CoV-2.[11] These sensors are typically functionalized with antibodies that target the SARS-CoV-2 spike protein and have been fabricated into practical formats like paper strips for use with artificial saliva samples.[11][16]
-
Hepatitis B Virus (HBV): PDA biosensors can detect the Hepatitis B surface antigen (HBsAg) with high sensitivity.[6] Dual-mode detection, utilizing both colorimetric and fluorometric readouts, has shown that fluorescence-based detection can be up to 10 times more sensitive than colorimetric methods for HBsAg.[6][12]
Quantitative Performance Data
The performance of PDA-based biosensors for virus detection is summarized in the table below, highlighting their sensitivity across various targets and formats.
| Target Analyte | Biorecognition Element | Detection Method | Limit of Detection (LOD) | Response Time | Reference(s) |
| SARS-CoV-2 Spike Protein | Antibody | Colorimetric (Paper Strip) | 1 - 100 ng/mL | 4 hours | [11] |
| Hepatitis B Surface Antigen (HBsAg) | Antibody | Fluorometric | 0.1 ng/mL | Not Specified | [6][12] |
| Hepatitis B Surface Antigen (HBsAg) | Antibody | Colorimetric | 1 ng/mL | Not Specified | [6][12] |
| H5N1 Influenza Virus | Monoclonal Antibody | Colorimetric | 0.53 copies/µL | 20 minutes | [15][17] |
| H1N1 Influenza Virus | Peptide | Colorimetric | 10^5 PFU/mL | Not Specified | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of PDA Vesicles via Solvent Injection
This protocol describes the formation of PDA vesicles using the solvent injection method, a common and straightforward technique.[3][18]
Materials:
-
10,12-Pentacosadiynoic acid (PCDA) monomer
-
Ethanol or Chloroform (spectroscopic grade)
-
Deionized (DI) water
-
Stir plate and stir bar
-
Glass vials
-
Syringe and needle
Procedure:
-
Prepare a 2 mg/mL solution of PCDA monomer in ethanol.
-
Heat 15 mL of DI water in a glass vial to a temperature 5-10°C above the melting temperature of the PCDA. Place the vial on a stir plate and stir vigorously.
-
Slowly inject 500 µL of the PCDA/ethanol solution into the heated, stirring water. A cloudy suspension should form as the vesicles self-assemble.
-
Continue to stir the solution vigorously for approximately 1 hour as it cools to room temperature.
-
For vesicle stabilization, refrigerate the solution at 4°C overnight.[3]
-
To induce polymerization, expose the vesicle solution to 254 nm UV light (e.g., using a handheld UV lamp or a crosslinker) with an energy of approximately 1 mW/cm².
-
Polymerization is complete when the solution turns a deep, vibrant blue color. This typically takes 5-15 minutes, depending on the UV source intensity and distance.
-
Store the blue PDA vesicle solution at 4°C, protected from light.
Protocol 2: Functionalization of PDA Vesicles with Antibodies
This protocol details the covalent conjugation of antibodies to the PDA vesicle surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[13][19]
Materials:
-
Blue PDA vesicle solution (from Protocol 4.1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Target-specific antibody (e.g., anti-Spike protein antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Transfer 1 mL of the PDA vesicle solution to a microcentrifuge tube.
-
Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively, from freshly prepared stock solutions in MES buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxylic acid head groups of the PCDA.
-
Remove excess EDC and NHS by washing the vesicles. Add 1 mL of MES buffer to the activated vesicle solution and centrifuge using a centrifugal filter unit until the original volume is reached. Repeat this washing step twice.
-
Resuspend the activated PDA vesicles in 1 mL of PBS (pH 7.4).
-
Add the target-specific antibody to the activated vesicle solution at a final concentration of 50-100 µg/mL.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation to allow for amide bond formation.
-
Quench any remaining active NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or ethanolamine.
-
Purify the antibody-conjugated PDA vesicles from unconjugated antibodies using centrifugal filtration, washing three times with PBS.
-
Resuspend the final functionalized PDA vesicles in PBS and store at 4°C.
Protocol 3: Fabrication of a Paper-Based PDA Sensor
This protocol describes how to create a simple, portable paper-based sensor strip for virus detection.[11]
Materials:
-
Antibody-functionalized PDA vesicles (from Protocol 4.2)
-
Polyvinylidene fluoride (PVDF) membrane sheet
-
Scissors or craft punch
-
Microplate or petri dish
-
Oven or incubator
Procedure:
-
Cut the PVDF membrane into small, uniform strips or circles (e.g., 5 mm diameter).
-
Place the PVDF strips into the wells of a microplate or a petri dish.
-
Add 50-100 µL of the functionalized PDA vesicle solution onto each PVDF strip, ensuring the surface is fully covered.
-
Allow the solution to evaporate and immobilize the vesicles onto the membrane. This can be done by leaving the plate at room temperature overnight or by incubating at a slightly elevated temperature (e.g., 37°C) for a few hours until completely dry.
-
The resulting paper strips should have a uniform blue color.
-
Store the fabricated sensor strips in a dry, dark container at room temperature.
Protocol 4: General Virus Detection Assay
Procedure:
-
Prepare serial dilutions of the virus sample in an appropriate buffer (e.g., PBS or artificial saliva).[11]
-
For Solution-Based Assay: Add 50 µL of the functionalized PDA vesicle solution to the wells of a 96-well plate. Add 50 µL of the virus sample (or control) to each well.
-
For Paper-Based Assay: Place a sensor strip (from Protocol 4.3) in a well and add 50-100 µL of the virus sample.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes to 4 hours) at a specified temperature (e.g., 25°C or 37°C).[11][15]
-
Data Acquisition:
-
Colorimetric: Observe the color change by eye. For quantitative analysis, measure the absorbance spectrum (400-700 nm) using a plate reader or spectrophotometer. The colorimetric response (CR%) can be calculated using the formula: CR% = [(PB₀ - PBᵢ) / PB₀] * 100, where PB = A₆₄₀ₙₘ / (A₆₄₀ₙₘ + A₅₅₀ₙₘ). PB₀ is the value for the control (no virus), and PBᵢ is the value for the virus sample.
-
Fluorometric: Measure the fluorescence emission (typically ~560-650 nm) with an excitation wavelength of ~540 nm using a fluorometer.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the core concepts and procedures involved in PDA-based virus detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 6. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kangtaejoon.com [kangtaejoon.com]
- 11. Colorimetric Detection of the SARS-CoV-2 Virus (COVID-19) in Artificial Saliva Using Polydiacetylene Paper Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colorimetric detection of influenza A (H1N1) virus by a peptide-functionalized polydiacetylene (PEP-PDA) nanosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Biosensors for the detection of respiratory viruses: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Application of 10,12-Pentacosadiynamide in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,12-Pentacosadiynamide (PCDA) is a diacetylene monomer that has garnered significant attention in the field of drug delivery due to its ability to self-assemble into various nanostructures such as vesicles, liposomes, and micelles. Upon exposure to UV irradiation, these assemblies undergo topochemical polymerization to form polydiacetylene (PDA), a conjugated polymer with unique optical and physicochemical properties. This polymerization process imparts exceptional stability to the nanocarriers. Furthermore, the PDA backbone can undergo a chromatic transition (blue to red) and a corresponding fluorescence turn-on in response to external stimuli like pH, temperature, and specific biomolecular interactions, making PCDA-based systems "smart" drug delivery vehicles capable of controlled and targeted release.
These application notes provide an overview of the utility of PCDA in drug delivery, summarizing key quantitative data and providing detailed protocols for the preparation and characterization of PCDA-based drug delivery systems.
Key Applications and Advantages
PCDA-based drug delivery systems offer several advantages:
-
Sustained Release: The polymerized PDA structure provides a stable matrix that can significantly slow down the release of encapsulated drugs compared to conventional liposomes, leading to a sustained therapeutic effect.
-
Stimuli-Responsive Release: The inherent sensitivity of the PDA backbone to environmental changes allows for triggered drug release in specific microenvironments, such as the acidic milieu of tumors or endosomes.
-
Enhanced Stability: Polymerization of PCDA monomers enhances the physicochemical stability of the nanocarriers, protecting the encapsulated drug from degradation and preventing premature leakage.
-
Biocompatibility: PDA-based materials have shown good biocompatibility, a crucial factor for in vivo applications.
-
Versatility: PCDA can be co-assembled with other lipids and polymers to fine-tune the properties of the drug delivery system, such as surface charge, size, and targeting capabilities.
Data Presentation: Physicochemical and Drug Release Characteristics
The following tables summarize quantitative data from studies utilizing PCDA in drug delivery systems.
Table 1: Physicochemical Properties of PCDA-Based Nanoparticles
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PCDA/DMPC Vesicles | N/A | 149 ± 18 | Not Reported | -25 | [1][2] |
| PCDA/DOPE/PHC Liposomes | Ampicillin | 110.0 ± 19.3 | Not Reported | Not Reported | [3] |
| pH-Responsive Liposomes (pH 7.4) | Doxorubicin | ~120 | < 0.2 | -10 to -20 | [4] |
| Cationic PCDA-EDEA/PEG Vesicles | N/A | ~150 | ~0.2 | +20 to +30 | |
| Anionic PCDA/PEG Vesicles | N/A | ~130 | ~0.15 | -30 to -40 |
Table 2: Drug Loading and Release from PCDA-Based Nanoparticles
| Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Stimulus | Release (%) and Conditions | Reference |
| PCDA Vesicles (75% PCDA) | Paclitaxel | Not Reported | Not Reported | None | 32 ± 4% release in 24 hours | [1][2] |
| PCDA/DOPE/PHC Liposomes | Ampicillin | Not Reported | Not Reported | pH | 74.4 ± 3.9% release in 4 hours at acidic pH | [3] |
| pH-Responsive Liposomes | Doxorubicin | ~5 | >80 | pH | >80% release at pH 6.0 in 48 hours; ~20% release at pH 7.4 | [4] |
Experimental Protocols
Protocol 1: Preparation of PCDA-Based Vesicles using the Solvent Injection Method
This protocol describes the synthesis of PCDA vesicles, a common method for creating unilamellar vesicles.
Materials:
-
This compound (PCDA)
-
Other lipids (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC) (optional)
-
Chloroform or other suitable organic solvent
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Rotary evaporator (optional)
-
Syringe pump
-
Stirring hot plate
-
UV lamp (254 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve PCDA and any other lipids in chloroform in a round-bottom flask at the desired molar ratio (e.g., 75 mol% PCDA, 25 mol% DMPC).
-
Remove the solvent using a stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation by Solvent Injection:
-
Dissolve the dried lipid film in a small volume of ethanol (e.g., 1-2 mL).
-
Heat a larger volume of deionized water (e.g., 20 mL) in a separate flask to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C) with constant stirring.
-
Using a syringe pump, inject the lipid/ethanol solution into the heated water at a slow and constant rate (e.g., 0.1 mL/min).
-
Continue stirring for 30-60 minutes to allow for vesicle formation and ethanol evaporation.
-
-
Cooling and Annealing:
-
Allow the vesicle suspension to cool down to room temperature slowly.
-
Store the suspension at 4°C overnight to allow the vesicles to anneal and stabilize.
-
-
Polymerization:
-
Expose the vesicle suspension to UV light at 254 nm for a defined period (e.g., 5-15 minutes). The solution will turn from colorless to a characteristic blue color, indicating the polymerization of PCDA into PDA. The duration of UV exposure can be optimized to control the degree of polymerization.
-
Protocol 2: Drug Loading into PCDA Vesicles (Passive Loading)
This protocol is suitable for encapsulating water-soluble drugs.
Materials:
-
Pre-formed PCDA vesicles (from Protocol 1, before polymerization)
-
Drug to be encapsulated (water-soluble)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Stirring plate
Procedure:
-
Hydration with Drug Solution:
-
Prepare the lipid film as described in Protocol 1, Step 1.
-
Instead of hydrating with pure water, hydrate the lipid film with an aqueous solution of the drug in a suitable buffer (e.g., PBS) at a desired concentration. The hydration is performed at a temperature above the lipid phase transition temperature with gentle agitation for 1-2 hours.
-
-
Sonication/Extrusion (Optional):
-
To obtain smaller and more uniform vesicles, the suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
-
Removal of Unencapsulated Drug:
-
Dialyze the drug-loaded vesicle suspension against a large volume of fresh buffer for 24-48 hours, with several buffer changes, to remove the unencapsulated drug.
-
-
Polymerization:
-
Polymerize the drug-loaded vesicles by exposing them to 254 nm UV light as described in Protocol 1, Step 4.
-
Protocol 3: Characterization of PCDA-Based Drug Delivery Systems
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the vesicle suspension in deionized water or a suitable buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (for TEM):
-
Place a drop of the diluted vesicle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.
-
Allow the grid to dry completely before imaging under the TEM.
-
3. Drug Encapsulation Efficiency and Loading Content:
-
Technique: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), or Fluorescence Spectroscopy.
-
Procedure:
-
Separate the drug-loaded vesicles from the unencapsulated drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Lyse the purified drug-loaded vesicles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed solution using a pre-established calibration curve for the specific drug.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:
-
EE (%) = (Mass of drug in vesicles / Initial mass of drug) x 100
-
DLC (%) = (Mass of drug in vesicles / Total mass of vesicles) x 100
-
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis Method.
-
Procedure:
-
Place a known amount of drug-loaded vesicle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic tumor microenvironment) maintained at a constant temperature (e.g., 37°C) with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical technique (UV-Vis, HPLC, etc.).
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the synthesis and characterization of drug-loaded PCDA vesicles.
Hypothesized Cellular Uptake and Action
The cellular uptake of PDA-based nanoparticles is often mediated by endocytosis. For some systems, a caveolae-mediated pathway has been suggested. Once inside the cell, the drug-loaded nanoparticles can be trafficked to endosomes and lysosomes. The acidic environment of these compartments can trigger the release of the encapsulated drug.
References
Application Notes and Protocols: Immobilization of Enzymes on Polydiacetylene Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of enzymes onto polydiacetylene (PDA) surfaces. It is intended for professionals in research and development who are interested in creating novel biosensors and bioactive materials. The combination of enzymes' specific catalytic activity with the unique chromic properties of PDA offers a powerful platform for a wide range of applications, from medical diagnostics to environmental monitoring.
Introduction
Polydiacetylene (PDA) is a unique class of conjugated polymers known for its remarkable chromic properties.[1][2] When diacetylene monomers self-assemble and are polymerized, typically by UV irradiation, they form a deep blue-colored polymer with a distinct absorption maximum around 640 nm.[3][4] This "blue phase" can undergo a transition to a "red phase" (absorption maximum ~540 nm) in response to a variety of external stimuli, including heat, pH changes, mechanical stress, or specific molecular interactions at the PDA surface.[2][5] This colorimetric transition is easily detectable by the naked eye, making PDA an excellent material for sensor development.[1]
Enzyme immobilization involves confining or attaching enzymes to a solid support material.[6][7] This process enhances enzyme stability, allows for reusability, and simplifies downstream processing, making enzymatic processes more cost-effective and robust for industrial and analytical applications.[8][9]
By immobilizing enzymes onto PDA surfaces, it is possible to create highly specific and sensitive biosensors. The enzymatic reaction with a target analyte can generate a localized environmental change (e.g., in pH, temperature, or molecular structure) that acts as the stimulus to trigger the blue-to-red color transition of the PDA support.[5][10]
Key Applications
Enzyme-functionalized PDA systems have been developed for a variety of sensing applications:
-
Medical Diagnostics: The detection of clinically relevant biomarkers. A common example is the immobilization of glucose oxidase on PDA for the colorimetric detection of glucose.[3]
-
Environmental Monitoring: Sensing of pollutants and toxins. For instance, organophosphate compounds can be detected by immobilizing enzymes like organophosphorus hydrolase.[5]
-
Food Safety: Monitoring food freshness and detecting contaminants. Urease-immobilized PDA can detect ammonia, an indicator of food spoilage.[11]
-
Drug Development: High-throughput screening of enzyme inhibitors. The inhibition of an enzyme's activity prevents the color change, providing a clear signal.[12]
General Experimental Workflow
The creation of an enzyme-immobilized PDA biosensor follows a general multi-step process, from the preparation of diacetylene monomers to the final characterization of the sensor.
Caption: General workflow for creating an enzyme-immobilized PDA sensor.
Protocols for Enzyme Immobilization on PDA Surfaces
Several methods can be used to immobilize enzymes on PDA, primarily categorized as physical adsorption, covalent bonding, and affinity immobilization.[13] The choice of method depends on the enzyme's properties, the desired stability, and the nature of the PDA surface.
Protocol 1: Covalent Immobilization via EDC/NHS Chemistry
This is one of the most common and robust methods, forming stable amide bonds between the enzyme and the PDA surface. It is suitable for PDA monomers functionalized with carboxylic acid head groups (e.g., 10,12-pentacosadiynoic acid, PCDA).
Principle: The carboxyl groups on the PDA surface are activated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This creates a reactive NHS-ester intermediate that readily reacts with primary amine groups (e.g., lysine residues) on the enzyme surface.
Caption: Workflow for covalent enzyme immobilization using EDC/NHS chemistry.
Detailed Methodology:
-
Preparation of PDA Vesicles:
-
Dissolve the carboxylic acid-functionalized diacetylene monomer (e.g., PCDA) in chloroform or another suitable organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Hydrate the film with a buffer solution (e.g., 10 mM Tris, pH 8.0) by vortexing, followed by sonication in a bath sonicator above the lipid's phase transition temperature until the solution is clear. This forms self-assembled vesicles.
-
-
Polymerization:
-
Cool the vesicle solution on ice for 30 minutes.
-
Expose the solution to 254 nm UV light (typically 1 mW/cm²) for 15-20 minutes. A successful polymerization is indicated by the solution turning a deep blue color.
-
-
Activation of Carboxyl Groups:
-
To 1 mL of the blue PDA vesicle solution, add 100 µL of freshly prepared 400 mM EDC and 100 µL of 100 mM NHS, both dissolved in a suitable buffer like MES at pH 6.0.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking.
-
-
Enzyme Coupling:
-
Add the enzyme (e.g., 1 mg/mL in PBS, pH 7.4) to the activated PDA vesicle solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking and Purification:
-
To quench the reaction and block any unreacted NHS-esters, add a small molecule with a primary amine, such as ethanolamine or Tris buffer, to a final concentration of 50 mM.
-
Purify the enzyme-PDA conjugates from unreacted enzyme and reagents by centrifugation or dialysis.
-
Protocol 2: Physical Adsorption
This method relies on non-covalent interactions such as hydrophobic, van der Waals, or electrostatic forces to bind the enzyme to the PDA surface.[14] It is simpler and less likely to denature the enzyme, but the bonds are weaker, which can lead to enzyme leaching.[15]
Principle: The enzyme is incubated with the pre-formed PDA surface, allowing it to physically adsorb. The efficiency is influenced by factors like pH, ionic strength, and the hydrophobicity of both the enzyme and the PDA surface.
Detailed Methodology:
-
Prepare and Polymerize PDA Vesicles: Follow steps 1 and 2 from Protocol 1. The choice of diacetylene monomer can be tailored to promote adsorption (e.g., using monomers with charged or hydrophobic head groups).
-
Immobilization:
-
Prepare an enzyme solution in a buffer that optimizes adsorption. The pH should be chosen to maximize favorable electrostatic interactions (e.g., a pH between the isoelectric point (pI) of the enzyme and the pKa of the PDA surface).
-
Mix the enzyme solution with the PDA vesicle solution.
-
Incubate for 1-3 hours at room temperature with gentle agitation.
-
-
Purification:
-
Separate the enzyme-PDA conjugates from the unbound enzyme by repeated centrifugation and resuspension in fresh buffer. The supernatant can be collected to determine the amount of unbound enzyme and calculate immobilization efficiency.
-
Signaling Mechanism and Data Analysis
The detection principle of an enzyme-immobilized PDA sensor relies on the enzymatic reaction perturbing the local environment of the PDA backbone, triggering the colorimetric transition.
Caption: Signal transduction mechanism in an enzyme-PDA biosensor.
Quantitative Analysis:
The colorimetric response can be quantified using a UV-Vis spectrophotometer. A Colorimetric Response (CR%) is often calculated to normalize the data:
CR% = [ (A₀ - Aᵢ) / A₀ ] × 100%
Where A₀ is the absorbance of the control (blue phase) at ~640 nm and Aᵢ is the absorbance of the sample after exposure to the analyte at the same wavelength.
Quantitative Data Summary
The performance of enzyme-immobilized PDA biosensors can be evaluated based on several key parameters. The table below summarizes typical performance data from published studies.
| Enzyme | Immobilization Method | Analyte | Support | Limit of Detection (LOD) | Response Time | Stability Notes |
| Glucose Oxidase | Covalent (EDC/NHS) | Glucose | PCDA Vesicles | ~50 µM | < 10 min | Retains >80% activity after 30 days at 4°C. |
| Urease | Physical Adsorption | Urea | PCDA Vesicles | ~100 µM | ~15 min | Moderate leaching observed after 5 cycles. |
| Acetylcholinesterase | Covalent (Glutaraldehyde) | Acetylcholine/Inhibitors | PCDA-Silica Beads | ~1 nM (for inhibitors) | < 5 min | Enhanced thermal stability compared to free enzyme.[16] |
| Lipase | Adsorption | Lipids | Hydrophobic PDA Film | Not specified | ~30 min | Activity is highly dependent on pH and temperature. |
| Penicillin Amidase | Covalent (various) | Penicillin G | Methacrylate Carrier* | Not applicable | - | Multipoint attachment can decrease specific activity but significantly increases stability.[17] |
*Note: Data for Penicillin Amidase is on a polymer carrier, illustrating general principles of immobilization that are applicable to PDA systems.
Characterization Protocols
1. Determining Immobilization Efficiency:
-
Use a protein quantification assay (e.g., Bradford or BCA assay) to measure the protein concentration in the solution before and after the immobilization process.
-
Immobilization Efficiency (%) = [ (Initial Enzyme - Unbound Enzyme) / Initial Enzyme ] × 100%
2. Assessing Enzyme Activity:
-
Measure the activity of the immobilized enzyme using a standard substrate assay and compare it to the same amount of free enzyme.
-
For example, for glucose oxidase, monitor the production of hydrogen peroxide using a colorimetric substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in the presence of horseradish peroxidase.
-
Activity Retention (%) = (Activity of Immobilized Enzyme / Activity of Free Enzyme) × 100%
3. Evaluating Stability:
-
Thermal Stability: Incubate both immobilized and free enzyme at various temperatures for a set period and then measure the residual activity.[16]
-
pH Stability: Incubate the enzyme preparations in buffers of different pH values before measuring residual activity.
-
Storage Stability: Store the immobilized enzyme under specified conditions (e.g., 4°C in buffer) and measure its activity at regular intervals over days or weeks.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 5. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Enzyme immobilization techniques on poly(glycidyl methacrylate-co-ethylene dimethacrylate) carrier with penicillin amidase as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for 10,12-Pentacosadiynamide in Volatile Organic Compound (VOC) Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are a broad class of chemical compounds that have significant implications in environmental monitoring, industrial safety, and medical diagnostics. The development of sensitive, selective, and rapid methods for VOC detection is of paramount importance. Polydiacetylenes (PDAs), a class of chromatic polymers, have emerged as promising materials for the fabrication of colorimetric and fluorometric sensors. Upon exposure to external stimuli such as heat, pH changes, or the presence of specific analytes, the conjugated backbone of PDA undergoes a conformational change, resulting in a distinct blue-to-red color transition and a "turn-on" fluorescence response.[1]
This document provides detailed application notes and experimental protocols for the use of a specific diacetylene monomer, 10,12-Pentacosadiynamide , in the development of VOC sensing platforms. The terminal amide group of this monomer offers a site for potential hydrogen bonding interactions, which can enhance the selectivity and sensitivity of the resulting PDA sensor towards certain VOCs. These sensors can be fabricated into various formats, including thin films, paper-based arrays, and embedded within porous matrices like aerogels for enhanced performance.[2]
Principle of VOC Sensing with Polydiacetylene
The sensing mechanism of polydiacetylene-based sensors relies on the disruption of the π-conjugated system in the polymer backbone. In their resting state, PDA chains are highly ordered, resulting in a characteristic blue color. When VOC molecules interact with the side chains of the polymer, they induce mechanical stress that perturbs this ordered arrangement. This leads to a conformational transition of the polymer backbone, effectively shortening the conjugation length and causing a shift in the absorption spectrum to a lower wavelength, which is observed as a color change from blue to red. This transition is also accompanied by the emergence of fluorescence.
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the performance of closely related polydiacetylene-based sensors for the detection of various VOCs. This data provides a benchmark for the expected performance of sensors derived from this compound.
Table 1: Performance of Polydiacetylene/Copolymer Paper Sensors for Lung Cancer Biomarker VOCs [3][4]
| Volatile Organic Compound | Sensor Composition | Limit of Detection (LOD) (ppmv) | Linear Range (ppmv) |
| Ethylbenzene | PCDA/PEG200 | 457 | 75 - 2500 |
| 2-Butanone | TCDA/PEG200 | 267 | 50 - 2000 |
| Ethanol | PCDA/PEG200 | 269 | 100 - 2500 |
Data obtained from sensors fabricated with 10,12-pentacosadiynoic acid (PCDA) and tricosa-10,12-diynoic acid (TCDA) in combination with polyethylene glycol (PEG). The colorimetric response was evaluated at 35 °C and 60% relative humidity after 15 minutes of exposure.[3]
Table 2: Colorimetric Response of Polydiacetylene Aerogel to Various VOCs [2]
| Volatile Organic Compound (1000 ppm) | Observed Color Change |
| Pentane | Blue to Light Purple |
| 2-Propanol | Blue to Purple |
| Toluene | Blue to Deep Purple |
| Acetone | Blue to Reddish-Purple |
| Benzene | Blue to Red |
Qualitative color response of a PDA-aerogel composite after 60 minutes of exposure to 1000 ppm of the respective VOC.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 10,12-pentacosadiynoic acid (PCDA).
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ammonia solution (e.g., 28-30% in water) or gaseous ammonia
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 1 equivalent of PCDA and 1.1 equivalents of NHS in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of DCC (or EDC) to the solution and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the NHS-activated PCDA.
-
-
Amidation:
-
Dissolve the crude NHS-activated PCDA in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Slowly bubble gaseous ammonia through the solution or add an excess of concentrated ammonia solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to yield pure this compound.
-
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Paper-Based VOC Sensor Array
This protocol details the fabrication of a simple paper-based sensor for VOC detection.
Materials:
-
This compound
-
Chloroform or other suitable organic solvent
-
Whatman filter paper or similar cellulose-based paper
-
UV lamp (254 nm)
Procedure:
-
Monomer Solution Preparation:
-
Prepare a solution of this compound in chloroform at a concentration of 1-5 mg/mL.
-
-
Paper Substrate Preparation:
-
Cut the filter paper into desired sensor strip dimensions (e.g., 1 cm x 2 cm).
-
-
Coating:
-
Spot a small volume (e.g., 1-5 µL) of the monomer solution onto the center of the paper strip.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Polymerization:
-
Expose the paper strip to UV irradiation at 254 nm for 1-5 minutes. The exact time may need to be optimized.
-
A successful polymerization will result in the appearance of a distinct blue color on the paper.
-
-
Sensor Storage:
-
Store the prepared sensor strips in a cool, dark, and dry place until use.
-
Protocol 3: VOC Sensing Experiment
This protocol outlines the procedure for testing the response of the fabricated sensor to VOCs.
Materials:
-
Fabricated this compound paper sensor
-
Sealed chamber or vial
-
Source of target VOC (e.g., pure solvent)
-
Digital camera or colorimeter for quantitative analysis
Procedure:
-
Experimental Setup:
-
Place a small, open container with the target VOC at the bottom of a sealed chamber. The amount will depend on the desired vapor concentration.
-
Suspend or place the paper sensor inside the chamber, ensuring it does not come into direct contact with the liquid VOC.
-
-
Exposure:
-
Seal the chamber and allow the VOC to evaporate and create a saturated or known concentration of vapor.
-
Record the initial color of the sensor before exposure.
-
Expose the sensor to the VOC vapor for a defined period (e.g., 15 minutes).
-
-
Data Acquisition:
-
After the exposure time, remove the sensor and immediately record its color using a digital camera under controlled lighting conditions or a colorimeter.
-
For kinetic studies, record the color change at regular intervals during exposure.
-
-
Data Analysis:
-
The colorimetric response can be quantified by analyzing the change in RGB (Red, Green, Blue) values of the sensor spot before and after exposure.
-
The color change can be expressed as a colorimetric response (CR%) value, often calculated using the blue and red channel intensities.
-
Visualizations
Signaling Pathway of VOC Detection
The interaction of VOCs with the polydiacetylene backbone induces a conformational change, leading to a detectable colorimetric and fluorescent signal.
Caption: VOC detection mechanism of polydiacetylene.
Experimental Workflow for Sensor Fabrication and Testing
The following diagram illustrates the key steps involved in the creation and evaluation of a this compound-based VOC sensor.
Caption: Workflow for VOC sensor development.
References
- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polydiacetylene/copolymer sensors to detect lung cancer breath volatile organic compounds - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00199K [pubs.rsc.org]
- 4. Polydiacetylene/copolymer sensors to detect lung cancer breath volatile organic compounds - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Imaging Using Fluorescent Polydiacetylene Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties. When diacetylene monomers self-assemble into vesicles and are subsequently polymerized, they form PDA vesicles. A key characteristic of these vesicles is their colorimetric and fluorometric response to external stimuli such as temperature, pH, mechanical stress, and interaction with biomolecules.[1][2][3] Initially, PDA vesicles exist in a blue, non-fluorescent state.[3][4] Upon perturbation of their conjugated backbone, they undergo a transition to a red, highly fluorescent state.[1][3][4] This "turn-on" fluorescence makes them excellent candidates for various cell imaging applications, including live-cell imaging, drug delivery tracking, and biosensing.[1][5][6]
Data Presentation: Photophysical and Biological Properties
The properties of fluorescent PDA vesicles can be tuned by modifying the diacetylene monomer structure, such as the acyl tail length and headgroup.[4][7] These modifications influence vesicle size, stability, and sensitivity to stimuli.[4][7]
| Property | Typical Value Range | Key Considerations |
| Vesicle Size (Diameter) | 50 - 200 nm | Dependent on monomer structure and preparation method.[8] |
| Blue Phase Absorption (λmax) | ~640 nm | The primary absorption peak of the non-fluorescent state.[4][9] |
| Red Phase Absorption (λmax) | ~550 nm | The absorption peak after the blue-to-red transition.[4][9] |
| Red Phase Emission (λmax) | 550 - 700 nm | The fluorescence emission range of the activated red form.[3] |
| Excitation Wavelength | ~485 nm | A common excitation wavelength for the red, fluorescent phase.[9] |
| Fluorescence Quantum Yield (Red Phase) | ~0.02 (at room temp) | While lower than some traditional fluorophores, it's a significant increase from the non-fluorescent blue phase. |
| Cellular Uptake Mechanism | Caveolae-mediated endocytosis | The ionic character of the vesicles can influence internalization kinetics.[10][11] |
| Cytotoxicity | Generally low | Can be reduced by surface modification, e.g., with PEG.[8] |
Experimental Protocols
Protocol 1: Preparation of Fluorescent Polydiacetylene Vesicles
This protocol describes a common method for preparing PDA vesicles using the thin-film hydration technique.
Materials:
-
Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., HEPES, PBS)
-
Probe sonicator
-
Rotary evaporator
-
UV lamp (254 nm)
Procedure:
-
Film Formation: Dissolve the diacetylene monomer in an organic solvent in a round-bottom flask.[12]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[12]
-
Hydration: Hydrate the film with an aqueous buffer by vortexing or gentle agitation at a temperature above the monomer's phase transition temperature. This results in the spontaneous formation of multilamellar vesicles.
-
Sonication: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator. Keep the sample on ice to prevent overheating.
-
Annealing: Store the vesicle solution at 4°C overnight to allow for vesicle stabilization.[8]
-
Polymerization: Expose the vesicle solution to 254 nm UV light to induce polymerization.[6][8][12] A visible color change to blue indicates successful polymerization. The blue PDA vesicles are now ready for use.
Protocol 2: Live-Cell Imaging with Fluorescent PDA Vesicles
This protocol outlines the general steps for labeling and imaging live cells with PDA vesicles.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Prepared blue-phase PDA vesicle solution
-
Live-cell imaging solution (e.g., phenol red-free medium)[13]
-
Fluorescence microscope with appropriate filter sets
-
Onstage incubator for long-term imaging[13]
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Vesicle Incubation: Remove the culture medium and add fresh medium containing the PDA vesicle solution at a predetermined concentration. Incubate the cells with the vesicles for a specific duration (e.g., 2-24 hours) to allow for cellular uptake.[14]
-
Washing: After incubation, gently wash the cells with a live-cell imaging solution to remove any unbound vesicles and reduce background fluorescence.[13]
-
Imaging: Mount the imaging dish on the fluorescence microscope. For long-term experiments, use an onstage incubator to maintain optimal temperature, humidity, and CO2 levels.[13]
-
Image Acquisition: Acquire images using the appropriate filter sets for the red-fluorescent form of the PDA vesicles. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[13]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell imaging with fluorescent PDA vesicles.
Signaling Pathway: Cellular Uptake and Fluorescence Activation
Caption: Cellular uptake and fluorescence activation of PDA vesicles.
Logical Relationship: Structure to Fluorescence
Caption: Relationship between PDA vesicle structure and fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug delivery and imaging with polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake and trafficking of polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
Troubleshooting & Optimization
Technical Support Center: 10,12-Pentacosadiynamide (PCDA) UV Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the UV polymerization time for 10,12-Pentacosadiynamide (PCDA).
Frequently Asked Questions (FAQs)
Q1: What is the visual indicator of successful PCDA polymerization?
A1: Successful polymerization of self-assembled PCDA monomers is indicated by a distinct color change. The initially colorless solution will turn a deep blue color upon exposure to UV light, typically at a wavelength of 254 nm.[1][2] This blue color corresponds to the formation of the conjugated ene-yne backbone of the polydiacetylene (PDA).[1] The intensity of the blue color generally increases with longer UV exposure, signifying a higher degree of monomer-to-polymer conversion.[1][2]
Q2: What is the typical UV wavelength used for PCDA polymerization?
A2: The most commonly reported and effective UV wavelength for initiating the photopolymerization of PCDA is 254 nm.[1][3][4]
Q3: How long should I expose my PCDA sample to UV light?
A3: The optimal UV exposure time can vary depending on factors like UV intensity, distance from the source, and the specific formulation of your PCDA assembly (e.g., vesicles, films). Experimental evidence suggests a range from a few minutes to up to 20 minutes.[1] In some cases, exposure for as little as 2-5 minutes can be sufficient.[4][5] It has been observed that the absorbance intensity, which correlates with polymer formation, may plateau after a certain duration (e.g., 10 minutes), indicating that the polymerization has reached a threshold.[1][2]
Q4: Can I over-polymerize the PCDA?
A4: Prolonged exposure to UV light can lead to a blue shift in the maximum absorption wavelength (λmax) of the polymerized PCDA.[1][2] While this indicates a high degree of polymerization, excessive exposure might not necessarily be beneficial and could potentially lead to degradation, though this is not extensively documented in the provided sources. It is recommended to determine the optimal time by monitoring the polymerization process, for instance, with UV-Vis spectroscopy, and identifying when the absorbance at the characteristic wavelength (~640 nm) plateaus.[1]
Q5: Does the structure of the diacetylene monomer affect polymerization time?
A5: Yes, the molecular structure of the diacetylene monomer, such as the length of its alkyl side chains, can influence the polymerization rate. Monomers with shorter alkyl chains tend to polymerize more quickly than those with longer chains, like PCDA.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Solution remains colorless after UV exposure. | 1. Improper self-assembly of monomers: PCDA monomers must self-assemble into an ordered structure (e.g., vesicles, layers) for topochemical polymerization to occur. | 1. Ensure proper vesicle formation by following a validated protocol, which typically involves dissolving PCDA in an organic solvent, followed by hydration, sonication at a temperature above the phase transition of the monomer, and an annealing step (e.g., storage at 4°C overnight). | [6][7] |
| 2. Insufficient UV energy: The UV lamp may be too far from the sample, or the intensity may be too low. | 2. Decrease the distance between the UV lamp and the sample (an optimal distance is often within a few centimeters). Use a UV lamp with a higher intensity. A reported effective intensity is 4.5 mW/cm² at a 1 cm distance. | [4][8] | |
| Polymerized solution appears red or purple instead of blue. | 1. Environmental stimuli: The blue phase of polydiacetylene is sensitive to external factors. The presence of heat, certain organic solvents, or a significant change in pH can cause an immediate transition to the red or purple phase. | 1. Ensure the polymerization is carried out at room temperature and in a neutral pH environment unless otherwise desired. Avoid introducing organic solvents after polymerization. | [9][10] |
| 2. Thermal stress: Even moderate heating can induce the blue-to-red color transition. | 2. Control the temperature during and after polymerization. Some studies show a transition to a purple form at elevated temperatures, which reverts to blue upon cooling, while higher temperatures can cause an irreversible shift to red. | [9] | |
| Polymerization is slow or appears incomplete (pale blue color). | 1. Long alkyl chains of PCDA: As mentioned, PCDA has long alkyl chains which can lead to slower polymerization compared to other diacetylenes. | 1. Increase the UV exposure time. Monitor the polymerization with a UV-Vis spectrophotometer until the absorbance at ~640 nm plateaus to ensure maximum conversion. | [1] |
| 2. Low UV intensity or large distance to the source: Insufficient UV energy reaching the sample. | 2. Increase the UV lamp intensity or decrease the distance to the sample. Be aware that light intensity can decrease significantly with increasing distance. | [11] | |
| Aggregates are observed in the vesicle solution after polymerization. | 1. Unfavorable surface charge: Vesicle stability is often dependent on surface charge. At a pH near the isoelectric point, vesicles can lose their repulsive forces and aggregate. | 1. Adjust the pH of the solution to be further from the isoelectric point of the vesicles. For PCDA vesicles, which are negatively charged, maintaining a neutral to slightly basic pH can enhance stability. Conversely, for positively charged vesicles, a lower pH might be necessary. | [12][13] |
| 2. High concentration of certain components: In mixed vesicle systems, a high percentage of certain components (e.g., some PEGylated lipids) can lead to instability and aggregation. | 2. If using co-lipids, optimize their concentration. For example, it has been observed that PEGylated amphiphile content greater than 10% can lead to aggregation. | [13] |
Experimental Protocols & Data
Optimization of UV Polymerization Parameters
The following table summarizes key quantitative data for optimizing the UV polymerization of PCDA.
| Parameter | Recommended Value/Range | Notes | Citation(s) |
| UV Wavelength | 254 nm | This is the most effective and widely cited wavelength for PCDA polymerization. | [1][3][4] |
| UV Exposure Time | 2 - 20 minutes | The optimal time depends on other parameters. Monitor polymerization to find the plateau of absorbance. | [1][4][5] |
| UV Intensity | ~4.5 mW/cm² | Higher intensity can reduce polymerization time. | [4] |
| Distance from UV Source | 1 - 6 cm | Light intensity decreases with distance. A shorter distance generally leads to faster polymerization. A distance of 30 cm has also been reported, likely requiring longer exposure times. | [4][8][11] |
| Temperature | Room Temperature (~20-25°C) | Higher temperatures can induce a blue-to-red color transition post-polymerization. | [9] |
| Monomer Concentration | 0.5 - 1.0 mM | This is a typical concentration range for vesicle formation. | [3][14] |
Detailed Methodology: Preparation and Polymerization of PCDA Vesicles
This protocol describes the preparation of PCDA vesicles and their subsequent UV polymerization, followed by assessment using UV-Vis spectroscopy.
-
Vesicle Formation:
-
Dissolve this compound (PCDA) in an organic solvent such as chloroform or ethanol to a concentration of 1 mM in a round-bottom flask.[3][6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with deionized water or a buffer solution (e.g., HEPES) to the desired final monomer concentration (e.g., 1 mM).[3][13]
-
Heat the suspension to a temperature above the phase transition temperature of PCDA (~60-70°C) and sonicate for 15-30 minutes until the solution becomes clear.[3][6]
-
Allow the vesicle solution to cool to room temperature and then store it at 4°C overnight to anneal the vesicles.[6][7]
-
-
UV Polymerization:
-
Bring the vesicle solution to room temperature.
-
Place the solution in a suitable container (e.g., a crystallizing dish or a quartz cuvette) with stirring if necessary.[6]
-
Expose the solution to a 254 nm UV light source. The distance and time of exposure should be optimized based on the parameters in the table above (e.g., 4.5 mW/cm² intensity at a distance of 1 cm for 2-10 minutes).[4]
-
Successful polymerization is indicated by the appearance of a deep blue color.[1]
-
-
Assessment of Polymerization:
-
Acquire the UV-Vis absorption spectrum of the polymerized solution from 400 nm to 800 nm.
-
Confirm the presence of the characteristic blue-phase polydiacetylene spectrum with a maximum absorbance (λmax) at approximately 640 nm and a shoulder peak around 590 nm.[1][2]
-
To determine the optimal polymerization time, take aliquots at different time points of UV exposure (e.g., 1, 3, 5, 10, 15, 20 minutes) and record their UV-Vis spectra.[1][2]
-
Plot the absorbance at λmax (~640 nm) against the UV exposure time. The optimal time is typically where the absorbance reaches a plateau, indicating the completion of the polymerization reaction.[1][2]
-
Visualizations
Caption: Experimental workflow for the preparation and UV polymerization of PCDA vesicles.
Caption: Troubleshooting logic for common PCDA polymerization issues.
References
- 1. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polydiacetylene Sensor Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the sensitivity of their polydiacetylene (PDA) sensor experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during PDA sensor preparation and application, offering step-by-step solutions.
Issue 1: Low or No Colorimetric/Fluorogenic Response
Q: My PDA sensor shows a weak or no blue-to-red color change (or fluorescence) upon introduction of the target analyte. What are the possible causes and how can I fix this?
A: A lack of response can stem from several factors related to vesicle formation, polymerization, and receptor-analyte interaction. Follow these troubleshooting steps:
-
Verify Vesicle Formation:
-
Problem: Improper self-assembly of diacetylene (DA) monomers can lead to unstable or incorrectly sized vesicles.
-
Solution: Ensure the solvent injection or thin-film hydration method is performed correctly. The temperature of the aqueous phase should be 5–10 °C above the melting temperature of the DA surfactant.[1] Use dynamic light scattering (DLS) to confirm the size and uniformity of the vesicles.
-
-
Optimize Polymerization:
-
Problem: Incomplete or excessive UV polymerization can affect sensor performance. Under-polymerization results in a weak blue color, while over-exposure can lead to a premature blue-to-red transition.
-
Solution: The goal is to maximize the blue phase polymer content while minimizing the transition to the red phase during polymerization.[1] Expose the DA vesicles to 254 nm UV light and monitor the absorbance spectrum. The characteristic blue phase has a primary excitonic peak around 640 nm.[1] Optimize the UV dosage to achieve the highest blue-phase absorbance without significant red-phase formation (peak around 550 nm).[1]
-
-
Check Receptor Incorporation and Functionality:
-
Problem: The recognition element (e.g., antibody, peptide, small molecule) may not be correctly incorporated into the PDA vesicle or may be inactive.
-
Solution: If using a DA monomer functionalized with a receptor, ensure its proper synthesis and purification. For co-assembly methods, verify the correct molar ratio of the functionalized monomer to the primary DA monomer. Confirm the biological activity of the receptor separately before incorporation.
-
-
Enhance Analyte-Induced Stress:
-
Problem: The binding of the target analyte may not be inducing sufficient mechanical stress on the PDA backbone to trigger a color change.
-
Solution: Consider strategies to amplify the signal, such as the "dummy molecule" approach.[2][3] This involves pre-occupying the PDA surface with molecules that are structurally similar to the target, which can enhance the steric repulsion upon target binding and lower the limit of detection (LOD).[2][3]
-
Issue 2: High Background Signal or Sensor Instability
Q: My PDA sensors are turning red spontaneously, even without the analyte. What causes this instability and how can I prevent it?
A: Spontaneous color change indicates instability in the blue phase of the PDA. This can be due to environmental factors or the intrinsic properties of the PDA assembly.
-
Control Environmental Conditions:
-
Adjust Monomer Composition:
-
Problem: The choice of DA monomer significantly impacts the stability of the resulting PDA. Shorter alkyl chains in the DA monomer can lead to higher sensitivity but also increased instability.[6][7]
-
Solution: If instability is a persistent issue, consider using a DA monomer with a longer alkyl chain to increase the stability of the blue phase.[7] Alternatively, co-assembling with stabilizing molecules like certain lipids or polymers can improve robustness.[8]
-
-
Optimize Vesicle Preparation Parameters:
-
Problem: The concentration of the monomer, the processing temperature, and the solvent ratio used during vesicle preparation can affect stability.[9][10][11]
-
Solution: Systematically optimize these parameters. For example, for 10,12-pentacosadiynoic acid (PCDA) vesicles, optimal conditions have been found at a 2.0 mM monomer concentration, a processing temperature of 65°C, and a 50:50 chloroform:THF solvent ratio.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: How can I systematically tune the sensitivity of my PDA sensor?
A1: The sensitivity of PDA sensors can be tuned through several methods:
-
Monomer Structure: Decreasing the acyl tail length of the diacetylene monomer generally leads to vesicles that are more sensitive to stimuli.[7] Modifying the headgroup can also alter sensitivity; for instance, ethanolamine headgroups may increase responsivity due to enhanced hydrogen bonding.[7]
-
Co-assembly: Incorporating other molecules into the PDA assembly can modulate sensitivity. For example, co-assembling with the lipid 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) can increase the fluidity of the PDA liposomes, making them more responsive.[2] Co-assembly with polymers like poly(vinylpyrrolidone) (PVP) can also tune the color-transition behavior.[12]
-
Dummy Molecule Approach: Pre-occupying the sensor surface with "dummy molecules" that are similar to the target analyte can significantly improve the sensitivity and lower the limit of detection.[2][3]
Q2: What is the "dummy molecule" approach and how does it work?
A2: The dummy molecule approach is a strategy to enhance the sensitivity of PDA sensors by preoccupying the surface of PDA liposomes with a controlled amount of artificial target molecules.[2][3] This creates a pre-strained state on the PDA backbone. When the actual target molecules bind to the remaining receptors, the additional steric repulsion is more effective at disturbing the conjugated backbone, leading to a more pronounced colorimetric and fluorescent signal.[2][3] This method has been shown to significantly improve the limit of detection.[3]
Q3: How does the choice of diacetylene monomer affect sensor performance?
A3: The molecular structure of the diacetylene monomer has a pronounced impact on the self-assembly behavior and the optical properties of the resulting PDA sensor.[13]
-
Alkyl Chain Length: Shorter alkyl chains generally result in sensors with higher sensitivity but potentially lower stability and a lower phase transition temperature.[6][7] Longer chains lead to more stable vesicles.[7]
-
Headgroup: The headgroup determines how the sensor interacts with its environment and the target analyte. Functionalizing the headgroup with specific recognition elements (e.g., antibodies, crown ethers) allows for the detection of specific targets with high selectivity.[5][13] The headgroup's properties, such as its ability to form hydrogen bonds, can also influence the sensor's responsiveness.[7]
Q4: Can I use PDA sensors for quantitative analysis?
A4: Yes, while PDA sensors provide a qualitative visual signal, they can be used for quantitative analysis. This is typically done by measuring the colorimetric response (CR) using a UV-Vis spectrophotometer. The CR is calculated from the absorbance values at the blue and red phase maxima. By creating a calibration curve with known concentrations of the analyte, the concentration of an unknown sample can be determined. The fluorescence intensity of the red phase can also be used for quantification.[14]
Data Presentation
Table 1: Effect of Dummy Molecules on Neomycin Sensor Performance
| Sensor Composition | Limit of Detection (LOD) |
| Control PDA Liposome (PCDA:PIP2 = 9:1) | 80 nM |
| PDA with CE Dummy (PCDA:PCDA-CE:PIP2 = 8:1:1) | 40 nM |
| PDA with α-cyclodextrin Dummy + DMPA | 7 nM |
Data sourced from ACS Applied Materials & Interfaces.[2][3]
Table 2: Influence of Diacetylene Monomer Chain Length on Ammonia Gas Sensitivity
| Diacetylene Monomer | Carbon Atoms | Sensitivity to Ammonia |
| 6,8-heneicosadiynoic acid (HCDA) | 21 | More Sensitive |
| 10,12-pentacosadiynoic acid (PCDA) | 25 | Less Sensitive |
Data sourced from Materials Advances.[6]
Experimental Protocols
Protocol 1: Preparation of PDA Vesicles using Solvent Injection
This protocol describes the preparation of PDA vesicles, a common platform for colorimetric sensors.
Materials:
-
Diacetylene (DA) surfactant (e.g., PCDA)
-
Ethanol
-
Deionized water
Methodology:
-
Disperse the purified DA surfactant in ethanol to create a 2 mg/mL solution.[1]
-
Heat a volume of deionized water (e.g., 15 mL) to a temperature 5–10 °C above the melting temperature of the specific DA surfactant being used.
-
While vigorously stirring the heated water, slowly inject approximately 500 µL of the DA/ethanol solution.[1]
-
Continue to stir the solution for approximately 1 hour as it cools to room temperature, allowing for the self-assembly of DA vesicles.
-
The final surfactant concentration in the solution will typically range from 0.12 to 0.18 mM.[1]
-
To polymerize the vesicles, expose the solution to 254 nm UV light. Monitor the formation of the blue-phase polymer by measuring the absorbance at ~640 nm.
Protocol 2: The Dummy Molecule Approach for Sensitivity Enhancement
This protocol outlines the integration of "dummy molecules" to increase sensor sensitivity, using Neomycin detection as an example.
Materials:
-
Pre-formed PDA vesicles incorporating a receptor for the target analyte (e.g., PIP2 for Neomycin).
-
Dummy molecule solution (e.g., α-cyclodextrin, which has a similar form factor to Neomycin).[2]
-
Target analyte solution (e.g., Neomycin).
Methodology:
-
Prepare PDA vesicles that include the receptor for the target molecule. For Neomycin detection, this can be a mixture of PCDA and PIP2.
-
Add a pre-determined, optimized amount of the dummy molecule (e.g., α-cyclodextrin) to the PDA vesicle solution. This allows the dummy molecules to occupy some of the receptor sites.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
The sensor is now "pre-occupied" and ready for the introduction of the target analyte.
-
Introduce the sample containing the target analyte (Neomycin) to the dummy-molecule-treated PDA vesicles.
-
Measure the colorimetric or fluorescent response. The presence of the dummy molecules will amplify the signal generated by the binding of the target analyte.[2][3]
Visualizations
Caption: Experimental workflow for PDA sensor preparation and analyte detection.
Caption: Logical relationships of strategies for enhancing PDA sensor sensitivity.
Caption: Signaling pathway of the dummy molecule approach for signal amplification.
References
- 1. mdpi.com [mdpi.com]
- 2. afbl.snu.ac.kr [afbl.snu.ac.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 7. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 8. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 9. akademiabaru.com [akademiabaru.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Calorimetric Sensor | Journal of Advanced Research Design [akademiabaru.com]
- 12. tuning-the-sensitivity-of-polydiacetylene-based-colorimetric-sensors-to-uv-light-and-cationic-surfactant-by-co-assembling-with-various-polymers - Ask this paper | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of polydiacetylene-based sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of polydiacetylene (PDA)-based sensors.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of PDA-based sensors.
Issue 1: Premature or Spontaneous Color Change (Blue to Red) of PDA Vesicles in Solution
Possible Causes:
-
High Temperature: PDA vesicles are sensitive to thermal stress. Temperatures exceeding the phase transition temperature of the specific diacetylene monomer can induce a colorimetric transition.[1]
-
pH Fluctuation: Changes in the pH of the solution can alter the surface charge of the PDA vesicles, leading to instability and color change. This is particularly relevant for PDA sensors with pH-sensitive head groups like carboxylic acids.[2][3]
-
Mechanical Stress: Vigorous shaking, sonication after polymerization, or high shear forces during handling can disrupt the vesicle structure and trigger a color change.
-
Contaminants: The presence of organic solvents, salts, or other impurities can interfere with the self-assembly of diacetylene monomers and the stability of the polymerized vesicles.
Solutions:
-
Temperature Control: Store PDA vesicle solutions at a consistent, cool temperature, typically 4°C, and avoid exposure to direct sunlight or heat sources.[1]
-
pH Buffering: Prepare and store PDA vesicles in a buffered solution (e.g., HEPES) to maintain a stable pH.[2]
-
Gentle Handling: After polymerization, handle the vesicle solution gently. Avoid vigorous vortexing or repeated sonication.
-
High-Purity Reagents: Use high-purity diacetylene monomers and deionized water or a suitable buffer for all preparations.
Issue 2: Aggregation and Precipitation of PDA Vesicles Over Time
Possible Causes:
-
Low Surface Charge: Insufficient electrostatic repulsion between vesicles can lead to aggregation and eventual precipitation.[4][5]
-
Inadequate Stabilization: PDA vesicles in a simple aqueous solution have a tendency to aggregate to minimize their surface energy.
-
Long-Term Storage: Over extended periods, even stabilized vesicles can begin to aggregate.
Solutions:
-
Incorporate Charged Lipids: The inclusion of charged phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) or 1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP), into the vesicle formulation can increase surface charge and enhance electrostatic repulsion, thereby reducing aggregation.[4][5]
-
Embed in a Polymer Matrix: Incorporating PDA vesicles into a hydrophilic polymer matrix like polyvinyl alcohol (PVA) or a hydrogel can physically separate the vesicles and prevent aggregation.[6][7]
-
PEGylation: The addition of polyethylene glycol (PEG)-conjugated lipids to the vesicle formulation can create a steric barrier that prevents close approach and aggregation of vesicles.[8]
Issue 3: Inconsistent or Non-Reproducible Colorimetric Response
Possible Causes:
-
Variable Vesicle Size: Inconsistent preparation methods can lead to batch-to-batch variations in vesicle size, which can affect the sensitivity and magnitude of the colorimetric response.
-
Incomplete Polymerization: Insufficient UV exposure during polymerization can result in a mixture of polymerized and unpolymerized diacetylene monomers, leading to a weaker or inconsistent color change.
-
Analyte Concentration: The colorimetric response is often concentration-dependent. Inaccurate dilutions or variations in sample concentration will lead to inconsistent results.[1]
-
Matrix Effects: The sample matrix (e.g., complex biological fluids) can interfere with the interaction between the analyte and the PDA sensor.
Solutions:
-
Standardized Protocols: Strictly adhere to a standardized protocol for vesicle preparation, including sonication time, temperature, and filtration steps, to ensure consistent vesicle size.[9]
-
Optimized UV Polymerization: Determine the optimal UV irradiation time and intensity for your specific diacetylene monomer to ensure complete polymerization. The appearance of a deep blue color is a good indicator of successful polymerization.
-
Accurate Pipetting and Dilution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and reproducible analyte concentrations.
-
Sample Preparation: If working with complex samples, consider sample preparation steps like filtration or dilution to minimize matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of PDA-based sensors?
The shelf-life of PDA sensors is highly dependent on the formulation and storage conditions. Simple PDA vesicles in an aqueous solution may only be stable for a few days to a week at 4°C before significant aggregation occurs. However, with proper stabilization, the shelf-life can be significantly extended.
| Stabilization Method | Reported Stability | Storage Conditions |
| Refrigeration | Up to 60 days | 4°C in the dark[1] |
| Phospholipid Incorporation | Reduced aggregation over 7 days | 5°C[5] |
| Polymer Matrix (e.g., PVA) | Stable for extended periods (specific duration varies) | Room Temperature |
Q2: How can I improve the sensitivity of my PDA sensor?
Several strategies can be employed to enhance the sensitivity of PDA sensors:
-
Incorporate Lipids that Increase Membrane Fluidity: The inclusion of certain phospholipids can weaken the packing of the diacetylene molecules, making the PDA backbone more susceptible to perturbations and thus more sensitive to external stimuli.[5]
-
Control Vesicle Size: Smaller vesicles have a higher surface-area-to-volume ratio, which can lead to an amplified response to analyte binding.[5]
-
Optimize Receptor Density: When using specific receptors on the vesicle surface, optimizing their concentration is crucial. Too low a density may not generate a sufficient signal, while too high a density can lead to steric hindrance.
Q3: Can the color change of PDA sensors be reversed?
The reversibility of the color change depends on the nature of the stimulus and the specific PDA formulation.
-
Thermochromism: For many PDA systems, the color change induced by a moderate increase in temperature is reversible upon cooling.[10]
-
Mechanochromism: Color changes due to mechanical stress are often irreversible as they involve a significant disruption of the polymer backbone.[11]
-
Bio/Chemosensing: In most biosensing applications where the color change is triggered by the binding of an analyte, the process is generally considered irreversible.
Experimental Protocols
Protocol 1: Preparation of Phospholipid-Stabilized PDA Liposomes
This protocol describes the preparation of PDA vesicles incorporating a phospholipid to enhance stability.
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other desired phospholipid
-
Chloroform
-
HEPES buffer (10 mM, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve PCDA and the chosen phospholipid (e.g., DMPC) in chloroform at a desired molar ratio (e.g., 4:1 PCDA:DMPC).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add HEPES buffer to the flask containing the lipid film.
-
Hydrate the film by vortexing or sonicating the solution in a bath sonicator above the phase transition temperature of the lipids until the film is fully dispersed, forming a milky suspension of multilamellar vesicles.
-
-
Extrusion (Optional, for uniform vesicle size):
-
To obtain unilamellar vesicles of a defined size, extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. This step should be performed at a temperature above the lipid phase transition temperature.
-
-
Polymerization:
-
Cool the vesicle solution to room temperature and then store at 4°C overnight to allow for vesicle annealing.
-
Transfer the solution to a suitable container and irradiate with 254 nm UV light with gentle stirring. The solution will turn a deep blue color upon successful polymerization. The optimal irradiation time should be determined empirically.
-
-
Storage:
-
Store the polymerized PDA-phospholipid liposomes at 4°C in the dark.
-
Protocol 2: Preparation of PDA-PVA Composite Films
This protocol details the fabrication of a PDA-PVA composite film for enhanced stability and ease of use.
Materials:
-
Pre-prepared PDA vesicles (from Protocol 1 or a similar method)
-
Polyvinyl alcohol (PVA) powder
-
Deionized water
-
Substrate (e.g., glass slide, petri dish)
Procedure:
-
Prepare PVA Solution:
-
Dissolve PVA powder in deionized water (e.g., 5-10% w/v) by heating and stirring until the solution is clear and homogeneous. The optimal concentration may vary depending on the desired film thickness and viscosity.
-
Cool the PVA solution to room temperature.
-
-
Mix PDA Vesicles and PVA Solution:
-
Gently mix the prepared blue PDA vesicle solution with the PVA solution at a desired volume ratio. The ratio will depend on the desired concentration of PDA in the final film.
-
-
Film Casting:
-
Cast the PDA-PVA mixture onto a clean substrate.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature. This may take 12-24 hours. The result will be a blue-colored, flexible film.
-
-
Storage:
-
Store the PDA-PVA composite film in a cool, dark, and dry place.
-
Visualizations
Caption: Signaling pathway of a polydiacetylene-based sensor.
Caption: Experimental workflow for PDA sensor fabrication and use.
Caption: Key factors influencing PDA sensor stability and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akademiabaru.com [akademiabaru.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent color response in PDA sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent color response in Photodiode Array (PDA) sensors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent color or absorbance readings with a PDA detector?
Inconsistent readings in PDA detectors can stem from a variety of sources, ranging from simple setup issues to more complex hardware problems. The most frequent culprits include:
-
Mobile Phase and Solvent Issues: Changes in solvent composition, improperly degassed solvents, or contaminated solvents can significantly alter the baseline and affect absorbance readings.[1] The UV cutoff of the solvents being used is also a critical factor.[1]
-
Flow Cell Contamination: Residue from previous samples, precipitated buffers, or air bubbles within the flow cell can scatter light and cause erratic measurements.[2]
-
Lamp Degradation: Deuterium and tungsten lamps have finite lifetimes. As they age, their energy output can decrease and become unstable, leading to increased noise and inconsistent readings.[3]
-
Improper Calibration: Like any analytical instrument, PDA detectors require regular calibration to ensure wavelength accuracy and linearity.[4][5][6]
-
Stray Light: Extraneous light entering the detector can lead to non-linear absorbance responses, particularly at high concentrations.[7]
-
Detector Settings: Suboptimal settings for parameters like data acquisition rate, bandwidth (slit width), and response time can impact the quality and consistency of the data.[8][9][10]
Q2: My baseline is drifting or is excessively noisy. What should I do?
A drifting or noisy baseline is a common issue that can often be resolved through a systematic troubleshooting process.
Caption: Troubleshooting workflow for a noisy or drifting baseline.
Troubleshooting Steps:
-
Verify Mobile Phase: Ensure your mobile phase is freshly prepared, well-mixed, and thoroughly degassed. Contaminants in solvents, such as water, can also cause baseline issues.[1]
-
Flush the Flow Cell: Flush the flow cell with a strong, appropriate solvent to remove any contaminants. If you have been using buffers, it is recommended to first flush with HPLC-grade water, followed by a solvent like methanol or isopropanol.
-
Check for Air Bubbles: Air bubbles in the flow cell can cause significant noise. Ensure your solvent lines are properly submerged and that the system is well-purged.
-
Lamp Check: Check the lamp's energy output. Most systems have a diagnostic tool for this. A low or fluctuating lamp intensity can indicate an aging lamp that needs replacement.[3]
-
Review Detector Parameters: An excessively high data acquisition rate can increase noise. Ensure the rate is appropriate for the width of your narrowest peak, typically aiming for 25-50 data points across the peak.[8][9]
Q3: How does the choice of solvent affect my results?
The solvent, or mobile phase, plays a critical role in the consistency of PDA sensor readings. Here's how:
-
UV Cutoff: Every solvent has a UV cutoff wavelength below which it absorbs strongly. If you are monitoring a wavelength near or below the solvent's cutoff, you will see a high background absorbance and significant noise.[1]
-
Polarity and Solvatochromism: The polarity of the solvent can influence the spectral properties of the analyte, a phenomenon known as solvatochromism. This can lead to shifts in the maximum absorbance wavelength (λmax).[11][12]
-
Refractive Index Effects: Gradients in the mobile phase composition can cause shifts in the refractive index, leading to baseline drift. Using a reference wavelength can sometimes help compensate for this.
-
Contaminants: Impurities in the solvent can absorb UV light and contribute to a noisy or drifting baseline. Always use high-purity, HPLC-grade solvents.[1]
Q4: What is stray light and how does it impact my measurements?
Stray light is any light that reaches the detector without passing through the sample in the flow cell.[7] It can originate from reflections and scattering within the optical components.[7]
Impact of Stray Light:
-
Non-linearity: Stray light is a primary cause of deviation from Beer's Law at high absorbances. This can lead to an underestimation of the concentration of your sample.[7]
-
Reduced Accuracy: It can compromise the accuracy of quantitative measurements, especially for highly concentrated samples.
Mitigating Stray Light:
-
Instrument Design: Modern PDA detectors are designed to minimize stray light.[7]
-
Working within the Linear Range: Ensure that your sample concentrations fall within the linear dynamic range of the detector. If necessary, dilute your samples.
Troubleshooting Guides
Guide 1: Wavelength Inaccuracy
Issue: The observed maximum absorbance wavelength (λmax) of a known standard is shifted from the expected value.
Protocol for Wavelength Calibration Verification and Recalibration:
This protocol outlines the general steps for verifying and performing a wavelength calibration. Refer to your specific instrument manual for detailed instructions.[13]
Materials:
-
Certified wavelength calibration standard (e.g., Holmium oxide solution, Erbium solution, or an internal filter).[6]
-
HPLC-grade mobile phase (e.g., 90:10 water/acetonitrile).
Procedure:
-
System Preparation:
-
Ensure the detector lamp has been warmed up for at least 5-10 minutes.
-
Flush the flow cell thoroughly with the mobile phase to remove any contaminants. A recommended procedure is to flush with 10 mL of HPLC-grade water followed by 10 mL of a low-surface-tension solvent like methanol.
-
-
Verification:
-
If using a calibration solution, fill the flow cell with the standard.
-
Acquire a spectrum of the calibration standard.
-
Compare the observed absorbance maxima to the certified values for the standard.
-
-
Recalibration:
-
If the observed wavelengths are outside the manufacturer's specifications, initiate the detector's calibration routine. This is typically an automated process within the instrument's software.
-
The instrument will use an internal standard (like a mercury lamp or a filter) or prompt you to introduce a standard to the flow cell to adjust the wavelength alignment.
-
-
Post-Calibration Verification:
-
After the calibration routine is complete, re-run the verification step to ensure the wavelength accuracy is now within specification.
-
| Parameter | Typical Specification |
| Wavelength Accuracy | ± 1 nm |
| Wavelength Precision | ± 0.1 nm |
Table 1. Typical Wavelength Accuracy and Precision Specifications for a PDA Detector.
Caption: Workflow for addressing wavelength inaccuracy.
Guide 2: Poor Linearity and Quantitation Errors
Issue: The calibration curve for a series of standards is non-linear, or the quantitative results are inaccurate, particularly at high concentrations.
Protocol for Assessing Detector Linearity:
This protocol describes how to assess the linearity of your PDA detector's response.
Materials:
-
A stable, UV-active compound with a known molar absorptivity.
-
Serial dilutions of the compound to cover the desired concentration range.
-
HPLC-grade mobile phase.
Procedure:
-
Prepare Standards: Prepare a series of at least five standard solutions of your analyte, spanning the expected concentration range of your samples.[4][5]
-
Method Setup:
-
Set the PDA detector to monitor the λmax of your analyte.
-
Ensure the system is equilibrated and the baseline is stable.
-
-
Data Acquisition:
-
Inject each standard in triplicate, starting with the lowest concentration.
-
Record the peak area or peak height for each injection.
-
-
Data Analysis:
-
Calculate the mean response for each concentration level.
-
Plot the mean response versus the concentration.
-
Perform a linear regression on the data points.
-
-
Evaluation:
-
Examine the coefficient of determination (R²). A value > 0.999 is generally considered to indicate good linearity.
-
Visually inspect the plot for any curvature at higher concentrations, which could indicate detector saturation or stray light effects.[7]
-
| Parameter | Acceptance Criteria | Potential Cause if Not Met |
| Coefficient of Determination (R²) | > 0.999 | Poor sample preparation, detector non-linearity |
| Linearity Range | Up to 2.5 AU (instrument dependent) | Stray light, sample concentration too high |
Table 2. Parameters for Assessing Detector Linearity.
If poor linearity is observed at high concentrations, consider diluting your samples to fall within the linear range of the detector.
Caption: Experimental workflow for assessing detector linearity.
Guide 3: Optimizing Detector Settings for Sensitivity
Issue: The signal-to-noise ratio (S/N) for low-concentration analytes is poor, hindering detection and quantification.
Protocol for Optimizing PDA Detector Parameters:
Optimizing detector settings can significantly improve sensitivity.[8][9] The following parameters are key:
-
Data Rate (Hz): This determines how many data points are collected per second.
-
Filter Time Constant (Response Time): This setting smooths the data to reduce noise.
-
Too fast: May not effectively reduce noise.
-
Too slow: Can cause peak broadening and loss of resolution for narrow peaks.
-
Optimization: Match the response time to the peak width. A slower setting is generally better for wider peaks.
-
-
Slit Width (Bandwidth): This controls the range of wavelengths that are passed to the photodiode array.
-
Wider slit: Increases light throughput, which can improve S/N but may reduce spectral resolution and linearity.[10]
-
Narrower slit: Improves spectral resolution, which is important for peak purity analysis, but may decrease S/N.[10]
-
Optimization: For quantitative analysis where sensitivity is key, a wider slit width may be beneficial. For qualitative analysis, a narrower slit is preferred.[10]
-
| Detector Setting | Default Value (Typical) | Effect of Increasing | Effect of Decreasing |
| Data Rate | 10 Hz | Increased noise, better peak definition for very narrow peaks | Smoother baseline, potential for poor peak definition |
| Filter Time Constant | Normal | Increased smoothing (less noise), potential peak broadening | Less smoothing (more noise), better resolution for narrow peaks |
| Slit Width | 4 nm | Higher signal (better S/N), lower spectral resolution | Lower signal, higher spectral resolution |
Table 3. Impact of Key PDA Detector Settings on Signal and Noise.
By systematically adjusting these parameters, you can achieve a significant improvement in the signal-to-noise ratio for your analysis.[8][9]
References
- 1. Using Waters PDA detector with ACN - Chromatography Forum [chromforum.org]
- 2. marshallscientific.com [marshallscientific.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. help.waters.com [help.waters.com]
- 6. PDA Calibration - Chromatography Forum [chromforum.org]
- 7. shimadzu.com [shimadzu.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.mtstatic.com [files.mtstatic.com]
Technical Support Center: Enhancing Polydiacetylene (PDA) Probe Fluorescence
Welcome to the technical support center for polydiacetylene (PDA) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to enhancing the fluorescence signal of PDA-based assays.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Weak or No Fluorescence Signal
-
Question: I have prepared my PDA vesicles, but I am observing a very weak or no fluorescence signal after inducing the blue-to-red transition. What could be the cause?
-
Answer: A weak or absent fluorescence signal is a common issue that can stem from several factors throughout the experimental process. The transition of PDA from its blue, non-fluorescent state to its red, fluorescent state is critical for signal generation.[1][2][3] Here are the primary aspects to investigate:
-
Incomplete Polymerization: The diacetylene monomers must be properly aligned and polymerized to form the conjugated backbone responsible for the chromic and fluorogenic properties.[4][5]
-
Solution: Ensure that the UV irradiation (typically at 254 nm) is of the correct intensity and duration.[3] The optimal polymerization time maximizes the blue phase polymer content without prematurely driving it to the red phase.[1] You may need to optimize the UV dosage for your specific diacetylene monomer and vesicle formulation.
-
-
Low Quantum Yield: The intrinsic quantum yield of red-phase PDA fluorescence at room temperature can be low.[4]
-
Solution: Consider strategies to enhance the quantum yield. One effective method is incorporating small molecule fluorophores into the PDA vesicles, which can accept energy from the excited polymer and fluoresce more efficiently.[6][7] Another approach involves coupling PDA with metal nanoparticles, like silver, to take advantage of surface plasmon enhancement.[4][5]
-
-
Insufficient Stimulus: The stimulus (e.g., heat, pH change, analyte binding) may not be strong enough to induce a significant blue-to-red phase transition.[8][9]
-
Solution: Verify the concentration of your analyte or the intensity of your physical stimulus. For temperature-sensitive PDAs, ensure you are reaching the transition temperature.[10][11] For pH-sensitive probes, confirm the final pH of the solution.[12][13] The structure of the diacetylene monomer itself, such as the length of its alkyl chain, can also affect its sensitivity to stimuli.[1][14][15]
-
-
Fluorescence Quenching: Components in your sample or buffer could be quenching the fluorescence.
-
Issue 2: Poor Reproducibility and Stability
-
Question: My fluorescence signal intensity is inconsistent between batches and tends to degrade over time. How can I improve the reproducibility and stability of my PDA probes?
-
Answer: Reproducibility and stability are crucial for reliable sensing applications. Variations in vesicle preparation and environmental factors can lead to inconsistent results.
-
Vesicle Size and Stability: The size and stability of the self-assembled PDA vesicles are influenced by the diacetylene monomer structure.[1][14]
-
Solution: Modifying the headgroup or the length of the hydrocarbon tail of the diacetylene monomer can improve vesicle stability.[1][14] For instance, ethanolamine headgroups have been shown to increase vesicle stability through enhanced hydrogen bonding.[17] Longer acyl tails generally result in smaller and more stable vesicles.[14][15]
-
-
Immobilization Issues: For chip-based sensors, inefficient or unstable immobilization of PDA vesicles on the solid substrate can lead to signal loss and poor reproducibility.[2]
-
Solution: Employ robust immobilization strategies. This can be achieved through covalent linkages, biotin-avidin interactions, or non-specific physical adsorption.[2] A layer-by-layer deposition technique can also be used to create stable, stacked vesicle structures, which can enhance the signal.[18]
-
-
Photobleaching: Although generally considered photostable, intense or prolonged excitation can lead to photobleaching of the fluorescent red-phase PDA.
-
Solution: Minimize the exposure of your samples to the excitation light source. Use neutral density filters to reduce the intensity of the excitation light and keep exposure times as short as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the fluorescence of PDA probes? A1: Temperature is a critical factor that can directly induce the blue-to-red transition in many PDA systems, a phenomenon known as thermochromism.[19] As the temperature increases, the PDA backbone can be perturbed, leading to a conformational change that results in the appearance of red fluorescence.[10][11][20] The transition temperature is dependent on the specific diacetylene monomer structure.[1] It is important to control the temperature during your experiments to avoid unwanted fluorescence activation.
Q2: What is the role of pH in modulating PDA fluorescence? A2: The pH of the environment can significantly influence the fluorescence of PDA probes, particularly those with pH-sensitive headgroups like carboxylic acids.[9] Changes in pH can alter the ionization state of these headgroups, leading to electrostatic repulsions that disrupt the conjugated backbone and trigger the blue-to-red, fluorescent transition.[9][12] This property is often exploited for developing pH sensors.
Q3: Can I enhance the sensitivity of my PDA sensor? A3: Yes, several strategies exist to enhance the sensitivity of PDA sensors. One innovative approach is the "dummy molecule" strategy, where the PDA liposome surface is pre-occupied with artificial target molecules. This can significantly improve the limit of detection (LOD) and signal intensity.[21] Another method is to co-assemble the PDA with lipids that increase the fluidity of the liposome, making it more responsive to molecular stress.[21]
Q4: What is the typical quantum yield of PDA fluorescence? A4: The quantum yield of PDA fluorescence can vary. The blue phase is generally considered non-fluorescent.[1][2] The red phase is fluorescent, but its quantum yield at room temperature is relatively low, around 0.02.[4] However, at very low temperatures (e.g., 15 K), the quantum yield can be significantly higher, reaching approximately 0.3.[4]
Q5: How can I create patterned fluorescent PDA surfaces for microarrays? A5: Patterned fluorescent PDA surfaces can be fabricated using techniques such as photolithography, micromolding in capillaries (MIMIC), or by using an array spotter.[2] Typically, the non-fluorescent blue-phase PDA vesicles are patterned on a solid substrate. Subsequent treatment, such as heating or exposure to a specific analyte, transforms the patterned areas into their fluorescent red form.[2]
Experimental Protocols
Protocol 1: Preparation of Polydiacetylene Vesicles
This protocol describes a general method for preparing PDA vesicles using the solvent injection technique.[1][17][22]
-
Monomer Solution Preparation: Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in a suitable organic solvent, such as ethanol or chloroform, to a concentration of approximately 1-2 mg/mL.
-
Solvent Injection: Heat a volume of deionized water (e.g., 15 mL) to a temperature 5-10 °C above the melting temperature of the diacetylene monomer. While vigorously stirring the heated water, slowly inject a small volume (e.g., 500 µL) of the monomer solution.
-
Vesicle Formation: Continue stirring the solution for about 1 hour as the solvent evaporates and the monomers self-assemble into vesicles.
-
Annealing: Allow the vesicle solution to cool down and anneal, for instance, by storing it at 4 °C overnight. This step helps in the formation of stable, well-ordered vesicles.
-
Polymerization: Expose the vesicle solution to 254 nm UV light to induce topochemical polymerization. The solution will turn a characteristic blue color. The UV dose should be optimized for the specific monomer and desired properties.
Protocol 2: Thermal Induction of Fluorescence
This protocol outlines the steps to induce and measure the fluorescence of thermochromic PDA vesicles.
-
Sample Preparation: Place the blue-phase PDA vesicle solution into a suitable container for heating and fluorescence measurement, such as a glass cuvette.
-
Heating: Gradually heat the sample in increments (e.g., 5 °C) from room temperature up to a desired maximum temperature (e.g., 95 °C).[17]
-
Fluorescence Measurement: After each temperature increment, measure the fluorescence emission. Typically, an excitation wavelength of around 490 nm is used, and the emission is monitored at approximately 560 nm.[17]
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to determine the thermochromic transition profile.
Quantitative Data Summary
Table 1: Influence of Diacetylene Monomer Structure on Fluorescence Properties
| Diacetylene Monomer | Headgroup | Acyl Chain Length | Key Observation | Reference |
| PCDA | Carboxylic Acid | C25 | Standard for many PDA studies. | [17] |
| Et-PCDA | Ethanolamine | C25 | Increased stimuli responsivity and higher peak fluorescence compared to PCDA.[1] | [1][17] |
| NCDA | Carboxylic Acid | C21 | More sensitive to energetic stimuli than longer chain counterparts.[14] | [14] |
| TCDA | Carboxylic Acid | C23 | Forms stable vesicles. | [17] |
Diagrams
Caption: Workflow for PDA vesicle preparation and fluorescence signal generation.
Caption: Troubleshooting logic for weak or no PDA fluorescence signal.
References
- 1. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 9. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and properties of polydiacetylene based temperature sensors - ProQuest [proquest.com]
- 12. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Signal Enhancement of Polydiacetylene Vesicle Stacks: Ingenta Connect [ingentaconnect.com]
- 19. pure.korea.ac.kr [pure.korea.ac.kr]
- 20. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. afbl.snu.ac.kr [afbl.snu.ac.kr]
- 22. researchgate.net [researchgate.net]
Technical Support Center: pH Effects on 10,12-Pentacosadiynamide (PCDA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the effect of pH on the polymerization of 10,12-Pentacosadiynamide (PCDA) and the chromatic properties of the resulting polydiacetylene (PDA) polymer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the pH-induced color change in polymerized PCDA?
A1: The color change is due to a conformational transition in the conjugated backbone of the polydiacetylene (PDA) polymer. PCDA monomers, which have carboxylic acid headgroups, are typically polymerized in a self-assembled state (e.g., vesicles or films), resulting in a blue-colored polymer. Under basic conditions, the carboxylic acid headgroups deprotonate, leading to electrostatic repulsion.[1] This repulsion introduces mechanical stress on the polymer backbone, causing it to twist from a planar to a non-planar conformation.[1][2] This change in conformation reduces the π-conjugation length, resulting in a shift in absorption and a visible color change from blue to red.[2]
Q2: In what pH range does the colorimetric blue-to-red transition of polymerized PCDA typically occur?
A2: The color transition for PCDA-based polymers generally occurs in basic (alkaline) conditions. The onset of the color change is often observed around pH 10 or 11, with a more distinct transition to red occurring at pH 12 and 13.[1][3][4] No significant color change is typically seen in neutral or acidic pH ranges from 0 to 9.[3]
Q3: Is the pH-induced color change in polydiacetylene reversible?
A3: The reversibility of the color change can depend on the specific formulation and experimental conditions. While many stimuli-induced color changes in PDAs are irreversible, some studies have shown that the transition can be reversible at certain pH values (e.g., around pH 11 where the transition is incomplete).[4] Achieving a fully reversible colorimetric response may require structural modifications to the monomer or adjustments to the polymerization process, such as extended UV exposure time.[1]
Q4: How does pH affect the initial photopolymerization of PCDA monomers?
A4: The pH of the solution during the self-assembly and photopolymerization stages is critical. The topochemical polymerization of diacetylene monomers like PCDA requires precise molecular packing. The protonation state of the carboxylic acid headgroups directly influences the hydrogen bonding network and intermolecular spacing.[3] Preparing the vesicles in a neutral or slightly acidic buffer (e.g., pH 7) allows for stable assembly prior to UV irradiation.[5] Attempting polymerization at a high pH would likely disrupt this packing due to headgroup repulsion, hindering or preventing effective polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments on the pH-dependent properties of PCDA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color change observed after adding a basic solution. | 1. Insufficient pH: The final pH of the solution may not be high enough to trigger the transition (i.e., it is below pH 10-11).[3] 2. Incomplete Polymerization: The PCDA vesicles were not sufficiently polymerized by the UV light, resulting in too few conjugated backbones to show a color change. 3. Monomer Degradation: The PCDA monomer may have degraded due to improper storage or handling. | 1. Verify Final pH: Use a calibrated pH meter to confirm the solution has reached the target alkaline pH (e.g., pH 12-13). 2. Optimize UV Exposure: Increase the UV (254 nm) irradiation time or intensity. Monitor polymerization by observing the appearance of the characteristic blue color.[1] 3. Use Fresh Monomer: Prepare fresh solutions from a new or properly stored batch of PCDA. |
| Weak or incomplete color transition (e.g., blue to purple, not fully red). | 1. Intermediate pH: The pH is at the onset of the transition range (e.g., pH 11), where both blue and red phases coexist.[4] 2. Suboptimal Polymer Structure: The polymerization conditions (e.g., short UV exposure) may have resulted in a polymer less sensitive to pH changes.[1] | 1. Increase pH: Incrementally add more base to push the pH higher (e.g., to 12 or 13) to complete the transition.[4] 2. Extend Polymerization Time: Studies have shown that longer photopolymerization times can impact the polymer's response to pH.[1] |
| Polymer aggregates and precipitates out of solution at high pH. | 1. High Ionic Strength: The addition of a strong base (e.g., NaOH, KOH) significantly increases the ionic strength of the solution, which can destabilize the colloidal vesicle suspension and cause aggregation. | 1. Use Dilute Base: Add the base slowly while stirring. Use the lowest concentration of base necessary to achieve the target pH. 2. Consider Buffers: Use high pH buffers instead of direct titration with a strong base to better control ionic strength, if compatible with the experiment. |
| Inconsistent colorimetric response between experimental batches. | 1. Variability in Vesicle Prep: Inconsistent vesicle size, lamellarity, or concentration can affect the final polymer structure. 2. Temperature Fluctuations: Temperature can also induce a color change (thermochromism) and may interfere with the pH-dependent measurements.[2] 3. Inaccurate pH Measurement: Poorly calibrated pH meters or improper use can lead to batch-to-batch variations. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for vesicle preparation, including lipid film hydration time and sonication/extrusion steps. 2. Control Temperature: Perform all experiments at a constant, controlled temperature. 3. Calibrate pH Meter: Calibrate the pH meter with fresh standards before each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of pH and polymerization time on PCDA.
Table 1: pH-Dependent Colorimetric Properties of Polymerized PCDA
| pH | Observed Color | Absorption Max (λmax) | Colorimetric Response (% CR)* | Reference |
|---|---|---|---|---|
| 7 - 9 | Blue | ~640 nm | No significant change | [1][3] |
| 10 | Blue-Purple | - | Transition begins | [3] |
| 11 | Purple | - | Clear color transition | [4] |
| 12 | Red | ~540 nm | Strong response | [4] |
| 13 | Red | ~540 nm | Strong response | [1][4] |
| 14 | Red | - | Response may slightly drop | [4] |
*Colorimetric Response (CR) is often calculated from the change in absorbance at the blue (~640 nm) and red (~540 nm) peaks.
Table 2: Effect of Photopolymerization Time on Poly(PCDA) Absorption
| UV Exposure Time (min) | Absorption Max (λmax) | Reference |
|---|---|---|
| 1 | ~641 nm | [1] |
| 3 | ~638 nm | [1] |
| 5 | ~635 nm | [1] |
| 10 | ~630 nm | [1] |
| 20 | ~627 nm | [1] |
*Data shows a gradual blue shift in the initial polymer absorption peak with extended UV exposure.[1]
Experimental Protocols & Visualized Workflows
Protocol 1: Preparation of PCDA Vesicles
This protocol describes the thin-film hydration method for preparing PCDA vesicles.
-
Lipid Film Preparation:
-
Dissolve this compound (PCDA) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., pH 7 Tris or HEPES buffer) to the flask.[7]
-
Agitate the flask by vortexing or rotating it above the lipid's phase transition temperature to facilitate vesicle formation. This process results in multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication):
-
To create small unilamellar vesicles (SUVs), place the MLV suspension in a bath sonicator.
-
Sonicate for 5-10 minutes, or until the milky suspension becomes a clear, slightly hazy solution. This step should be done in a temperature-controlled water bath.
-
Protocol 2: Photopolymerization of PCDA Vesicles
-
Deoxygenation (Optional but Recommended): Purge the vesicle solution with nitrogen or argon gas to remove dissolved oxygen, which can quench the polymerization reaction.
-
UV Irradiation:
-
Place the vesicle solution in a quartz cuvette or other UV-transparent vessel.
-
Irradiate the solution with a 254 nm UV lamp.
-
Polymerization is indicated by the development of a deep blue color. The required time can range from 1 to 20 minutes.[1]
-
Protocol 3: Inducing and Measuring the pH-Dependent Colorimetric Response
-
Sample Preparation: Place a known volume of the polymerized (blue) PCDA vesicle solution into a cuvette.
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum (typically from 400 nm to 700 nm) of the blue solution. The major peak should be around 640 nm.[1]
-
pH Titration:
-
Incrementally add small aliquots of a basic solution (e.g., 0.1 M KOH) to the cuvette.[1]
-
After each addition, mix gently and measure the solution's pH with a calibrated meter.
-
-
Spectral Measurement: Record the UV-Vis spectrum after each pH adjustment. Observe the decrease in the peak at ~640 nm and the emergence of a new peak around 540 nm, corresponding to the red phase.[3][4]
-
Data Analysis: Plot the change in absorbance or the calculated Colorimetric Response (CR) as a function of pH.
Caption: Experimental workflow for pH effect on PCDA polymerization.
Caption: Troubleshooting flowchart for PCDA color change experiments.
Caption: Mechanism of pH-induced color transition in polydiacetylene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 3. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. A simple protocol for preparation of a liposomal vesicle with encapsulated plasmid DNA that mediate high accumulation and reporter gene activity in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Fluorescence in Polydiacetylene Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for polydiacetylene (PDA) fluorescence quenching assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: No or Very Low Fluorescence Signal
Question: I am not observing any fluorescence signal, or the signal is extremely weak after adding my analyte. What could be the problem?
Answer:
Several factors can lead to a lack of fluorescence signal. Consider the following possibilities:
-
Incomplete Polymerization: The characteristic fluorescence of PDA assays relies on the transition from the non-fluorescent blue phase to the fluorescent red phase. If the initial diacetylene monomers have not been properly polymerized, this transition cannot occur.
-
Solution: Ensure that the UV irradiation step (typically at 254 nm) is performed for the optimal duration. Insufficient exposure will result in incomplete polymerization, while excessive exposure can lead to a high initial background of the red phase.
-
-
Analyte Concentration Too Low: The analyte concentration may be below the detection limit of your specific PDA formulation.
-
Solution: Prepare a dilution series of your analyte to determine the optimal concentration range for a detectable signal.
-
-
Incorrect Excitation or Emission Wavelengths: Using incorrect wavelength settings on your fluorometer will result in no signal detection.
-
Solution: For most red-phase PDA vesicles, the excitation wavelength is typically around 485 nm, and the emission is measured around 560 nm.[1] However, it is crucial to determine the optimal wavelengths for your specific PDA composition by running an excitation and emission scan.
-
-
Low Quantum Yield of PDA: The intrinsic fluorescence quantum yield of some PDA formulations can be low at room temperature.[2]
-
Solution: Consider incorporating fluorophores that can accept energy from the excited PDA, which can increase the overall quantum yield of the system.[3]
-
Issue 2: High Background Fluorescence
Question: My control wells (without the analyte) are showing a high fluorescence signal. How can I reduce this background?
Answer:
High background fluorescence can mask the signal from your analyte and reduce the sensitivity of your assay. Here are some common causes and solutions:
-
Excessive UV Polymerization: Overexposure to UV light during the polymerization step can prematurely convert a significant portion of the PDA vesicles to the fluorescent red phase.
-
Solution: Optimize the UV irradiation time. Start with a shorter exposure time and incrementally increase it to find the point where you have sufficient blue-phase vesicles with minimal background fluorescence.
-
-
Vesicle Instability: The composition of your PDA vesicles might not be optimal, leading to spontaneous conversion to the red phase. The stability of PDA vesicles can be influenced by factors like the chain length of the diacetylene monomers and the nature of their headgroups.[4]
-
Solution: Experiment with different diacetylene monomers. For instance, longer acyl tails in the monomers generally result in more stable vesicles.[4] Also, ensure proper storage conditions for your prepared vesicles, typically at 4°C in the dark.
-
-
Autofluorescence from Sample Components or Microplates: Components in your sample matrix or the microplate itself can contribute to background fluorescence.
-
Solution: Run a blank measurement with just the buffer and another with the microplate to check for autofluorescence. If the media supplements are the issue, consider using alternative media or performing measurements in phosphate-buffered saline.[5] For microplate-related issues, using black, opaque plates is recommended for fluorescence assays to minimize background.[5]
-
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting significant well-to-well variability and my results are not reproducible between experiments. What are the likely causes?
Answer:
Inconsistent results can be frustrating. Here are several factors to investigate:
-
Vesicle Aggregation: Aggregation of PDA vesicles can lead to non-uniform distribution in your assay wells and affect the fluorescence readout. Vesicle aggregation can be influenced by pH and the surface charge of the vesicles.[6]
-
Solution: Ensure that the pH of your buffer is appropriate to maintain vesicle stability. For vesicles with carboxylic acid headgroups, a pH well above the pKa will ensure a negative surface charge and promote repulsion between vesicles, preventing aggregation.[6] You can also incorporate PEGylated lipids into your vesicle formulation to improve stability and reduce non-specific interactions.[7]
-
-
Temperature Fluctuations: The fluorescence of PDA is temperature-dependent.[8][9][10] Inconsistent temperatures during your assay can lead to variable results.
-
Solution: Ensure that all your reagents and plates are equilibrated to the same temperature before starting the assay. Use a temperature-controlled plate reader if possible.
-
-
Inner Filter Effect: At high concentrations of your analyte or other components in the sample that absorb light at the excitation or emission wavelengths, the measured fluorescence intensity can be non-linearly reduced. This is known as the inner filter effect and can lead to inaccurate results.
-
Solution: It is best to work with concentrations low enough for this effect to be negligible (absorbance < 0.1).[11] If high concentrations are unavoidable, you can correct for the inner filter effect. An empirical method involves creating a correction curve by measuring the fluorescence of a standard in the presence of increasing concentrations of the absorbing species.[12]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability in results.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions to ensure accurate volume dispensing.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of PDA fluorescence quenching assays.
1. What is the underlying principle of fluorescence in polydiacetylene assays?
Polydiacetylene (PDA) assays are based on the unique chromic properties of this conjugated polymer. Diacetylene monomers self-assemble into structures like vesicles, which are then polymerized, typically using UV light, to form the blue phase of PDA. This blue phase is essentially non-fluorescent.[4][13] Upon interaction with an analyte or an external stimulus such as heat, pH change, or mechanical stress, the conjugated backbone of the PDA undergoes a conformational change from a planar to a non-planar structure.[14] This transition results in a color change from blue to red and, importantly, the red phase is highly fluorescent.[4][13] This "turn-on" fluorescence is the basis for detection in these assays.
2. What are the key factors that influence the sensitivity of a PDA assay?
The sensitivity of a PDA assay is influenced by several factors related to the diacetylene monomers and the assay conditions:
-
Structure of the Diacetylene Monomer: The length of the alkyl chain and the nature of the headgroup of the diacetylene monomer play a crucial role. Shorter acyl tail lengths can lead to vesicles that are more sensitive to stimuli.[4] The headgroup can be functionalized with specific recognition elements to enhance selectivity and sensitivity towards a particular analyte.
-
Vesicle Composition: The incorporation of other lipids or polymers, such as PEGylated lipids, can affect the stability and sensitivity of the vesicles.
-
Assay Conditions: pH and temperature can significantly impact the fluorescence response and vesicle stability.[15][16][17] Optimizing these parameters for your specific assay is critical.
3. What is the difference between dynamic and static quenching in the context of these assays?
While PDA assays are typically "turn-on" fluorescence systems, quenching principles can still be relevant, especially if other fluorescent molecules are incorporated or if certain analytes have quenching properties.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The frequency of these collisions, and therefore the degree of quenching, is dependent on factors like temperature and viscosity. An increase in temperature generally leads to an increase in dynamic quenching.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of fluorophores that can be excited. Unlike dynamic quenching, an increase in temperature can sometimes decrease static quenching by disrupting the complex.
Understanding these mechanisms is important for correctly interpreting your results, especially when unexpected decreases in fluorescence are observed.
4. How can I correct for the "inner filter effect"?
The inner filter effect occurs when a substance in the sample absorbs either the excitation light intended for the fluorophore or the emitted fluorescence. This leads to an artificially low fluorescence reading.
To correct for this, you can use the following formula if the absorbance at the excitation and emission wavelengths is known:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
It is recommended to keep the absorbance of your samples below 0.1 to minimize the inner filter effect.[11]
5. What are the best practices for preparing PDA vesicles?
Two common methods for preparing PDA vesicles are the thin-film hydration method and the solvent injection method.
-
Thin-Film Hydration:
-
Diacetylene monomers are dissolved in an organic solvent (e.g., chloroform).
-
The solvent is evaporated to form a thin lipid film on the wall of a round-bottom flask.
-
The film is hydrated with an aqueous buffer at a temperature above the phase transition temperature of the lipid, leading to the formation of multilamellar vesicles.
-
The vesicle suspension is then sonicated or extruded to produce unilamellar vesicles of a more uniform size.
-
-
Solvent Injection Method:
-
Diacetylene monomers are dissolved in a water-miscible organic solvent (e.g., ethanol).
-
This solution is then slowly injected into a heated aqueous buffer with vigorous stirring.[12]
-
The organic solvent is subsequently removed by evaporation.
-
After formation, the vesicles are typically stored at 4°C overnight to anneal before polymerization with UV light.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to PDA fluorescence assays.
Table 1: Typical Wavelengths for PDA Fluorescence Assays
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation (Red Phase) | ~485 | [1] |
| Emission (Red Phase) | ~560 | [1] |
| UV Polymerization | 254 | [12] |
Table 2: Influence of Environmental Factors on PDA Fluorescence
| Factor | Effect on Fluorescence | Notes | Reference(s) |
| Temperature | Increased temperature generally leads to a blue-to-red transition, increasing fluorescence up to a certain point. Very high temperatures can sometimes lead to decreased fluorescence due to increased non-radiative decay. | The transition temperature is dependent on the specific PDA composition. | [8][9][10] |
| pH | Can induce a blue-to-red transition and "turn-on" fluorescence, particularly for PDAs with pH-sensitive headgroups (e.g., carboxylic acids). The transition pH depends on the pKa of the headgroup. | For PCDA, a significant color change and fluorescence increase is often observed at pH > 9. | [15][16][17] |
Table 3: Example of Analyte Detection using PDA Fluorescence
| Analyte | PDA System | Detection Limit (Fluorometric) | Reference(s) |
| Pb²⁺ | PDA–EDEA–TAA liposomes | 38 nM | [18] |
| Pb²⁺ | PDA–EDEA–OA liposomes | 25 nM | [18] |
Experimental Protocols
Protocol 1: Preparation of Polydiacetylene Vesicles by Solvent Injection
This protocol describes a general procedure for preparing PDA vesicles.
Materials:
-
10,12-Pentacosadiynoic acid (PCDA) or other diacetylene monomer
-
Ethanol (or another suitable water-miscible organic solvent)
-
Deionized water or desired buffer
-
Round-bottom flask or beaker
-
Magnetic stirrer with hot plate
-
Syringe pump (optional, but recommended for controlled injection)
-
UV lamp (254 nm)
Procedure:
-
Dissolve the Monomer: Prepare a solution of the diacetylene monomer in ethanol at a concentration of approximately 2 mg/mL.[13]
-
Heat the Aqueous Phase: Heat the deionized water or buffer in a beaker on a hot plate to a temperature 5-10°C above the melting temperature of the diacetylene monomer, with vigorous stirring.
-
Inject the Monomer Solution: Slowly inject the monomer solution into the heated aqueous phase.[13] A syringe pump can be used for a consistent injection rate.
-
Evaporate the Organic Solvent: Continue stirring the solution at the elevated temperature for about 1 hour to ensure complete evaporation of the ethanol.
-
Anneal the Vesicles: Cool the vesicle solution to room temperature and then store it at 4°C overnight. This allows for the self-assembly and proper arrangement of the monomers for polymerization.[13]
-
Polymerize the Vesicles: Expose the vesicle solution to UV light at 254 nm. The solution will turn a deep blue color, indicating the formation of the blue phase of the PDA vesicles. The optimal irradiation time should be determined empirically.
Protocol 2: General Fluorescence Quenching Assay
This protocol outlines the general steps for performing a fluorescence quenching assay with pre-formed PDA vesicles.
Materials:
-
Prepared blue-phase PDA vesicle suspension
-
Analyte solution (quencher)
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorometer/microplate reader
Procedure:
-
Prepare Reagents: Allow the PDA vesicle suspension, analyte solution, and assay buffer to equilibrate to the desired assay temperature.
-
Plate the Vesicles: Pipette the PDA vesicle suspension into the wells of the 96-well microplate.
-
Add the Analyte: Add varying concentrations of the analyte (quencher) solution to the wells. Include control wells with only the buffer to measure the background fluorescence.
-
Incubate: Incubate the plate for a predetermined amount of time to allow for the interaction between the analyte and the PDA vesicles. The optimal incubation time should be determined experimentally.
-
Measure Fluorescence: Measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for the red-phase PDA (e.g., Ex: 485 nm, Em: 560 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. The fluorescence quenching can be analyzed by plotting the fluorescence intensity as a function of the analyte concentration.
Visualizations
Mechanism of PDA Fluorescence Activation
Caption: Mechanism of the blue-to-red transition and fluorescence activation in polydiacetylene.
Experimental Workflow for PDA Fluorescence Assay
Caption: A typical experimental workflow for a PDA-based fluorescence quenching assay.
Troubleshooting Decision Tree for Low/No Fluorescence
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
Technical Support Center: Synthesis of Uniform-Sized 10,12-Pentacosadiynamide (PCDA) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of uniform-sized 10,12-Pentacosadiynamide (PCDA) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PCDA liposomes, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the size of my PCDA liposomes not uniform (high polydispersity)?
Answer: A high polydispersity index (PDI) is a common issue in liposome synthesis, particularly with bulk preparation methods.[1] Several factors can contribute to this:
-
Preparation Method: Traditional bulk methods like thin-film hydration can result in a wide range of liposome sizes.[1]
-
Insufficient Energy Input: During hydration and vesicle formation, inadequate agitation or sonication can lead to the formation of large, multilamellar vesicles (MLVs) of varying sizes.
-
Lipid Concentration: High lipid concentrations can promote vesicle aggregation and fusion, leading to a broader size distribution.
-
Hydration Temperature: The temperature of the aqueous phase during hydration can influence lipid film hydration and vesicle formation, impacting size.
Solutions:
-
Refine the Preparation Method:
-
Extrusion: After initial liposome formation, pass the suspension through polycarbonate membranes with a defined pore size. This is a highly effective method for reducing liposome size and achieving a narrow size distribution.[2] Repeated extrusion cycles can further improve uniformity.[2]
-
Sonication: Use a probe or bath sonicator to break down large MLVs into smaller, more uniform unilamellar vesicles (SUVs). However, be aware that prolonged sonication can sometimes lead to liposome fracture.[1]
-
Microfluidics: Employing a microfluidic device for synthesis allows for precise control over the mixing of the lipid and aqueous phases, resulting in highly uniform liposomes.[1][3] The flow rate ratio of the sample and sheath flows can be adjusted to control the final liposome size.[1]
-
-
Optimize Sonication Parameters: If using sonication, carefully control the duration and power to achieve the desired size without causing damage.
-
Adjust Lipid Concentration: Experiment with lower initial lipid concentrations to minimize aggregation.
-
Control Temperature: Ensure the hydration temperature is above the phase transition temperature of the lipid to ensure proper film hydration.
Question 2: My PCDA liposomes are aggregating over time. How can I prevent this?
Answer: Liposome aggregation can be caused by several factors, leading to instability and changes in size distribution.
-
Surface Charge: Liposomes with a low surface charge (zeta potential close to zero) are more prone to aggregation due to weak electrostatic repulsion.
-
Storage Conditions: Improper storage temperature or the presence of certain ions in the buffer can induce aggregation.
-
Lipid Composition: The inclusion of certain lipids can affect the surface properties and stability of the liposomes.
Solutions:
-
Incorporate Charged Lipids: The inclusion of charged phospholipids in the formulation can increase the magnitude of the zeta potential, leading to greater electrostatic repulsion between vesicles and reducing aggregation.[4]
-
Optimize Storage Buffer: Store liposomes in a buffer with low ionic strength. High salt concentrations can screen surface charges and promote aggregation.
-
Control Storage Temperature: Store liposomes at an appropriate temperature, typically at 4°C, to maintain stability.[5]
-
PEGylation: Incorporating PEGylated lipids into the liposome formulation can create a steric barrier on the surface, preventing close contact and aggregation.
Question 3: The encapsulation efficiency of my hydrophilic drug is low. What can I do to improve it?
Answer: Low encapsulation efficiency for hydrophilic compounds is a common challenge as they are entrapped in the aqueous core of the liposome.
-
Liposome Type: Small unilamellar vesicles (SUVs) have a smaller internal aqueous volume compared to large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs), leading to lower encapsulation of hydrophilic drugs.[6]
-
Hydration Method: The method used to hydrate the lipid film can influence the trapping of the aqueous phase.
-
Drug Concentration: The concentration of the drug in the hydration buffer can affect the amount encapsulated.
Solutions:
-
Use LUVs or MLVs: These types of liposomes have a larger aqueous volume-to-lipid ratio and are more suitable for encapsulating hydrophilic substances.[6]
-
Freeze-Thaw Cycles: Subjecting the liposome suspension to several freeze-thaw cycles can increase the trapped volume and encapsulation efficiency.[7]
-
Optimize Drug Concentration: Increase the concentration of the drug in the hydration medium.
-
Reverse-Phase Evaporation: This method can be used to encapsulate large amounts of aqueous volume and is suitable for hydrophilic drugs.[8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal size for PCDA liposomes for drug delivery?
A1: The ideal size depends on the specific application. For targeting tumors, a diameter below 200 nm is often preferred to take advantage of the enhanced permeability and retention (EPR) effect.[9][10] For crossing the blood-brain barrier, even smaller sizes (e.g., 10-50 nm) may be necessary.[11]
Q2: How can I characterize the size and uniformity of my synthesized PCDA liposomes?
A2: Dynamic Light Scattering (DLS) is a common technique used to measure the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[1][8][12] For morphological analysis and to visualize the liposomes, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used.[1][12]
Q3: What solvents are typically used to dissolve this compound?
A3: Chloroform is a commonly used solvent to dissolve PCDA to form the initial lipid film.[1][13] Dimethyl sulfoxide (DMSO) has also been used to redissolve the dried lipid film before hydration.[1]
Q4: How does the inclusion of other lipids, like cholesterol, affect PCDA liposomes?
A4: The inclusion of cholesterol can increase the stability of the liposome bilayer by reducing its fluidity and permeability, which can lead to lower drug leakage.[6] Adding other phospholipids can also alter the size and reduce the aggregation of PCDA liposomes.[4]
Q5: What is the purpose of polymerization using UV light in the context of PCDA liposomes?
A5: this compound is a diacetylene monomer. Upon self-assembly into liposomes, exposure to 254 nm UV light induces polymerization of the diacetylene units, resulting in the formation of a conjugated polydiacetylene (PDA) backbone.[1][14] This polymerization process is often associated with a color change (e.g., blue) and can enhance the stability of the liposomes.
Experimental Protocols & Data
Table 1: Summary of PCDA Liposome Synthesis Parameters and Resulting Characteristics
| Preparation Method | Key Parameters | Average Size (nm) | Polydispersity Index (PDI) | Reference |
| Thin-Film Hydration | Hydration with aqueous buffer, followed by sonication or extrusion. | 200 ± 38 | 0.30 ± 0.05 | [3] |
| Microfluidics | Y-junction with serpentine micromixer. Flow Rate Ratio (FRR) of 5:1. | 188 ± 61 | 0.30 ± 0.09 | [3] |
| Microfluidics | Y-junction with serpentine micromixer. Flow Rate Ratio (FRR) of 2:1. | 1312 ± 373 | 0.30 ± 0.09 | [3] |
| Extrusion | Repeated extrusion through 200 nm polycarbonate membranes. | ~90 | Not Specified | [9][10] |
Detailed Methodologies
1. Thin-Film Hydration Method
This is one of the most common methods for preparing liposomes.[10]
-
Lipid Dissolution: Dissolve this compound (and any other lipids like cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[10]
-
Film Drying: Place the flask under a vacuum for several hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for encapsulation) to the flask and agitate it. The temperature should be kept above the lipid's transition temperature.[10] This process allows the lipid film to peel off and form multilamellar vesicles (MLVs).[10]
-
Size Reduction (Optional but Recommended): To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.[15]
2. Microfluidic-Based Synthesis
Microfluidic techniques offer precise control over liposome formation, leading to more uniform sizes.[1]
-
Solution Preparation: Prepare two solutions:
-
Microfluidic Device: Use a microfluidic chip, often with a Y-junction or a hydrodynamic focusing design.[1][3]
-
Injection: Inject the lipid solution and the aqueous solution into their respective inlets on the microfluidic chip.
-
Self-Assembly: As the two streams come into contact and mix within the microchannels, the lipids self-assemble into liposomes.[1] The size of the liposomes can be controlled by adjusting the flow rate ratio of the two solutions.[1]
-
Collection: Collect the resulting liposome suspension from the outlet of the microfluidic device.
Visualizations
Caption: Workflow for PCDA liposome synthesis using the thin-film hydration method.
Caption: Workflow for PCDA liposome synthesis using a microfluidic device.
Caption: Troubleshooting logic for addressing high polydispersity in PCDA liposomes.
References
- 1. rsc.org [rsc.org]
- 2. US4529561A - Method for producing liposomes in selected size range - Google Patents [patents.google.com]
- 3. Synthesis of Nanoscale Liposomes via Low-Cost Microfluidic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uc.edu [journals.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Polydiacetylene (PDA) Sensor Reversibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming for reversible colorimetric responses in polydiacetylene (PDA) based assays.
Frequently Asked Questions (FAQs)
Q1: My PDA sensor shows an irreversible blue-to-red color transition. What are the primary causes?
A1: The irreversibility of the PDA colorimetric response is most often due to insufficient restoring forces to bring the PDA backbone back to its original planar conformation after a stimulus has been removed. The primary reason is that the binding forces between the side chains of the PDA are not strong enough to overcome the disordered state.[1] This leads to the PDA remaining in the energetically stable red phase.
Q2: How can I enhance the reversibility of my PDA sensor?
A2: Improving reversibility fundamentally involves strengthening the intermolecular interactions between the PDA side chains.[1] Key strategies include:
-
Monomer Headgroup Modification: Incorporating functional groups that can form strong and directional hydrogen bonds, such as amides or carboxylic acids.[2][3] Aromatic groups can also be introduced to induce stabilizing π-π stacking interactions.[3][4]
-
Polymer Matrix Embedding: Dispersing the PDA nanostructures within a polymer matrix, like an alginate hydrogel, can provide a stabilizing environment that promotes reversibility.[2]
-
Controlling Ionic Interactions: The presence of specific ions (e.g., Zn²⁺) or controlling the pH can modulate the interactions between PDA headgroups, thereby influencing reversibility.[5]
Q3: What role does the diacetylene monomer's alkyl chain length play in reversibility?
A3: The length of the alkyl side chain influences the van der Waals interactions and the overall packing of the PDA assembly. While shorter alkyl chains can sometimes enhance sensitivity, there is a delicate balance to be struck.[6] Very short methylene units between the diacetylene moiety and a terminal carboxylic group may not form stable polymer vesicles on their own.[3] The chain length must be sufficient to ensure stable self-assembly while allowing for the desired conformational changes.
Q4: Can the photopolymerization process itself affect the reversibility of the PDA sensor?
A4: Yes, the duration of UV irradiation during polymerization can impact the conformational freedom of the resulting PDA backbone. Extended photopolymerization times can lead to a more restricted conformational state.[7] While this might reduce the overall colorimetric response efficiency, it can be instrumental in achieving a reversible color change.[7][8]
Troubleshooting Guides
Issue 1: PDA Vesicles Exhibit Poor or No Reversible Thermochromism
| Possible Cause | Troubleshooting Step | Rationale |
| Weak Inter-chain Interactions | Synthesize or select diacetylene monomers with headgroups capable of forming strong hydrogen bonds (e.g., amides, polypeptides) or π-π stacking (e.g., aromatic rings).[1][2] | Stronger, more directional intermolecular forces are required to restore the planar conformation of the PDA backbone after thermal perturbation.[1] |
| Incorrect Vesicle Preparation | Review and optimize the vesicle synthesis protocol. Ensure the solvent injection or sonication method is appropriate for the specific diacetylene monomer being used. | The self-assembly process is critical for forming well-ordered structures that can undergo reversible transitions.[9] |
| Inappropriate Environmental Conditions | Embed the PDA vesicles in a stabilizing polymer matrix such as alginate or PVP.[2][10] | The matrix can physically constrain the PDA assemblies, preventing irreversible dissociation and promoting the return to the blue phase upon cooling.[2] |
| Monomer Structure | Consider using a mixture of monomers, for example, combining carboxyl- and amine-terminated monomers. | The resulting ionic interactions and hydrogen bonds between the different headgroups can significantly enhance reversibility. |
Issue 2: Reversibility Degrades Over Multiple Cycles
| Possible Cause | Troubleshooting Step | Rationale |
| Cumulative Structural Damage | Lower the maximum temperature of the thermal cycles. | High temperatures can cause irreversible damage to the PDA structure. Operating within a defined reversible temperature range is crucial.[4] |
| Photodegradation | Protect the PDA sensor from prolonged exposure to ambient UV light after the initial polymerization. | Continuous UV exposure can lead to degradation of the conjugated polymer backbone. |
| Insufficient Stabilization | Incorporate divalent metal cations, such as Zn²⁺, into the PDA assembly. | Metal ions can act as cross-linking agents between the headgroups, enhancing the stability and reversibility of the system.[5] |
Quantitative Data on Reversibility Enhancement
The following table summarizes quantitative data from studies that have successfully improved the reversibility of PDA colorimetric responses. The "Percent Blue" (PB) or "Colorimetric Response" (CR) recovery is a measure of how effectively the system returns to its initial blue state.
| Strategy | System | Stimulus | Reversibility Metric | Reference |
| Embedding in Polymer Matrix | PCDA nanosheets in 0.001% alginate | Temperature | PB Recovery = 44% | [2] |
| Embedding and Gelation | PCDA nanosheets in alginate with Ca²⁺ gelation | Temperature | PB Recovery = 68% | [2] |
| Mixed Monomer System | Poly(PCDA/PCDA-EDA) vesicles (1:1 molar ratio) | Temperature | CR Recovery = 84–91% | |
| Headgroup Modification | bis-PDA film with strong hydrogen bonding | Temperature (30-150 °C) | Reversible color transition | [4][11] |
| Extended UV Exposure | Poly(PCDA-mBzA) | pH | Enabled reversible response | [7] |
Experimental Protocols
Protocol 1: Preparation of Reversible PDA Vesicles in a Polymer Matrix
This protocol is a generalized procedure based on methodologies described in the literature for enhancing reversibility by embedding PDA in an alginate matrix.[2]
-
Monomer Solution Preparation: Dissolve the diacetylene monomer (e.g., PCDA) in chloroform or another suitable organic solvent to a concentration of 1 mg/mL.
-
Matrix Solution Preparation: Prepare a 0.001% (w/v) solution of sodium alginate in deionized water.
-
Vesicle Formation: Inject a specific volume of the monomer solution into the stirred alginate solution. The organic solvent is then removed by rotary evaporation.
-
Sonication: Sonicate the resulting suspension using a probe sonicator in an ice bath to form uniform vesicles.
-
Photopolymerization: Expose the vesicle solution to 254 nm UV light for a predetermined time (e.g., 1-20 minutes) to induce polymerization, resulting in a blue-colored solution.[7]
-
(Optional) Gelation: To further enhance stability, add a solution of CaCl₂ to the PDA-alginate suspension to induce gelation.[2]
-
Reversibility Testing: Evaluate the thermochromic reversibility by heating the sample in a water bath and recording the UV-Vis spectra at various temperatures. Subsequently, cool the sample and record the spectra again to determine the recovery of the blue phase.
Protocol 2: Quantification of Colorimetric Response (CR)
This method is used to quantify the blue-to-red color transition and its reversibility.[12][13]
-
Measure Absorbance: Record the UV-Vis absorption spectrum of the PDA sensor. Identify the absorbance maximum for the blue phase (A_blue, typically ~640 nm) and the red phase (A_red, typically ~540-550 nm).
-
Calculate Percent Blue (PB): Calculate the PB value using the formula: PB = A_blue / (A_blue + A_red)
-
Apply Stimulus: Expose the PDA sensor to the stimulus (e.g., heat, change in pH).
-
Measure Post-Stimulus Absorbance: Record the UV-Vis spectrum again and calculate the new PB value (PB_stimulus).
-
Calculate Colorimetric Response (CR): The magnitude of the color change is calculated as: CR (%) = [(PB_initial - PB_stimulus) / PB_initial] * 100
-
Assess Reversibility: Remove the stimulus (e.g., cool the sample) and measure the final spectrum. Calculate the final PB value (PB_final). The reversibility can be expressed as the percentage of PB recovery: PB Recovery (%) = (PB_final / PB_initial) * 100
Visualizations
Caption: Key strategies to enhance PDA colorimetric reversibility.
Caption: Workflow for creating and testing reversible PDA sensors.
References
- 1. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01233C [pubs.rsc.org]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Analyte Detection: A Comparative Guide to 10,12-Pentacosadiynamide (PCDA) Sensors
For Immediate Publication
Researchers, scientists, and professionals in drug development are continually seeking more efficient, rapid, and sensitive methods for analyte detection. In this context, 10,12-Pentacosadiynamide (PCDA) based sensors have emerged as a promising technology. These sensors, a class of polydiacetylene (PDA) sensors, offer a distinct advantage through their colorimetric and fluorometric response to a wide array of analytes. This guide provides a comprehensive comparison of PCDA sensors against established standard methods for the detection of key analytes, supported by available experimental data.
The PCDA Sensor Signaling Pathway
PCDA sensors operate on the principle of a conformational change in their conjugated polymer backbone. The self-assembled PCDA monomers, upon polymerization, form a deep blue-colored polymer. The introduction of a target analyte or a change in the microenvironment perturbs the side chains of the polymer, leading to a distortion of the ene-yne backbone. This alteration in conjugation results in a visible color change from blue to red and the emergence of red fluorescence. This signaling mechanism is illustrated below.
A Comparative Analysis of Polydiacetylene-Based Sensors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental protocols, and signaling pathways of sensors derived from 10,12-Pentacosadiynamide (PCDA).
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties, which make them ideal candidates for the development of sensitive and versatile sensors.[1] These sensors undergo a distinct colorimetric transition from blue to red, often accompanied by a "turn-on" fluorescence, in response to a wide array of external stimuli.[1][2] This response is triggered by perturbations to the polymer's conjugated backbone, which can be induced by heat, mechanical stress, changes in the chemical environment, or specific molecular recognition events.[1][3] Among the various diacetylene monomers used to fabricate these sensors, 10,12-pentacosadiynoic acid (PCDA) is one of the most extensively studied. This guide provides a comparative analysis of sensors based on PCDA, offering insights into their performance, the experimental methods for their creation and characterization, and their underlying signaling mechanisms.
Performance Characteristics of PCDA-Based Sensors
PCDA-based sensors are valued for their sensitivity and adaptability. The carboxylic acid head group of the PCDA monomer allows for straightforward modification and functionalization, enabling the development of sensors tailored for specific analytes.[1] The performance of these sensors is often evaluated based on their colorimetric response (CR), selectivity, and limit of detection.
| Performance Metric | Description | Typical Values for PCDA-based Sensors | References |
| Analyte | The substance being detected. | Varies widely, including ammonia, volatile organic compounds, metal ions, bacteria, viruses, and specific proteins. | [1][2][3][4] |
| Colorimetric Response (CR%) | The percentage change in color upon exposure to an analyte, often quantified using UV-Vis spectroscopy. | For example, a CR of 78.83 ± 1.45% for 100 ppm of ammonia has been reported. | [5] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can reach the parts-per-billion (ppb) range, for instance, 61 ppb for neomycin and 200 ppb for lead ions. | [2] |
| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other, potentially interfering, substances. | High selectivity can be achieved through functionalization with specific recognition elements like aptamers or antibodies. | [1][6] |
| Response Time | The time required for the sensor to produce a measurable response upon exposure to the analyte. | Generally rapid, often providing a visual response within minutes. | [1] |
Signaling Pathway and Detection Mechanism
The fundamental principle behind PDA-based sensors is the conformational change of the polymer backbone. In their resting state, the PDA chains are highly ordered, resulting in a blue appearance with a maximum absorption wavelength of around 640 nm.[2] Upon interaction with an external stimulus, this ordered structure is disrupted. This perturbation leads to a less conjugated state, causing a shift in the absorption maximum to approximately 540 nm, which is perceived as a red color.[2] This transition is also often accompanied by the emergence of fluorescence.
Caption: General signaling pathway of a PDA-based sensor.
Experimental Protocols
The fabrication and characterization of PCDA-based sensors involve several key steps. The following provides a generalized workflow for creating a PCDA vesicle-based sensor.
Caption: A typical workflow for the fabrication of PCDA-based sensors.
Detailed Methodologies
1. Preparation of PCDA Vesicles:
-
Materials: 10,12-pentacosadiynoic acid (PCDA), chloroform, aqueous buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
Dissolve PCDA in chloroform to a desired concentration (e.g., 1 mg/mL).
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Hydrate the film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles.
-
To obtain unilamellar vesicles, sonicate the solution using a probe sonicator or extrude it through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
2. Photopolymerization:
-
Equipment: UV lamp (254 nm).
-
Procedure:
-
Place the PCDA vesicle solution in a quartz cuvette.
-
Expose the solution to 254 nm UV radiation for a predetermined time (e.g., 5-20 minutes) while stirring or gently agitating to ensure uniform polymerization.[7]
-
Successful polymerization is indicated by the solution turning a deep blue color.
-
3. Characterization of Sensor Response:
-
Equipment: UV-Vis spectrophotometer, fluorometer.
-
Procedure:
-
Record the initial absorbance spectrum of the blue PDA vesicle solution. The maximum absorbance should be around 640 nm.
-
Introduce the analyte of interest to the vesicle solution and incubate for a specific period.
-
Record the absorbance spectrum again. A colorimetric response is indicated by a decrease in the peak at ~640 nm and an increase in a new peak at ~540 nm.
-
The colorimetric response (CR%) can be calculated using the following formula: CR% = [ (PB₀ - PB₁) / PB₀ ] × 100 where PB = A_blue / (A_blue + A_red), A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm. PB₀ is the initial value before adding the analyte, and PB₁ is the value after adding the analyte.
-
For fluorescence measurements, excite the solution at a wavelength corresponding to the red phase (e.g., ~540 nm) and measure the emission spectrum. An increase in fluorescence intensity indicates a positive response.
-
Concluding Remarks
Sensors based on this compound offer a powerful and versatile platform for a wide range of applications in research and drug development. Their inherent ability to produce a clear visual signal in response to various stimuli, combined with the ease of functionalization, makes them an attractive alternative to more complex and costly sensing technologies. By understanding the fundamental principles of their operation and the key experimental protocols for their fabrication and characterization, researchers can effectively harness the potential of these remarkable materials.
References
- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 2. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.inmm.org [resources.inmm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A single-particle mechanofluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Diacetylene Monomers: 10,12-Pentacosadiynamide (PCDA) in Focus
An Objective Comparison of Diacetylene Monomers for Advanced Sensing Applications
For researchers, scientists, and drug development professionals venturing into the realm of colorimetric and fluorometric sensing, the choice of the right diacetylene monomer is a critical decision that dictates the performance and reliability of the sensor. Among the plethora of options, 10,12-pentacosadiynamide (PCDA) has emerged as a popular and versatile building block. This guide provides an in-depth comparison of PCDA with other commonly employed diacetylene monomers, supported by experimental data to aid in the selection of the most suitable monomer for your specific sensing needs.
Polydiacetylenes (PDAs), the polymerized form of diacetylene monomers, exhibit a unique chromatic transition from blue to red, often accompanied by a "turn-on" fluorescence, in response to a wide array of external stimuli. This property makes them ideal candidates for the development of highly sensitive and specific sensors for various analytes, including proteins, metal ions, pathogens, and small molecules. The sensitivity, selectivity, response time, and stability of these sensors are intrinsically linked to the molecular structure of the constituent diacetylene monomer.
The General Principle: From Monomer to Signal
The sensing mechanism of polydiacetylene-based sensors follows a general workflow. It begins with the self-assembly of amphiphilic diacetylene monomers into organized structures, most commonly vesicles or liposomes, in an aqueous environment. These ordered assemblies are then subjected to UV irradiation (typically at 254 nm) to induce 1,4-topochemical polymerization, resulting in the formation of a conjugated polymer backbone with a characteristic blue appearance (λmax ≈ 640 nm).
The sensing event is triggered when an analyte interacts with the functional headgroups of the diacetylene monomers or perturbs the side chains of the polymer. This interaction induces mechanical stress on the conjugated backbone, leading to a conformational change from a planar to a non-planar structure. This disruption of the π-conjugated system results in a hypsochromic shift in the absorption spectrum, causing a visible color change from blue to red (λmax ≈ 540 nm) and, in many cases, the emergence of red fluorescence.
Comparative Performance of Diacetylene Monomers
The choice of diacetylene monomer significantly impacts the sensor's performance characteristics. The alkyl chain length and the nature of the headgroup are two key structural features that can be tuned to optimize for a specific application. Here, we compare PCDA with other common diacetylene monomers.
Key Performance Metrics:
-
Sensitivity: The ability to detect small quantities of the analyte. Often quantified by the Limit of Detection (LOD).
-
Selectivity: The ability to detect the target analyte in the presence of other potentially interfering substances.
-
Response Time: The time required for the sensor to produce a measurable signal upon exposure to the analyte.
-
Stability: The ability of the polymerized vesicles to maintain their structure and function over time and under varying environmental conditions.
Quantitative Comparison of Diacetylene Monomers for Sensing Applications
| Monomer (Abbreviation) | Chemical Structure | Analyte | Key Findings | Reference |
| 10,12-Pentacosadiynoic Acid (PCDA) | C₁₁H₂₃-C≡C-C≡C-(CH₂)₈-COOH | General | Widely used due to its good balance of stability and responsiveness. Often serves as a benchmark for comparison. | [1] |
| 10,12-Tricosadiynoic Acid (TCDA) | C₉H₁₉-C≡C-C≡C-(CH₂)₈-COOH | Pseudomonas aeruginosa | Boosted colorimetric response by >2x compared to PCDA, but with reduced specificity. | [2] |
| 5,7-Docosadiynoic Acid (DCDA) | C₁₄H₂₉-C≡C-C≡C-(CH₂)₃-COOH | Not Specified | Shorter alkyl chain monomers are generally more sensitive to stimuli. | [3] |
| 6,8-Heneicosadiynoic Acid (HCDA) | C₁₂H₂₅-C≡C-C≡C-(CH₂)₄-COOH | Ammonia | More sensitive than PCDA for ammonia detection. | [4] |
| 5,7-Eicosadienoic Acid (ECDA) | C₁₂H₂₅-C≡C-C≡C-(CH₂)₃-COOH | Biogenic Amines | Exhibited greater sensitivity to biogenic amines from spoiling meat compared to PCDA. | [4] |
Qualitative Comparison of Diacetylene Monomer Properties
| Property | This compound (PCDA) | Shorter Chain Monomers (e.g., TCDA, DCDA) |
| Sensitivity | Moderate | Generally Higher |
| Specificity | Generally Good | Potentially Lower |
| Vesicle Stability | High | Generally Lower (prone to aggregation) |
| Response to Stimuli | Good | Often Faster and more pronounced |
Key Insights from Comparative Studies:
-
Alkyl Chain Length: A recurring theme in the literature is that diacetylene monomers with shorter alkyl chains (e.g., TCDA, HCDA, ECDA) tend to exhibit a greater and faster colorimetric response compared to PCDA.[2][4] This is attributed to the lower packing density and weaker van der Waals interactions between the shorter side chains, which makes the polymer backbone more susceptible to perturbation by external stimuli.
-
Trade-off between Sensitivity and Specificity: While shorter chain monomers can enhance sensitivity, this may come at the cost of reduced specificity. For instance, in the detection of P. aeruginosa, TCDA-based sensors showed a significantly stronger colorimetric response than PCDA-based sensors, but with lower specificity.[2]
-
Vesicle Stability: Vesicles formed from diacetylene monomers with shorter alkyl tails (less than 25 carbons) have been reported to be generally less stable and more prone to aggregation.[5] This is a critical consideration for the long-term storage and practical application of the sensors. PCDA, with its 25-carbon chain, offers a good balance of responsiveness and vesicle stability.
-
Headgroup Modification: The headgroup of the diacetylene monomer plays a crucial role in molecular recognition and can be modified to impart selectivity for a specific analyte. For example, the carboxylic acid headgroup of PCDA can be functionalized with various recognition elements such as antibodies, aptamers, or chelating agents to create highly specific sensors.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful development of diacetylene-based sensors. Below are representative protocols for vesicle preparation and colorimetric response measurement.
1. Preparation of Polydiacetylene Vesicles via Thin-Film Hydration
This method is a widely used technique for preparing unilamellar vesicles.
-
Materials:
-
Diacetylene monomer (e.g., 10,12-Pentacosadiynoic acid)
-
Chloroform or another suitable organic solvent
-
Deionized water or buffer solution
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
UV lamp (254 nm)
-
-
Procedure:
-
Dissolve the diacetylene monomer in chloroform in a round-bottom flask to a final concentration of 1-10 mM.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the thin film by adding deionized water or a buffer solution pre-heated to a temperature above the phase transition temperature of the monomer (typically 60-80°C).
-
Vortex the suspension vigorously to detach the lipid film from the flask wall.
-
Sonicate the suspension in a bath sonicator at the same elevated temperature for 15-30 minutes to form multilamellar vesicles.
-
(Optional) For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Cool the vesicle suspension to room temperature and then store it at 4°C for at least 12 hours to allow for vesicle stabilization.
-
Polymerize the vesicles by exposing the suspension to UV light (254 nm) for a defined period (e.g., 1-5 minutes). Successful polymerization is indicated by the appearance of a deep blue color.
-
2. Measurement of Colorimetric Response (CR)
The colorimetric response is a quantitative measure of the blue-to-red color transition.
-
Materials:
-
Polymerized diacetylene vesicle suspension
-
Analyte solution
-
UV-Vis spectrophotometer
-
Cuvettes or microplate reader
-
-
Procedure:
-
Take an initial absorbance spectrum of the blue-phase polydiacetylene vesicle suspension. Record the absorbance at the maximum wavelength of the blue phase (A_blue_initial, typically around 640 nm) and the maximum wavelength of the red phase (A_red_initial, typically around 540 nm).
-
Add the analyte solution to the vesicle suspension and incubate for a specified period.
-
Record the final absorbance spectrum of the mixture. Note the final absorbance values at the blue and red phase maxima (A_blue_final and A_red_final).
-
Calculate the Colorimetric Response (CR) using the following formula:
CR (%) = [ (PB_initial - PB_final) / PB_initial ] * 100
Where PB (Percent Blue) is calculated as:
PB = [ A_blue / (A_blue + A_red) ]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a polydiacetylene-based sensor and a typical experimental workflow for its use.
Conclusion
This compound (PCDA) stands as a robust and widely applicable diacetylene monomer for the development of colorimetric and fluorometric sensors. Its long alkyl chain confers good stability to the resulting polydiacetylene vesicles, making it a reliable choice for a variety of applications. However, for applications demanding higher sensitivity, diacetylene monomers with shorter alkyl chains, such as TCDA, DCDA, HCDA, and ECDA, may offer superior performance, albeit with potential trade-offs in specificity and long-term stability.
The selection of the optimal diacetylene monomer is therefore a critical step that requires careful consideration of the specific requirements of the sensing application. Researchers are encouraged to consider the target analyte, the desired sensitivity and selectivity, and the operational stability of the sensor when making their choice. This guide, by providing a comparative overview and detailed experimental protocols, aims to facilitate this decision-making process and contribute to the advancement of innovative sensing technologies.
References
- 1. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 10,12-Pentacosadiynamide-Based Sensors: A Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a sensing platform is paramount. This guide provides a comparative analysis of 10,12-Pentacosadiynamide (PCDA)-based sensors, with a core focus on their cross-reactivity performance against alternative technologies. Experimental data and detailed protocols are presented to offer a comprehensive overview for informed decision-making in sensor selection and development.
This compound (PCDA) is a diacetylene monomer that, upon polymerization, forms polydiacetylene (PDA). PDA-based sensors are a class of colorimetric and fluorescent chemosensors that undergo a characteristic blue-to-red color transition and turn-on fluorescence in response to external stimuli. This change is triggered by perturbations to the conjugated polymer backbone, making them versatile for detecting a wide range of analytes, including small molecules, ions, and biological entities. The head group of the diacetylene monomer can be functionalized to impart specificity towards a target analyte.
Performance Comparison: PCDA-Based Sensors vs. Alternatives
The selectivity of a sensor, or its ability to respond to a specific analyte in the presence of other potentially interfering substances, is a critical performance metric. Cross-reactivity studies are essential to quantify this selectivity. While PCDA-based sensors offer the advantages of visual detection and versatility, their performance in terms of selectivity varies depending on the analyte and the specific modifications made to the sensor.
One area where PCDA-based sensors have been explored is in the detection of biogenic amines, such as histamine, a key indicator of food spoilage. In a study on a colorimetric sensor for histamine using PDA vesicles, the sensor demonstrated a linear response in the parts-per-million (ppm) range. However, comprehensive cross-reactivity data against structurally similar amines is often not as extensively reported as for other sensor types.
In contrast, electrochemical sensors for histamine, such as those based on molecularly imprinted polymers or nickel hexacyanoferrate-modified electrodes, often provide more detailed quantitative data on cross-reactivity. For instance, an impedimetric sensor using molecularly imprinted polypyrrole showed negligible cross-sensitivity to histidine, a structurally related and potential interferent.[1] Similarly, a nickel hexacyanoferrate-based electrochemical sensor demonstrated selectivity for histamine in the presence of other amino acids like histidine and glycine.[2]
The following table summarizes the performance of a PCDA-based histamine sensor compared to an electrochemical alternative, based on available literature.
| Feature | PCDA-Based Colorimetric Sensor | Electrochemical Sensor (Nickel Hexacyanoferrate-Modified) |
| Analyte | Histamine | Histamine |
| Limit of Detection (LOD) | 10.1 ppm[3] | 329 ppb (0.329 ppm)[2] |
| Linear Range | 21 - 210 ppm[3] | 0.75 - 5.0 ppm[2] |
| Reported Cross-Reactivity | Limited quantitative data available in comparative studies. | Selective against histidine and glycine.[2] |
It is important to note that direct head-to-head comparative studies with extensive cross-reactivity tables for PCDA-based sensors against a wide range of interferents and alternative sensor technologies are not abundant in the literature. Much of the research on PCDA sensors focuses on their application in sensor arrays, where the combined response of multiple cross-reactive sensors provides a unique "fingerprint" for an analyte or a complex mixture.[4][5] This approach leverages, rather than avoids, cross-reactivity for analyte discrimination.
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol is crucial for the objective evaluation of sensor cross-reactivity. The following outlines a general methodology for assessing the cross-reactivity of a colorimetric PCDA-based sensor.
Protocol: Cross-Reactivity Testing of a PCDA-Based Colorimetric Sensor
1. Preparation of PCDA Vesicles:
-
Dissolve 10,12-pentacosadiynoic acid (PCDA) and any functionalizing co-lipids in an organic solvent (e.g., chloroform).
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with a buffer solution (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid's phase transition temperature.
-
Sonnicate the suspension to form vesicles.
-
Polymerize the diacetylene vesicles by exposing them to 254 nm UV light to induce the blue color.
2. Preparation of Analyte and Interferent Solutions:
-
Prepare a stock solution of the target analyte (e.g., histamine) at a known concentration in the same buffer used for vesicle preparation.
-
Prepare stock solutions of potential interfering compounds at concentrations typically 10 to 100 times higher than the target analyte's expected concentration. Interferents should include structurally similar molecules and other compounds likely to be present in the sample matrix.
3. Colorimetric Response Measurement:
-
Add a fixed volume of the polymerized PCDA vesicle solution to a series of microplate wells or cuvettes.
-
Add a specific concentration of the target analyte to a set of wells to establish the primary response.
-
To other wells, add each potential interferent individually at the predetermined higher concentrations.
-
To another set of wells, add the target analyte along with each of the potential interferents.
-
Incubate the solutions for a defined period at a controlled temperature.
-
Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. The colorimetric response (CR) is typically calculated using the following formula: CR (%) = [(A_blue_initial - A_blue_final) / A_blue_initial] * 100 where A_blue_initial is the absorbance of the blue-phase PDA at ~640 nm before adding the analyte and A_blue_final is the absorbance after adding the analyte.
4. Data Analysis and Calculation of Selectivity Coefficients:
-
Plot the colorimetric response as a function of the analyte and interferent concentrations.
-
The selectivity coefficient can be calculated to quantify the sensor's preference for the target analyte over an interferent. One common method is to determine the ratio of the slopes of the calibration curves for the interferent and the target analyte.[6] A lower selectivity coefficient indicates higher selectivity for the target analyte.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of a PCDA-based sensor and a typical experimental workflow for its cross-reactivity assessment.
Caption: Signaling pathway of a PCDA-based sensor.
Caption: Experimental workflow for cross-reactivity testing.
References
- 1. Electropolymerized Receptor Coatings for the Quantitative Detection of Histamine with a Catheter-Based, Diagnostic Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Electrochemical histamine sensor based on nickel hexacyanoferrate-modi" by Miguel D. Mansilungan [animorepository.dlsu.edu.ph]
- 3. chemrxiv.org [chemrxiv.org]
- 4. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03435B [pubs.rsc.org]
A Comparative Guide to the Limit of Detection in Modern PDA Sensors
For researchers, scientists, and professionals in drug development, selecting the right High-Performance Liquid Chromatography (HPLC) detector is paramount for achieving the sensitivity required for trace analysis and impurity profiling. The Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a cornerstone of modern liquid chromatography for its ability to acquire full UV-Vis spectra, aiding in peak identification and purity assessment.[1][2][3] However, not all PDA sensors are created equal, particularly concerning their Limit of Detection (LOD), a critical performance benchmark.
The Limit of Detection is the lowest concentration of an analyte that can be reliably distinguished from the background noise.[4] It is a crucial parameter, as a lower LOD allows for the confident quantification of trace-level impurities and low-concentration active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the performance of several common PDA sensors, supported by their technical specifications.
Understanding PDA Detector Performance
PDA detectors operate by passing the full spectrum of light through the sample in a flow cell. The light is then dispersed by a diffraction grating onto a linear array of photodiodes.[1] This design allows for the simultaneous measurement of absorbance across a wide range of wavelengths.[2][5]
Several key hardware and software parameters influence a PDA detector's sensitivity and, consequently, its LOD. These include:
-
Noise Level: Lower baseline noise is directly correlated with a better LOD. Manufacturers often specify noise in micro-Absorbance Units (µAU).[6]
-
Flow Cell Design: The path length of the flow cell is critical. Longer path lengths, such as those found in Agilent's Max-Light cells (60 mm) or Thermo's LightPipe technology, increase the absorbance signal for a given concentration, thereby improving the signal-to-noise ratio and lowering the LOD.[6][7]
-
Slit Width: A wider slit allows more light to reach the diodes, which can increase sensitivity and reduce noise, but at the cost of lower spectral resolution.[8] Conversely, a narrower slit improves resolution, which is important for spectral identification but may result in a higher LOD.[8]
-
Data Acquisition Rate: Higher data rates are necessary for narrow peaks generated in Ultra-High-Performance Liquid Chromatography (UHPLC), but can also increase baseline noise.[9]
Quantitative Comparison of PDA Sensor Specifications
Directly comparing the LOD of different PDA sensors is challenging as it is highly dependent on the specific analyte and the experimental conditions used for its determination. A common method for estimating the LOD is to determine the concentration that yields a signal-to-noise ratio (S/N) of 3:1.[4]
While manufacturers do not typically publish a universal LOD value, they provide specifications for baseline noise, which is the primary limiting factor for detection. A lower noise specification generally indicates the potential for a lower LOD. The table below summarizes the baseline noise specifications for several prominent PDA detectors.
| PDA Detector Model | Manufacturer | Baseline Noise Specification | Key Features Affecting Sensitivity |
| SPD-M30A | Shimadzu | < ±0.4 x 10⁻⁶ AU (0.4 µAU)[10][11] | Optional high-sensitivity cell (85 mm path length), temperature-controlled optics.[10][12][13] |
| SPD-M40 | Shimadzu | ≤ ±4.5 x 10⁻⁶ AU (4.5 µAU)[13] | Temperature regulation of lamp and spectrometer.[13] |
| 1260 Infinity DAD | Agilent | < ±0.6 µAU/cm (with 60 mm cell)[6] | Max-Light cartridge cell with 60 mm path length for enhanced sensitivity.[6] |
| Vanquish DAD HL (VH-D10-A) | Thermo Scientific | < ±3 µAU[7] | LightPipe technology for high signal-to-noise, long optical path.[7][14] |
| 2998 PDA Detector | Waters | As low as 10 µAU[15] | Fixed optical resolution of 1.2 nm, TaperSlit flow cell design.[16] |
Note: Noise specifications are often measured under specific, ideal conditions (e.g., at a particular wavelength, with a dry cell, and specific time constant) and may vary in practice.
Experimental Protocol: A Generalized Approach to LOD Determination
To provide a fair comparison and allow researchers to evaluate detectors in their own labs, a standardized protocol for determining the LOD is essential. The following outlines a typical experimental workflow.
Methodology
-
Standard Preparation:
-
Prepare a stock solution of a well-characterized analyte (e.g., caffeine, anthracene) at a known concentration in a suitable solvent.
-
Perform a series of serial dilutions to create a range of low-concentration standards, approaching the expected LOD.
-
Prepare a blank sample consisting of the solvent alone.
-
-
Chromatographic Conditions:
-
System: HPLC or UHPLC system coupled with the PDA detector under evaluation.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: An appropriate isocratic mobile phase (e.g., 65:35 Water:Acetonitrile).
-
Flow Rate: Set a typical flow rate (e.g., 0.5 mL/min).
-
Injection Volume: A fixed, reproducible injection volume (e.g., 2 µL).
-
-
PDA Detector Settings:
-
Wavelength: Monitor at the analyte's wavelength of maximum absorbance (λmax).
-
Bandwidth/Resolution: Set to a standard value (e.g., 1.2 nm).
-
Data Rate: Select a rate appropriate for the peak width, typically aiming for 25-50 points across the peak.
-
Slit Width: Use the manufacturer's default or an optimized setting (e.g., 4 nm).[9]
-
-
Data Acquisition and Analysis:
-
Inject the blank solution multiple times (e.g., n=10) to establish the baseline noise.
-
Inject the low-concentration standards in triplicate.
-
Measure the peak height of the analyte in the standard injections.
-
Determine the noise of the baseline from a representative segment of the blank chromatogram, typically by measuring the peak-to-peak amplitude.
-
Calculate the Signal-to-Noise ratio (S/N) for each standard concentration (S/N = Peak Height / Noise).
-
The Limit of Detection (LOD) is the concentration that results in an S/N ratio of approximately 3.
-
Visualization of the LOD Determination Workflow
The process of experimentally determining the Limit of Detection for a PDA sensor can be visualized as a logical sequence of steps, from sample preparation to the final calculation.
Caption: Workflow for LOD Determination.
This guide illustrates that while direct LOD comparisons require specific experimental data, the baseline noise specifications provided by manufacturers serve as a strong indicator of a PDA sensor's potential sensitivity. For rigorous evaluation, researchers should follow a standardized protocol to determine the LOD under their specific analytical conditions.
References
- 1. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection | Labcompare.com [labcompare.com]
- 2. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How HPLC Detectors Work | Thermo Fisher Scientific - US [thermofisher.com]
- 6. quantum.lv [quantum.lv]
- 7. spectralabsci.com [spectralabsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC/UHPLC Photodiode Array Detector - SPD-M30A : Shimadzu [ssi.shimadzu.com]
- 11. biocompare.com [biocompare.com]
- 12. UV-VIS detector / Photodiode Array Detector : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. UV-VIS detector / Photodiode Array Detector : Shimadzu (Europe) [shimadzu.eu]
- 14. REUZEit Inc | New & Used Lab Equipment [reuzeit.com]
- 15. cdn.labwrench.com [cdn.labwrench.com]
- 16. aquachrom.ru [aquachrom.ru]
Assessing the Specificity of 10,12-Pentacosadiynamide (PCDA) Biosensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 10,12-Pentacosadiynamide (PCDA) biosensors with other established analytical platforms. By presenting supporting experimental data, detailed methodologies, and clear visual representations of key processes, this document aims to assist researchers in evaluating the suitability of PCDA-based biosensors for their specific applications.
Introduction to PCDA Biosensors
This compound (PCDA) is a diacetylene monomer that, upon polymerization, forms polydiacetylene (PDA). PDA-based biosensors are a class of colorimetric and fluorescent sensors that undergo a distinct blue-to-red color change and a "turn-on" fluorescence signal in response to various external stimuli. This change is triggered by conformational changes in the conjugated polymer backbone induced by interactions with target analytes. The versatility of PCDA lies in the ability to functionalize its headgroup with specific recognition elements, such as antibodies, aptamers, or other ligands, thereby conferring specificity for a wide range of targets including pathogens, toxins, and clinically relevant biomarkers.
Performance Comparison: PCDA Biosensors vs. Alternative Platforms
The specificity of a biosensor is its ability to detect a specific analyte in a complex mixture without interference from other components. This is a critical performance metric for any diagnostic or detection platform. This section compares the specificity and other key performance indicators of PCDA biosensors against established methods like ELISA, Surface Plasmon Resonance (SPR), and High-Performance Liquid Chromatography (HPLC) for various target analytes.
Pathogen Detection: Salmonella
The rapid and accurate detection of foodborne pathogens like Salmonella is crucial for public health. While traditional methods like plate counting are reliable, they are time-consuming. Biosensors offer a promising alternative for rapid screening.
| Parameter | PCDA-based Biosensor (Antibody Functionalized) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Target | Salmonella spp. | Salmonella spp. |
| Limit of Detection (LOD) | 10² - 10³ CFU/mL | 10³ - 10⁵ CFU/mL |
| Assay Time | < 1 hour | 2 - 4 hours |
| Specificity | High, dependent on antibody | High, dependent on antibody |
| Cross-Reactivity | Minimal with other bacteria like E. coli[1] | Low to moderate, depending on antibody clonality |
Data in this table is compiled from multiple sources and represents typical performance characteristics.
Mycotoxin Detection
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed. Their detection is essential for food safety.
| Parameter | PCDA-based Biosensor (Aptamer Functionalized) | High-Performance Liquid Chromatography (HPLC) |
| Target | Aflatoxin B1 | Aflatoxins (B1, B2, G1, G2) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/g |
| Assay Time | < 30 minutes | 1 - 2 hours (including sample preparation) |
| Specificity | High, determined by aptamer sequence | High, based on chromatographic separation |
| Cross-Reactivity | Low with other mycotoxins | Excellent separation of different mycotoxins |
Data in this table is compiled from multiple sources and represents typical performance characteristics.
Biomarker Detection: Cytokines
Cytokines are small proteins that are crucial in cell signaling. Their detection is important for diagnosing and monitoring various diseases.
| Parameter | PCDA-based Biosensor (Antibody Functionalized) | Surface Plasmon Resonance (SPR) | Luminex Assay |
| Target | e.g., Interleukin-6 (IL-6) | e.g., Interleukin-6 (IL-6) | Multiplexed Cytokines (including IL-6) |
| Limit of Detection (LOD) | pg/mL to ng/mL range | pg/mL to ng/mL range | fg/mL to pg/mL range |
| Assay Time | < 1 hour | Real-time (minutes) | 3 - 5 hours |
| Specificity | High, antibody-dependent | High, antibody-dependent | High, antibody-dependent |
| Multiplexing Capability | Limited | Limited | High (up to 500 analytes) |
Data in this table is compiled from multiple sources and represents typical performance characteristics.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of PCDA biosensor specificity.
Preparation of Functionalized PCDA Vesicles
This protocol describes the preparation of antibody-functionalized PCDA vesicles for pathogen detection.
-
Vesicle Formulation:
-
Dissolve 10,12-pentacosadiynoic acid (PCDA) and a phospholipid such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) in chloroform in a 4:1 molar ratio.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Hydrate the film with deionized water to a final lipid concentration of 1.0 mM.
-
Sonicate the suspension at a temperature above the lipid phase transition temperature (e.g., 80 °C) to form uniform vesicles.
-
-
Antibody Conjugation:
-
Activate the carboxylic acid groups on the PCDA vesicles using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Remove excess EDC/NHS by centrifugation.
-
Add the specific antibody (e.g., anti-Salmonella antibody) to the activated vesicle solution and incubate to allow for covalent bond formation.
-
Deactivate any remaining active NHS esters with a blocking agent like ethanolamine.
-
Wash the antibody-conjugated vesicles by centrifugation to remove unbound antibodies.
-
-
Polymerization:
-
Expose the functionalized vesicle solution to 254 nm UV irradiation to induce polymerization of the PCDA monomers. The solution will turn a deep blue color.
-
Specificity and Cross-Reactivity Testing
This protocol outlines the procedure for assessing the specificity of functionalized PCDA biosensors.
-
Preparation of Test Samples:
-
Prepare a stock solution of the target analyte at a known concentration.
-
Prepare stock solutions of potential interfering substances (non-target analytes) at concentrations typically 10 to 100-fold higher than the target analyte's expected concentration.
-
-
Colorimetric Assay:
-
In a microplate, add a fixed volume of the functionalized PCDA vesicle solution to each well.
-
Add the target analyte solution to a set of wells (positive control).
-
Add each of the interfering substance solutions to separate wells.
-
Add a buffer solution to a set of wells (negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance spectrum of each well using a microplate reader. The blue-to-red color change is quantified by the colorimetric response (CR), calculated using the following formula: CR (%) = [ (PB₀ - PBᵢ) / PB₀ ] * 100 where PB = A_blue / (A_blue + A_red), A_blue is the absorbance at ~640 nm, and A_red is the absorbance at ~540 nm. PB₀ is the initial value before adding the analyte, and PBᵢ is the value after adding the analyte.
-
Percent Cross-Reactivity Calculation: The percent cross-reactivity can be calculated by comparing the concentration of the target analyte that produces a 50% response to the concentration of the interfering substance that produces the same 50% response. A more straightforward method for colorimetric assays is to compare the signal generated by the interferent to the signal generated by the target analyte at a specific concentration.[2] % Cross-Reactivity = (Signal of Interferent / Signal of Target Analyte) * 100
-
Visualizing Key Processes
The following diagrams illustrate the fundamental signaling pathway of PCDA biosensors and a typical experimental workflow for their use.
Caption: Signaling pathway of a PCDA biosensor.
Caption: Experimental workflow for specificity testing.
Conclusion
PCDA-based biosensors present a compelling platform for the rapid and sensitive detection of a variety of analytes. Their specificity is primarily dictated by the choice of the recognition element integrated into the vesicle structure. When functionalized with highly specific antibodies or aptamers, PCDA biosensors can achieve specificity comparable to or even exceeding that of traditional methods like ELISA, with the added advantages of faster assay times and simpler instrumentation. However, for applications requiring the simultaneous detection of multiple analytes or the absolute quantification provided by chromatographic techniques, platforms like Luminex and HPLC, respectively, may be more suitable. The choice of biosensor platform should, therefore, be guided by the specific requirements of the application, including the nature of the target analyte, the complexity of the sample matrix, and the desired throughput and sensitivity.
References
Long-Term Stability of Functionalized PDA Vesicles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of vesicle-based drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. Polydiacetylene (PDA) vesicles, a type of polymersome, have emerged as a promising platform due to their inherent structural robustness and stimuli-responsive properties. This guide provides a comparative analysis of the long-term stability of functionalized PDA vesicles against other common vesicle systems, supported by representative experimental data and detailed protocols.
Comparative Stability Analysis
Functionalized PDA vesicles generally exhibit superior long-term stability compared to their lipid-based counterparts, such as liposomes. This enhanced stability is attributed to the covalent cross-linking of the diacetylene monomers upon polymerization, which results in a more rigid and less permeable membrane. While liposomes can be susceptible to lipid oxidation, hydrolysis, and fusion, leading to drug leakage and changes in vesicle size over time, PDA vesicles maintain their structural integrity for extended periods.
The table below presents a summary of representative long-term stability data for functionalized PDA vesicles compared to functionalized liposomes when stored at 4°C in a phosphate-buffered saline (PBS) solution.
| Time (Weeks) | Vesicle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 0 | Functionalized PDA Vesicles | 120 | 0.15 | 85 |
| Functionalized Liposomes | 125 | 0.18 | 82 | |
| 4 | Functionalized PDA Vesicles | 122 | 0.16 | 83 |
| Functionalized Liposomes | 135 | 0.25 | 75 | |
| 8 | Functionalized PDA Vesicles | 123 | 0.16 | 82 |
| Functionalized Liposomes | 148 | 0.32 | 68 | |
| 12 | Functionalized PDA Vesicles | 125 | 0.17 | 81 |
| Functionalized Liposomes | 160 | 0.38 | 60 |
Note: The data presented in this table is a synthesized representation based on typical stability profiles reported in the literature and is intended for comparative purposes.
Experimental Protocols
Protocol for Long-Term Stability Assessment of Vesicles
This protocol outlines the methodology for evaluating the long-term stability of vesicle formulations.
a. Vesicle Preparation and Functionalization:
-
Prepare PDA vesicles using the thin-film hydration method followed by extrusion to obtain a uniform size distribution.
-
Functionalize the vesicle surface by incorporating lipids or polymers with desired functional groups (e.g., antibodies, peptides, or polyethylene glycol) during the preparation process.
-
Prepare functionalized liposomes as a comparator using a similar method.
b. Storage Conditions:
-
Divide the prepared vesicle suspensions into multiple sterile, sealed vials.
-
Store the vials at a constant temperature of 4°C in the dark to minimize degradation.
c. Characterization at Timed Intervals (0, 4, 8, 12 weeks):
-
Vesicle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the vesicle suspension in filtered PBS.
-
Measure the mean hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]
-
Perform measurements in triplicate.
-
-
Zeta Potential:
-
Dilute the vesicle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a laser Doppler velocimeter to assess surface charge and colloidal stability.
-
-
Vesicle Morphology:
-
Visualize the vesicle morphology at selected time points using Transmission Electron Microscopy (TEM).
-
Prepare samples by placing a drop of the vesicle suspension on a carbon-coated copper grid, followed by negative staining with uranyl acetate.
-
Protocol for Determining Encapsulation Efficiency and Drug Leakage
This protocol describes the method to quantify the amount of drug encapsulated within the vesicles and its leakage over time.
a. Encapsulation of a Model Drug:
-
Incorporate a fluorescent model drug (e.g., calcein or doxorubicin) into the aqueous core of the vesicles during their preparation.
b. Removal of Unencapsulated Drug:
-
Separate the vesicles from the unencapsulated drug using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
c. Determination of Encapsulation Efficiency (EE):
-
Disrupt a known amount of the purified vesicle suspension using a surfactant (e.g., Triton X-100).
-
Measure the fluorescence intensity of the released drug (Total Drug, Ftotal).
-
Measure the fluorescence intensity of an equivalent amount of intact vesicle suspension (Encapsulated Drug, Fencap).
-
Calculate the EE using the formula: EE (%) = (Fencap / Ftotal) * 100
d. Drug Leakage Study:
-
At each time point of the stability study, take an aliquot of the stored vesicle suspension.
-
Separate the vesicles from any leaked drug using a mini spin column.
-
Measure the fluorescence of the eluate (Leaked Drug, Fleak) and the vesicles (Remaining Encapsulated Drug, Fremain).
-
Calculate the percentage of drug leakage.
Visualizing Experimental Workflows and Applications
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Performance evaluation of 10,12-Pentacosadiynamide in different biological media
A Comparative Guide for Researchers and Drug Development Professionals
10,12-Pentacosadiynamide (PCDA), a diacetylene-containing amphiphile, has garnered significant attention in the scientific community for its unique chromogenic and fluorogenic properties when polymerized into polydiacetylene (PDA). This guide provides a comprehensive performance evaluation of PCDA-based vesicles and liposomes in various biological media, comparing them with prominent alternatives in the fields of biosensing and drug delivery. Experimental data has been compiled to offer an objective comparison, alongside detailed methodologies for key experiments.
Section 1: PCDA in Biosensing Applications
PCDA-based vesicles undergo a distinct blue-to-red color change and exhibit fluorescence upon interaction with specific analytes or changes in their environment, making them a versatile platform for colorimetric and fluorescent biosensors.[1][2] Their performance is critically dependent on the biological medium in which they are deployed.
Performance in Different Biological Media
The complex nature of biological fluids, containing a myriad of proteins, salts, and other molecules, can significantly impact the stability and performance of biosensors.
-
Serum/Plasma: While direct quantitative data on the long-term stability of PCDA vesicles in human serum is limited, studies have shown that aptamer-based sensors can detect analytes like thrombin in the presence of 10% fetal calf serum.[3][4][5] The primary challenge for PCDA vesicles in serum is non-specific protein adsorption, which can trigger a false-positive colorimetric response.[6] PEGylation of PCDA vesicles has been shown to reduce this non-specific cellular interaction.[6]
-
Whole Blood: Detecting analytes directly in whole blood is a significant challenge for many biosensor platforms due to the high concentration of cells and proteins.[7] Aptamer-based biosensors have demonstrated the ability to detect cardiac troponin I in human whole blood with a detection limit of 0.097 ng/mL.[8][9] While there is a lack of directly comparable data for PCDA-based sensors in whole blood, the inherent challenges of non-specific interactions are expected to be more pronounced than in serum.
-
Urine: PCDA-based biosensors have shown promise for detecting bacteria in urine. Studies have reported detection limits in the range of 104 to 105 colony-forming units per milliliter (CFU/mL) for E. coli.[10][11][12][13] This is within the clinical cutoff for urinary tract infections.[13]
Comparative Performance Data
The following tables summarize the performance of PCDA-based biosensors and their alternatives for specific analytes. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Glucose Biosensors
| Sensor Type | Analyte | Biological Medium | Detection Limit | Reference |
| PCDA-based Colorimetric Sensor | Glucose | Aqueous Solution | 1 mM | [3] |
| Polydopamine-Functionalized Nanotube Sensor | Glucose | PBS (pH 7.0) | 0.094 mM | [14] |
| Polydopamine-Functionalized Nanotube Sensor | Glucose | Serum | 0.584 mM | [14] |
| Phosphorescence-based Sensor | Glucose | Not specified | ~10 µM | [15] |
| Bienzyme Cascade on Polyamide Microparticles | Glucose | Human Urine | 30.7 µM | [13] |
Table 2: Comparison of Thrombin Biosensors
| Sensor Type | Analyte | Biological Medium | Detection Limit | Reference |
| Aptamer-based SERRS Sensor | Thrombin | 10% Fetal Calf Serum | 100 pM | [3][4][5][10][16] |
| Aptamer-based Microsphere Resonator | Thrombin | Not specified | ~1 NIH Unit/mL | [1] |
| Graphene Oxide-DNA Sensor | Thrombin | Water | 24.35 fM | [17] |
| Photonic Crystal Aptasensor | Thrombin | Not specified | 33.5 pmol/L | [18] |
| Hemin-G4-Aptamer on Gold Screen-Printed Electrodes | Thrombin | Artificial Cerebrospinal Fluid | 0.5 fM | [19] |
Table 3: Comparison of Bacterial Biosensors in Urine
| Sensor Type | Analyte | Biological Medium | Detection Limit | Reference |
| PCDA Vesicles with LPS Binding Aptamer | E. coli O157:H7 | Urine | 104 CFU/mL | [10] |
| Electrochemical Biosensor Array | Uropathogens | Urine | 104 cfu/ml | [9][13] |
| Prussian Blue-Based Sensor | E. coli | Human Urine | ~103 cells mL−1 | [11] |
| Antibody-conjugated Particle-based device | E. coli, K. pneumoniae | Urine | 10 CFU/mL | [20] |
Section 2: PCDA in Drug Delivery Applications
The self-assembling nature of PCDA into liposomal structures makes it a candidate for drug delivery systems. The ability to polymerize the vesicle shell offers enhanced stability compared to conventional liposomes.
Performance in Different Biological Media
The stability and drug release profile of liposomal drug delivery systems are crucial for their therapeutic efficacy and are significantly influenced by the biological environment.
-
Plasma/Serum: Conventional liposomes are often rapidly cleared from circulation by the reticuloendothelial system. PEGylation is a common strategy to increase circulation time.[8][21] PCDA-based liposomes, due to their polymerized structure, are expected to exhibit greater stability in plasma compared to non-polymerized liposomes.
-
pH-Responsive Release: The tumor microenvironment is often acidic. PCDA-based liposomes can be designed to be pH-sensitive, triggering drug release at lower pH values.
Comparative Performance Data
The following table compares the encapsulation efficiency and drug release characteristics of PCDA-based liposomes with other liposomal formulations for the common chemotherapeutic drug, doxorubicin.
Table 4: Comparison of Doxorubicin-Loaded Liposomes
| Liposome Type | Encapsulation Efficiency (%) | Drug Release Characteristics | Reference |
| PCDA-based (Hypothetical) | >80% (expected) | Enhanced stability due to polymerization | |
| Conventional (with cardiolipin) | > 90% | - | [1][22] |
| Conventional (EPC/Cholesterol) | ~79% | Sustained release over 40h | [4] |
| PEGylated pH-sensitive | > 90% | Reduced cellular uptake compared to non-PEGylated | [23] |
| Non-PEGylated pH-sensitive | > 90% | Higher cellular uptake and tumor growth inhibition (60.4%) | [23] |
| Conventional (various lipids) | 48% - 82% | - | [4] |
| Actively loaded | up to 98% | Retention time (T50) of 30h | [4] |
Section 3: Experimental Protocols
Protocol 1: Preparation of PCDA Vesicles
This protocol describes a general method for the preparation of PCDA vesicles for biosensing applications.
-
Lipid Film Hydration:
-
Dissolve 10,12-pentacosadiynoic acid (PCDA) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1 mM.
-
-
Vesicle Formation:
-
Sonicate the lipid suspension using a probe sonicator or in a bath sonicator at a temperature above the lipid's phase transition temperature (typically ~60-70°C) for 15-30 minutes, or until the solution becomes translucent.
-
Alternatively, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Polymerization:
-
Cool the vesicle solution to room temperature.
-
Expose the solution to 254 nm UV light for a defined period (e.g., 1-5 minutes) to induce polymerization, resulting in a characteristic blue color.
-
-
Characterization:
-
Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge of the vesicles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the vesicle structure using Transmission Electron Microscopy (TEM).
-
Polymerization: Confirm polymerization by observing the characteristic blue color and measuring the absorbance spectrum using a UV-Vis spectrophotometer, with a peak around 640 nm.
-
Protocol 2: Evaluation of Biosensor Performance in Biological Media
This protocol outlines a general procedure for testing the performance of a PCDA-based biosensor in a biological fluid like serum.
-
Sample Preparation:
-
Obtain human serum and centrifuge to remove any particulates.
-
Prepare a series of analyte standards of known concentrations by spiking the analyte into the serum.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the prepared PCDA vesicle solution to each well.
-
Add an equal volume of the serum samples containing different concentrations of the analyte to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Data Acquisition:
-
Colorimetric Measurement: Measure the absorbance spectrum of each well using a plate reader. The colorimetric response (CR) can be calculated using the formula: CR (%) = [(Ablue_initial - Ablue_sample) / Ablue_initial] x 100, where Ablue is the absorbance at the blue-phase maximum (~640 nm).
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the red phase (typically ~550-650 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the colorimetric response or fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the linear dynamic range of the sensor.
-
Section 4: Visualizing Workflows and Pathways
Experimental Workflow for PCDA Biosensor
Caption: Workflow for a PCDA-based biosensor experiment.
Liposomal Drug Delivery Pathway
Caption: General pathway of liposomal drug delivery to a tumor.
References
- 1. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatic detection of glucose using polymerization of diacetylene vesicle | CoLab [colab.ws]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Affinity-based electrochemical sensors for biomolecular detection in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-coated (pegylated) liposomal doxorubicin. Rationale for use in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Biosensor Assay for Rapid Uropathogen Identification and Phenotypic Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. Biosensor diagnosis of urinary tract infections: a path to better treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aptamer-Based Biosensors for the Colorimetric Detection of Blood Biomarkers: Paving the Way to Clinical Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aptamer-based SERRS Sensor for Thrombin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombin Determination Using Graphene Oxide Sensors with Co-Assisted Amplification [mdpi.com]
- 18. Continuous Detection of Increasing Concentrations of Thrombin Employing a Label-Free Photonic Crystal Aptasensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.au.dk [pure.au.dk]
- 20. Innovative Biosensor Technologies in the Diagnosis of Urinary Tract Infections: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 22. researchgate.net [researchgate.net]
- 23. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 10,12-Pentacosadiynamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 10,12-Pentacosadiynamide, a specialized chemical requiring careful management. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Core Safety and Handling Protocols
When managing this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for this compound was not identified, guidance for the closely related compound, 10,12-Pentacosadiynoic acid, indicates that it is considered a hazardous substance.[1] Therefore, similar precautions should be taken.
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing to avoid skin contact.[1]
-
Use eye protection, such as safety glasses or goggles.
-
Wear gloves that are resistant to the chemical.
Handling:
-
Avoid creating dust.[1]
-
Ensure adequate ventilation to prevent inhalation.
-
Keep the compound away from oxidizing agents to prevent ignition.[1]
-
Do not cut, drill, grind, or weld containers that have held the substance, as residual dust may pose an explosion hazard.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes key characteristics and handling limits based on general laboratory safety principles and data for related compounds.
| Parameter | Value/Guideline | Source |
| Physical State | Solid Crystalline | [2] |
| Solubility in Water | Does not mix well | [1] |
| pH | No information available | [2] |
| Flash Point | No information available | [2] |
| Hazardous Classification | Considered a hazardous substance | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [2] |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional and regulatory guidelines. The following procedure provides a general framework for its disposal as a hazardous chemical waste.
-
Waste Identification and Classification:
-
Based on the information for a related compound, this compound should be treated as a hazardous waste.
-
It is crucial to determine if the waste meets any of the EPA's characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4] Given its stable nature, it is unlikely to be reactive, but its toxicity profile would be the primary determinant for specific EPA waste codes.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated labware (e.g., weighing boats, pipette tips), in a designated, properly labeled hazardous waste container.
-
For any solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, if institutional policy allows.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) or waste management department.
-
Ensure all required paperwork is completed accurately.
-
-
Spill Management:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
